molecular formula C15H30O2 B1419098 Pentadecanoic acid-d3

Pentadecanoic acid-d3

カタログ番号: B1419098
分子量: 245.42 g/mol
InChIキー: WQEPLUUGTLDZJY-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pentadecylic acid(d3) is a long-chain fatty acid and a deuterated fatty acid.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

15,15,15-trideuteriopentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEPLUUGTLDZJY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pentadecanoic Acid-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pentadecanoic acid-d3, a deuterated form of the 15-carbon saturated fatty acid, pentadecanoic acid. This guide details its primary application in research as an internal standard for mass spectrometry-based quantification, alongside detailed experimental protocols and its emerging role in metabolic studies.

Core Concepts: Understanding this compound

This compound (C15H27D3O2) is a stable isotope-labeled version of pentadecanoic acid, where three hydrogen atoms on the terminal methyl group have been replaced with deuterium atoms.[1] This isotopic labeling results in a mass shift of +3 Daltons compared to the endogenous compound, making it an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] Its chemical and physical properties are nearly identical to its unlabeled counterpart, ensuring it behaves similarly during sample preparation and analysis, thus allowing for accurate correction of analytical variability.[4]

The primary and most established use of this compound in research is as an internal standard for the precise quantification of pentadecanoic acid in various biological matrices, including plasma, serum, tissues, and cells.[3][5] Pentadecanoic acid itself is a biomarker for the intake of dairy fat and has been studied for its association with metabolic risk factors.[2][3]

Beyond its role as an internal standard, there is growing interest in the metabolic fate of pentadecanoic acid and its potential biological activities. Studies have shown that pentadecanoic acid can be metabolized into other bioactive molecules, such as pentadecanoylcarnitine, which may have roles in endogenous cannabinoid signaling.[6] Furthermore, research has explored the effects of unlabeled pentadecanoic acid on various signaling pathways, including the JAK2/STAT3, mTOR, and AMPK pathways, suggesting its potential role in cellular processes.[7] While direct tracer studies with this compound in these specific pathways are not yet widely published, its use as a tracer to follow the metabolic fate of pentadecanoic acid is a promising area of research.

Data Presentation

The following table summarizes representative quantitative data from a study investigating the effects of pentadecanoic acid supplementation on its plasma concentrations. While the original study may not have explicitly detailed the use of this compound, the accurate quantification of pentadecanoic acid in biological fluids by GC/MS necessitates the use of a stable isotope-labeled internal standard like this compound.

ParameterPlacebo Group (n=10)C15:0 Supplement Group (n=20)
Baseline Plasma C15:0 (µg/mL) 3.2 ± 1.53.5 ± 1.8
12-week Plasma C15:0 (µg/mL) 3.1 ± 1.45.3 ± 2.1
Change from Baseline (µg/mL) -0.1 ± 0.8+1.8 ± 1.6

Data adapted from a randomized controlled trial on pentadecanoic acid supplementation.[8] The use of an internal standard like this compound is standard practice for such GC/MS analyses to ensure accuracy.

Experimental Protocols

Protocol for Quantification of Pentadecanoic Acid in Plasma using GC-MS with this compound as an Internal Standard

This protocol is adapted from established methods for fatty acid analysis.[5]

1. Materials and Reagents:

  • This compound internal standard solution (e.g., 10 µg/mL in ethanol)

  • Unlabeled pentadecanoic acid standard for calibration curve

  • Plasma samples

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Acetyl Chloride

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Nitrogen gas supply

  • GC-MS system with a suitable capillary column (e.g., DB-225)

2. Sample Preparation:

  • Internal Standard Spiking: To 100 µL of plasma in a glass tube, add a precise amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

  • Lipid Extraction and Transesterification:

    • Add 2 mL of methanol to the plasma sample.

    • Vortex thoroughly for 1 minute.

    • Add 200 µL of acetyl chloride dropwise while vortexing.

    • Seal the tube and heat at 100°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).

    • Allow the sample to cool to room temperature.

    • Add 5 mL of 6% K2CO3 to stop the reaction.

  • FAMEs Extraction:

    • Add 2 mL of hexane to the tube and vortex for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean glass tube.

    • Repeat the hexane extraction once more and combine the hexane layers.

  • Drying and Reconstitution:

    • Dry the pooled hexane extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried residue in a small, precise volume of hexane (e.g., 50 µL) for GC-MS analysis.

3. GC-MS Analysis:

  • Injection: Inject 1-2 µL of the reconstituted sample onto the GC-MS system.

  • GC Conditions (Example):

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: Monitor the molecular ions or characteristic fragment ions for the methyl esters of pentadecanoic acid and this compound. For example, monitor m/z 270 for pentadecanoate methyl ester and m/z 273 for pentadecanoate-d3 methyl ester.

4. Data Analysis:

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled pentadecanoic acid and a constant concentration of this compound. Process these standards in the same way as the plasma samples.

  • Quantification: Calculate the ratio of the peak area of the analyte (pentadecanoic acid methyl ester) to the peak area of the internal standard (this compound methyl ester) for both the calibration standards and the unknown samples.

  • Concentration Determination: Determine the concentration of pentadecanoic acid in the plasma samples by comparing their peak area ratios to the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with This compound (Internal Standard) plasma->spike extract Lipid Extraction & Transesterification to FAMEs spike->extract dry Dry Down extract->dry reconstitute Reconstitute in Hexane dry->reconstitute gcms Inject into GC-MS reconstitute->gcms sim Selected Ion Monitoring (Analyte & IS ions) integrate Peak Integration sim->integrate sim->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantify Pentadecanoic Acid ratio->quantify calibration Generate Calibration Curve calibration->quantify metabolic_pathway cluster_intake Intake & Metabolism cluster_signaling Downstream Signaling Effects pda Pentadecanoic Acid (from diet or supplementation) pdc Pentadecanoylcarnitine (Metabolite) pda->pdc jak_stat JAK2/STAT3 Pathway (Inhibition) pda->jak_stat ampk AMPK Pathway (Activation) pda->ampk mtor mTOR Pathway (Inhibition) pda->mtor cb Cannabinoid Receptors (CB1 & CB2 Activation) pdc->cb

References

An In-Depth Technical Guide to Pentadecanoic Acid-d3: Physical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, stability, and handling of Pentadecanoic acid-d3. This deuterated fatty acid is a critical tool in metabolic research and quantitative analysis, serving primarily as an internal standard for the accurate measurement of its non-labeled counterpart, pentadecanoic acid.

Core Physical and Chemical Properties

This compound, also known as pentadecanoic-15,15,15-d3 acid, is a saturated fatty acid isotopically labeled with three deuterium atoms at the terminal methyl group.[1][2] This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification methods.[3][4]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Chemical Formula C₁₅H₂₇D₃O₂[1][5][6]
Molecular Weight 245.42 g/mol [2][5][7][8]
CAS Number 352431-40-4[1][5][7][8][9]
Appearance Crystalline solid[6][10]
Purity ≥98% to >99%[5][6][7][8]
Deuterated Forms ≥99% (d₁-d₃)[1][6]
Melting Point 53°C (for unlabeled)[11]
Boiling Point 339°C (for unlabeled)[11]
InChIKey WQEPLUUGTLDZJY-FIBGUPNXSA-N[1][5]

Solubility and Solution Preparation

Proper preparation of stock solutions is crucial for accurate experimental results. This compound is soluble in various organic solvents but is sparingly soluble in aqueous buffers.[10]

SolventSolubilityCitations
Dimethylformamide (DMF) ~25 mg/mL[1][12]
Ethanol ~25 mg/mL[1][12]
Dimethyl sulfoxide (DMSO) ~10 mg/mL[1][12]
DMF:PBS (pH 7.2) (1:1) ~0.5 mg/mL[1][12]

Stability and Storage

The stability of this compound is critical for its use as a reliable standard over time.

  • Solid Form : As a powder or crystalline solid, it is stable for at least 4 years when stored at -20°C.[1][10] Some suppliers indicate that storage at room temperature is also acceptable.[5][8][9] It should be stored away from light and moisture.[7]

  • In Solvent : When dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[9] It is not recommended to store aqueous solutions for more than one day.[10]

The deuterium label on the terminal methyl group is stable and not prone to exchange under typical analytical conditions, ensuring its integrity as an internal standard. The use of deuterated lipids, particularly at positions susceptible to oxidation, can slow lipid peroxidation due to the kinetic isotope effect, a principle that enhances the overall stability of the molecule against oxidative degradation.[13][14][15]

Safety and Handling

This compound should be handled with care in a laboratory setting.

  • Hazards : It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][16][17]

  • Precautions : Standard laboratory precautions should be taken. Avoid breathing dust, fume, gas, mist, vapors, or spray.[11][16] Wash hands and any exposed skin thoroughly after handling.[11][16] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[11]

Experimental Protocols and Methodologies

The primary application of this compound is as an internal standard for the quantification of pentadecanoic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4]

General Protocol for Stock Solution Preparation
  • Solvent Selection : Choose an appropriate organic solvent based on the solubility data (e.g., ethanol, DMF, or DMSO).[1] The solvent of choice should be purged with an inert gas.[10]

  • Weighing : Accurately weigh the required amount of solid this compound.

  • Dissolution : Dissolve the solid in the chosen solvent to achieve the desired stock concentration. Gentle warming or vortexing may aid dissolution.

  • Storage : Store the stock solution in a tightly sealed vial at -20°C or -80°C for optimal stability.[9]

Methodological Considerations for Use as an Internal Standard
  • Spiking : A known amount of this compound internal standard is added (spiked) into the biological sample (e.g., plasma, serum, tissue homogenate) at the beginning of the sample preparation process.

  • Lipid Extraction : Perform a total lipid extraction from the sample using a standard method, such as a Bligh-Dyer or Folch extraction.

  • Derivatization (for GC-MS) : The extracted fatty acids, including the analyte and the internal standard, are often converted to their fatty acid methyl esters (FAMEs) for analysis by GC-MS.[14]

  • LC-MS/MS Analysis : For LC-MS analysis, derivatization may not be necessary. A reverse-phase column is typically used for separation. Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection, using specific precursor-to-product ion transitions for both the analyte and the internal standard.[18]

  • Quantification : The concentration of endogenous pentadecanoic acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma, Tissue) B Spike with This compound (Internal Standard) A->B C Lipid Extraction B->C D Derivatization (e.g., to FAMEs for GC-MS) C->D E GC-MS or LC-MS/MS Analysis D->E F Peak Integration (Analyte & Standard) E->F G Calculate Peak Area Ratio F->G H Quantify vs. Calibration Curve G->H I Final Concentration of Pentadecanoic Acid H->I

Caption: Workflow for quantification using this compound.

Logical Relationships in Research

This diagram outlines the logical connection between the unlabeled fatty acid, its deuterated analog, and their roles in metabolic and clinical research.

G cluster_compounds Compounds cluster_applications Research Applications PA Pentadecanoic Acid (C15:0) Bio Biomarker for Dairy Fat Intake PA->Bio is a Meta Metabolic Studies (e.g., NAFLD, CVD) PA->Meta is studied in PAD3 This compound (C15:0-d3) Quant Quantitative Analysis (LC-MS, GC-MS) PAD3->Quant is used for Bio->Meta informs Quant->Meta enables

Caption: Relationship between this compound and its research use.

References

Synthesis and Isotopic Purity of Pentadecanoic Acid-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of Pentadecanoic acid-d3. This isotopically labeled saturated fatty acid serves as a crucial internal standard for the quantitative analysis of its unlabeled counterpart, pentadecanoic acid (C15:0), a molecule of growing interest in metabolic research and drug development.

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid found in dairy fat and ruminant meat. Emerging research has linked circulating levels of C15:0 to various health outcomes, making its accurate quantification in biological samples essential. This compound (15,15,15-trideuteropentadecanoic acid) is the preferred internal standard for mass spectrometry-based quantification methods due to its chemical similarity to the analyte and its distinct mass, which allows for precise differentiation. This document outlines a feasible synthetic route for this compound, detailed protocols for its characterization, and an overview of the biological pathways in which pentadecanoic acid is involved.

Synthesis of this compound

Proposed Synthetic Workflow

The proposed synthesis involves two main stages: esterification of the starting material to protect the carboxylic acid, followed by a Grignard reaction with trideuteromethyl magnesium iodide to introduce the isotopic label, and finally, deprotection to yield the desired product.

G cluster_synthesis Synthesis Workflow A 15-Bromopentadecanoic Acid B Esterification (MeOH, H2SO4) A->B C Methyl 15-bromopentadecanoate B->C D Grignard Reaction (1. Mg, THF 2. CD3I) C->D E Methyl pentadecanoate-d3 D->E F Hydrolysis (NaOH, H2O/MeOH) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Esterification of 15-Bromopentadecanoic Acid

  • To a solution of 15-bromopentadecanoic acid (1.0 eq) in methanol (MeOH, 10 mL/g), add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.

  • Warm the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 15-bromopentadecanoate.

Step 2: Grignard Reaction with Trideuteromethyl Iodide (CD₃I)

  • Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Add a solution of methyl 15-bromopentadecanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Initiate the reaction with a small amount of iodine or by gentle heating if necessary.

  • After the Grignard reagent formation is complete (disappearance of magnesium), cool the reaction mixture to 0 °C.

  • Slowly add a solution of trideuteromethyl iodide (CD₃I, 1.2 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain crude methyl pentadecanoate-d3.

Step 3: Hydrolysis of the Ester

  • Dissolve the crude methyl pentadecanoate-d3 in a mixture of methanol and water.

  • Add sodium hydroxide (NaOH, 2.0 eq) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2 with 1M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Isotopic Purity and Characterization

The isotopic purity of the synthesized this compound is critical for its use as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for its determination.

Quantitative Data Summary
ParameterSpecificationMethod
Chemical Purity ≥98%GC-FID, HPLC
Isotopic Purity ≥98% Deuterated FormsHRMS
Molecular Formula C₁₅H₂₇D₃O₂-
Formula Weight 245.42-
CAS Number 352431-40-4-

Note: These specifications are typical for commercially available standards and represent the target for the synthesis.

Experimental Protocols for Characterization

Protocol 1: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/chloroform).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source in negative ion mode.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the molecular ion peaks for the unlabeled (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) species.

    • Calculate the isotopic purity using the relative intensities of these peaks, correcting for the natural isotopic abundance of ¹³C. The isotopic purity is typically reported as the percentage of the d₃ species relative to the sum of all isotopic species.

Protocol 2: Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis:

    • Acquire the ¹H NMR spectrum.

    • Expected Spectrum: The spectrum will be similar to that of unlabeled pentadecanoic acid, with the key difference being the absence or significant reduction of the triplet corresponding to the terminal methyl group (C15 protons) at approximately 0.88 ppm. The integration of the remaining methylene protons should be consistent with the structure.

  • ¹³C NMR Analysis:

    • Acquire the ¹³C NMR spectrum.

    • Expected Spectrum: The spectrum will show the characteristic signals for the carboxylic acid and the methylene carbons. The signal for the C15 methyl carbon will appear as a multiplet due to coupling with deuterium, and its chemical shift will be slightly different from the unlabeled compound.

Biological Significance of Pentadecanoic Acid (C15:0)

This compound is used to quantify C15:0, a fatty acid implicated in several key biological signaling pathways. Understanding these pathways is crucial for researchers in drug development and metabolic science.

Key Signaling Pathways

Pentadecanoic acid has been shown to modulate several signaling pathways, including:

  • JAK/STAT Pathway: C15:0 can inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is often dysregulated in certain cancers.[1]

  • AMPK Pathway: Pentadecanoic acid can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2]

  • PPAR Activation: It acts as an agonist for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation.

G cluster_pathways Key Signaling Pathways of Pentadecanoic Acid (C15:0) cluster_jak_stat JAK/STAT Pathway cluster_ampk AMPK Pathway cluster_ppar PPAR Pathway C150 Pentadecanoic Acid (C15:0) JAK JAK C150->JAK Inhibits AMPK AMPK C150->AMPK Activates PPAR PPARs C150->PPAR Activates STAT STAT JAK->STAT Metabolism Cellular Metabolism AMPK->Metabolism Gene Gene Expression (Lipid Metabolism) PPAR->Gene

Caption: Overview of key signaling pathways modulated by C15:0.

Conclusion

This compound is an indispensable tool for the accurate quantification of C15:0 in various biological matrices. This guide provides a plausible synthetic route and detailed characterization protocols to aid researchers in obtaining and validating this critical internal standard. The provided context on the biological roles of pentadecanoic acid underscores the importance of such analytical tools in advancing our understanding of metabolic health and disease.

References

Pentadecanoic Acid-d3 as a Biomarker for Fatty Acid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is a saturated odd-chain fatty acid that has garnered increasing interest as a biomarker for dietary fat intake, particularly from dairy products.[1][2] Its deuterated form, pentadecanoic acid-d3 (C15:0-d3), serves as an invaluable internal standard in mass spectrometry-based analytical methods, enabling precise and accurate quantification of its unlabeled counterpart in various biological matrices. This technical guide provides a comprehensive overview of the role of this compound in studying fatty acid metabolism, detailing experimental protocols, quantitative data, and the signaling pathways influenced by this significant biomarker.

Stable isotope-labeled tracers, such as this compound, are crucial tools for in vivo studies of fatty acid and triglyceride metabolism.[3] They allow for the quantitative evaluation of key metabolic pathways, including lipolysis, fatty acid uptake and oxidation, and lipoprotein secretion.[3] The use of stable isotopes is a gold-standard method for tracing lipid metabolism in humans, offering a safe alternative to radioactive tracers.[4]

Data Presentation: Quantitative Insights into Pentadecanoic Acid

The concentration of pentadecanoic acid in biological samples is a critical parameter in understanding its role in metabolic health and as a biomarker. The following tables summarize quantitative data from various studies.

Biological MatrixPopulationMean Concentration (% of total fatty acids)Key FindingsReference
Plasma PhospholipidsHealthy Adults0.17%Higher levels associated with lower prevalence of coronary heart disease and cardiovascular disease.[5]
SerumAdults without DiabetesBaseline levels inversely associated with incident type 2 diabetes.A marker for short-term intake of this fatty acid.[1]
ErythrocytesAdolescentsIncreased with higher dairy intake.Appears to be a good biomarker for dairy consumption in this population.[6]
PlasmaHealthy vs. Type 2 DiabetesLower in individuals with type 2 diabetes.Highlights a potential protective role against T2DM.[1][3]
PlasmaHealthy vs. Cardiovascular DiseaseInversely associated with incident cardiovascular disease.Suggests a cardioprotective effect.[2][5]

Table 1: Pentadecanoic Acid (C15:0) Concentrations in Various Human Cohorts.

Biological MatrixConditionC15:0 Concentration RangeReference
PlasmaHealthy Adolescents0.19% - 0.22% (equivalent to 3.7 to 4.5 µg/mL)[7]
PlasmaHealthy Adults~0.22% (median)[5]
ErythrocytesHealthy Adults0.07 - 0.15 wt % (Optimal Range)[8]
Dried Blood SpotHealthy Adults1.12 - 4.48 mcg/mL (Reference Range)[9]

Table 2: Reference Ranges for Pentadecanoic Acid (C15:0) in Different Biological Samples.

Experimental Protocols: Quantifying Pentadecanoic Acid

The accurate quantification of pentadecanoic acid in biological samples is paramount. The use of this compound as an internal standard is a cornerstone of these analytical methods, correcting for variability during sample preparation and analysis.[10]

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol is a widely used method for the analysis of total fatty acids in a sample.

1. Lipid Extraction:

  • To 100 µL of plasma, add a known amount of this compound internal standard solution (e.g., 25 ng in ethanol).[11]

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex thoroughly for 2 minutes.

  • Add 500 µL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

2. Saponification and Methylation (FAMEs Preparation):

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

  • Heat at 100°C for 5 minutes to saponify the fatty acids.

  • Add 1 mL of 14% boron trifluoride (BF3) in methanol.

  • Heat again at 100°C for 5 minutes to methylate the fatty acids into FAMEs.

  • Cool the sample to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column such as a CP-Sil 88 or FAMEWAX is typically used for FAME separation.[12][13]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 3°C/minute.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for targeted quantification.[12] Monitor the specific ions for both unlabeled pentadecanoic acid methyl ester and the this compound methyl ester. For d3-methyl esters of saturated fatty acids, suggested m/z values are 77 and 90.[12]

4. Quantification:

  • A calibration curve is generated using standards containing known concentrations of unlabeled pentadecanoic acid and a fixed concentration of this compound.

  • The concentration of pentadecanoic acid in the unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Free Fatty Acid Analysis

This method is suitable for the direct analysis of non-esterified fatty acids.

1. Sample Preparation:

  • To 50 µL of plasma or serum, add a known amount of this compound internal standard.

  • Perform protein precipitation by adding 150 µL of ice-cold acetonitrile.

  • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is employed to separate the fatty acids.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for both pentadecanoic acid and this compound are monitored.

3. Quantification:

  • Similar to the GC-MS method, a calibration curve is constructed using the peak area ratios of the analyte to the internal standard.

Signaling Pathways and Experimental Workflows

Pentadecanoic acid has been shown to modulate several key signaling pathways involved in metabolism and inflammation.

Signaling Pathways

1. AMP-Activated Protein Kinase (AMPK) Pathway: Pentadecanoic acid activates AMPK, a central regulator of cellular energy homeostasis.[4][14][15] This activation promotes catabolic processes that generate ATP, such as fatty acid oxidation, and inhibits anabolic pathways that consume ATP, like lipogenesis.[3][4]

AMPK_Pathway C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes Malonyl_CoA->CPT1 Inhibits

AMPK Signaling Activation by Pentadecanoic Acid.

2. mTOR Pathway: Pentadecanoic acid has been shown to inhibit the mechanistic target of rapamycin (mTOR) pathway.[14][16][17][18][19] The mTOR pathway is a key regulator of cell growth, proliferation, and survival. Its inhibition by pentadecanoic acid can lead to reduced lipogenesis and the induction of autophagy.[16]

mTOR_Pathway C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates TSC1_2 TSC1/2 AMPK->TSC1_2 Activates mTORC1 mTORC1 TSC1_2->mTORC1 Inhibits SREBP1 SREBP-1 mTORC1->SREBP1 Activates Lipogenesis Lipogenesis SREBP1->Lipogenesis Promotes JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces C15_0 Pentadecanoic Acid (C15:0) C15_0->JAK Inhibits Experimental_Workflow cluster_study_design Study Design & Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis & Interpretation Patient_Cohort Patient Cohort Selection (e.g., Healthy vs. Disease) Sample_Collection Biological Sample Collection (Plasma, Serum, DBS) Patient_Cohort->Sample_Collection IS_Spiking Spiking with This compound (IS) Sample_Collection->IS_Spiking Extraction Lipid Extraction IS_Spiking->Extraction Derivatization Derivatization to FAMEs (for GC-MS) Extraction->Derivatization GC_MS GC-MS or LC-MS/MS Analysis Derivatization->GC_MS Quantification Quantification using Peak Area Ratios (Analyte/IS) GC_MS->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Biomarker_Validation Biomarker Validation & Interpretation Statistical_Analysis->Biomarker_Validation

References

The Lynchpin of Lipidomics: A Technical Guide to Pentadecanoic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the pursuit of accurate and reproducible quantification of lipid species is paramount. This technical guide delves into the pivotal role of pentadecanoic acid-d3 (C15:0-d3), a deuterated odd-chain saturated fatty acid, as an internal standard in mass spectrometry-based lipid analysis. Its unique properties make it an indispensable tool for researchers, scientists, and drug development professionals seeking to unravel the complexities of lipid metabolism and its role in health and disease.

The Biological Significance of Pentadecanoic Acid (C15:0)

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that is gaining recognition as a bioactive molecule with a range of physiological effects.[1][2] Unlike its even-chain counterparts, C15:0 is not readily synthesized by the body and is primarily obtained from dietary sources such as dairy fat and ruminant meat.[2] Emerging evidence suggests that C15:0 is an essential fatty acid with pleiotropic benefits for metabolic, cardiovascular, and liver health.[2][3]

At the molecular level, C15:0 has been shown to modulate key signaling pathways implicated in aging and chronic diseases.[4] Notably, it activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, and peroxisome proliferator-activated receptor α/δ (PPARα/δ), which is involved in lipid metabolism.[2][4] Conversely, it inhibits the mechanistic target of rapamycin (mTOR) pathway, a key promoter of cell growth and proliferation.[1][4][5] These activities contribute to its observed anti-inflammatory, antifibrotic, and anticancer effects.[4][6][7]

The Role of this compound in Lipidomics

The accurate quantification of endogenous lipids like C15:0 is crucial for understanding their biological roles. However, the analytical process, from sample extraction to mass spectrometric detection, is prone to variability that can compromise data quality.[8][9] This is where internal standards become essential.

This compound is an isotopically labeled version of C15:0, where three hydrogen atoms have been replaced with deuterium. This subtle mass shift allows it to be distinguished from the endogenous C15:0 by a mass spectrometer, while its chemical and physical properties remain nearly identical.[10] By adding a known amount of C15:0-d3 to a sample at the beginning of the workflow, it experiences the same processing as the analyte of interest.[8][11] Any loss or variation during sample preparation, extraction, and analysis will affect both the analyte and the internal standard proportionally.[12][13] The ratio of the analyte's signal to the internal standard's signal is then used for accurate quantification, effectively normalizing for experimental inconsistencies.[14][15]

Key Advantages of Using this compound as an Internal Standard:

  • Corrects for Sample Loss: Compensates for the inevitable loss of analyte during the multi-step extraction and purification processes.[8]

  • Accounts for Ionization Variability: Normalizes for fluctuations in ionization efficiency within the mass spectrometer's ion source, a common issue in electrospray ionization (ESI).[9]

  • Improves Accuracy and Precision: Significantly enhances the reliability and reproducibility of quantitative lipidomic data.[12]

  • Chemically Identical to Analyte: Behaves identically to the endogenous C15:0 during chromatography and extraction.

Quantitative Data and Properties

For effective use in experimental settings, a clear understanding of the quantitative parameters of this compound is necessary.

PropertyValueSource(s)
Chemical Formula C₁₅H₂₇D₃O₂[10]
Molecular Weight 245.4 g/mol (approx.)
Typical Concentration in Internal Standard Mix 25 ng (0.25 ng/µl) in ethanol[14][15]
Typical Working Concentration for LC-MS/MS 0.1 - 0.2 µg/mL[16]
Effective Concentrations of C15:0 in Cell-Based Assays 1.9 - 50 µM[1][5]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound as an internal standard in lipidomics workflows.

Preparation of Internal Standard Stock Solution
  • Acquisition: Obtain high-purity this compound from a reputable supplier.

  • Weighing: Accurately weigh a precise amount of the standard using an analytical balance.

  • Solubilization: Dissolve the weighed standard in a high-purity organic solvent, such as ethanol or a chloroform:methanol mixture, to create a concentrated stock solution.

  • Storage: Store the stock solution under an inert atmosphere (e.g., argon) at -20°C to prevent degradation.[14]

Lipid Extraction from Biological Samples (Folch Method)

This protocol describes a common method for extracting lipids from plasma, adaptable for other biological matrices.[8][9]

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a clean glass tube, add a precise volume of the this compound internal standard working solution.

  • Sample Addition: Add a known volume of the plasma sample to the tube containing the internal standard.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

  • Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to induce the separation of the aqueous and organic phases.

  • Centrifugation: Centrifuge the sample to achieve a clear separation of the layers.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for the subsequent analytical method (e.g., isopropanol:acetonitrile:water).

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column for the separation of fatty acids.[9]

    • Mobile Phase: A common mobile phase system consists of:

      • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with additives like ammonium formate and formic acid to improve ionization.[9]

      • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with similar additives.[9]

    • Gradient: Employ a gradient elution, starting with a lower percentage of mobile phase B and gradually increasing it to elute the more nonpolar lipids.[9]

  • Mass Spectrometric Detection:

    • Ionization Mode: Use negative ion electrospray ionization (ESI-) for the analysis of free fatty acids.[16]

    • Detection Method: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion of both endogenous C15:0 and the C15:0-d3 internal standard, and then monitoring for specific product ions after fragmentation.

Visualizing Workflows and Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key processes.

G Lipidomics Workflow with Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Add Internal Standard (C15:0-d3) Add Internal Standard (C15:0-d3) Biological Sample->Add Internal Standard (C15:0-d3) Lipid Extraction Lipid Extraction Add Internal Standard (C15:0-d3)->Lipid Extraction Dried Lipid Extract Dried Lipid Extract Lipid Extraction->Dried Lipid Extract Reconstitution Reconstitution Dried Lipid Extract->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantified Lipid Data Quantified Lipid Data Data Processing->Quantified Lipid Data

Caption: General workflow for lipid analysis using an internal standard.

G Signaling Pathways Modulated by C15:0 cluster_activation Activation cluster_inhibition Inhibition C15:0 C15:0 AMPK AMPK C15:0->AMPK activates PPARa/d PPARa/d C15:0->PPARa/d activates mTOR mTOR C15:0->mTOR inhibits Metabolic Regulation Metabolic Regulation AMPK->Metabolic Regulation Lipid Metabolism Lipid Metabolism PPARa/d->Lipid Metabolism Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Caption: Key signaling pathways influenced by pentadecanoic acid (C15:0).

Conclusion

This compound is a critical tool in the lipidomics toolbox, enabling researchers to achieve the high level of accuracy and precision required for meaningful biological insights. Its use as an internal standard is fundamental to overcoming the inherent challenges of quantitative lipid analysis. As the biological importance of odd-chain fatty acids like C15:0 continues to be unveiled, the role of its deuterated counterpart in facilitating this research will undoubtedly grow, paving the way for new discoveries in health, disease, and therapeutic development.

References

A Technical Guide to Pentadecanoic Acid-d3: Properties, Applications, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid-d3 is the deuterated form of pentadecanoic acid, a saturated fatty acid with a 15-carbon chain. Its primary application in research and development is as an internal standard for the precise quantification of its non-deuterated counterpart, pentadecanoic acid, in various biological matrices. This guide provides an in-depth overview of the chemical properties, analytical applications, and the biological signaling pathways associated with pentadecanoic acid.

Core Data and Properties

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueCitations
CAS Number 352431-40-4[1][2]
Molecular Formula C₁₅H₂₇D₃O₂[1][3]
Molecular Weight 245.42 g/mol [3][4][5][6]
Purity ≥99% deuterated forms (d₁-d₃)[1][7]
Appearance White to off-white solid[8]
Synonyms C15:0-d3, FA 15:0-d3, Pentadecylic Acid-d3[1]

Analytical Applications and Experimental Protocols

This compound is an essential tool for accurate and reliable quantification of pentadecanoic acid using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5][6] The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and instrument response.[9]

Experimental Protocol: Quantification of Fatty Acids by GC-MS using a Deuterated Internal Standard

This protocol outlines a general procedure for the extraction and analysis of fatty acids from biological samples.

1. Sample Preparation and Lipid Extraction:

  • To a known quantity of the biological sample (e.g., plasma, cells, or tissue), add a precise amount of this compound as the internal standard.[10][11]

  • Perform lipid extraction using a suitable solvent system, such as a mixture of methanol and iso-octane.[10][12] For total fatty acid analysis, a saponification step with a base like potassium hydroxide (KOH) is required to release esterified fatty acids.[10]

  • Acidify the mixture to protonate the fatty acids, facilitating their extraction into the organic phase.[10][12]

2. Derivatization:

  • To enhance volatility for GC analysis, the carboxyl group of the fatty acids is derivatized.[11] A common method is the conversion to pentafluorobenzyl (PFB) esters using PFB bromide.[10][11][12]

  • The sample is then dried and reconstituted in a solvent suitable for GC injection, such as iso-octane.[10][12]

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system. The fatty acid esters are separated on a capillary column based on their boiling points and polarity.[11]

  • The mass spectrometer is operated in a mode that allows for the specific detection and quantification of the target fatty acid and the deuterated internal standard.[11]

4. Data Analysis:

  • A calibration curve is generated using known concentrations of unlabeled pentadecanoic acid and a fixed concentration of this compound.

  • The ratio of the peak area of the analyte (pentadecanoic acid) to the peak area of the internal standard (this compound) is used to calculate the concentration of pentadecanoic acid in the unknown sample.[10]

G GC-MS Workflow for Fatty Acid Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Pentadecanoic acid-d3 (Internal Standard) Sample->Add_IS Extraction Lipid Extraction (e.g., Methanol/Iso-octane) Add_IS->Extraction Saponification Saponification (optional, for total fatty acids) Extraction->Saponification Acidification Acidification Saponification->Acidification Derivatize Derivatization (e.g., PFB Bromide) Acidification->Derivatize Reconstitute Reconstitute in GC-compatible solvent Derivatize->Reconstitute GC_MS GC-MS Analysis Reconstitute->GC_MS Data Data Processing and Quantification GC_MS->Data

GC-MS workflow for fatty acid quantification.

Biological Significance and Signaling Pathways of Pentadecanoic Acid

While this compound serves as an analytical standard, its non-deuterated form, pentadecanoic acid, has been shown to modulate several key cellular signaling pathways implicated in health and disease.

JAK2/STAT3 Signaling Pathway

Pentadecanoic acid has been demonstrated to inhibit the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This pathway is often dysregulated in cancer. Pentadecanoic acid can suppress the phosphorylation of both JAK2 and STAT3, even in the presence of upstream activators like Interleukin-6 (IL-6).[1] This inhibitory effect can lead to cell cycle arrest and apoptosis in cancer cells.[1]

G Inhibition of JAK2/STAT3 Pathway by Pentadecanoic Acid IL6 IL-6 Receptor IL-6 Receptor IL6->Receptor JAK2 JAK2 Receptor->JAK2 activates pJAK2 pJAK2 JAK2->pJAK2 phosphorylates STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene Gene Expression (Proliferation, Survival) Nucleus->Gene PA Pentadecanoic Acid PA->pJAK2 inhibits

Pentadecanoic acid inhibits the JAK2/STAT3 pathway.

AMPK Signaling Pathway

Pentadecanoic acid can activate the AMP-activated protein kinase (AMPK) pathway.[4][7] AMPK is a crucial energy sensor that plays a role in cellular metabolism. Activation of AMPK by pentadecanoic acid can enhance glucose uptake in cells, suggesting a beneficial role in glucose metabolism.[4] This activation may also contribute to the suppression of the mechanistic target of rapamycin (mTOR), a key regulator of cell growth.[7]

G Activation of AMPK Pathway by Pentadecanoic Acid PA Pentadecanoic Acid AMPK AMPK PA->AMPK activates pAMPK pAMPK AMPK->pAMPK phosphorylates AS160 AS160 pAMPK->AS160 activates mTOR mTOR pAMPK->mTOR inhibits GLUT4 GLUT4 Translocation AS160->GLUT4 Glucose Glucose Uptake GLUT4->Glucose

Pentadecanoic acid activates the AMPK pathway.

Conclusion

This compound is an indispensable tool for the accurate quantification of its endogenous counterpart in biomedical research. The growing body of evidence on the biological activities of pentadecanoic acid, particularly its influence on key signaling pathways related to metabolism and cancer, underscores the importance of precise measurement facilitated by the use of this deuterated internal standard. This guide provides a foundational understanding for researchers and professionals in drug development to effectively utilize this compound in their analytical workflows and to appreciate the broader biological context of the molecule they are quantifying.

References

Solubility and Application of Pentadecanoic Acid-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of pentadecanoic acid-d3 in common laboratory solvents, alongside detailed experimental methodologies for its quantification and a summary of its role in cellular signaling pathways. This deuterated fatty acid serves as a crucial internal standard in mass spectrometry-based lipidomics and is a subject of interest in metabolic research.

Solubility Profile of this compound

This compound, a stable isotope-labeled version of pentadecanoic acid, exhibits solubility in a range of common organic solvents. The following table summarizes the available quantitative solubility data.

SolventChemical ClassSolubility (mg/mL)
Dimethylformamide (DMF)Polar Aprotic25[1]
EthanolPolar Protic25[1]
Dimethyl Sulfoxide (DMSO)Polar Aprotic10[1]
DMF:PBS (1:1, pH 7.2)Aqueous Buffer/Organic0.5[1]

Experimental Protocols

The quantification of fatty acids, including pentadecanoic acid, in biological samples is a common requirement in metabolic research and clinical diagnostics. The use of a deuterated internal standard like this compound is essential for accurate and precise measurement by correcting for variations during sample preparation and analysis. Below is a detailed protocol for the analysis of fatty acids in a biological matrix using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard.

Protocol: Quantitative Analysis of Fatty Acids by GC-MS using a Deuterated Internal Standard

This protocol outlines the steps for lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.[1]

1. Materials and Reagents:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound internal standard solution (of known concentration in a suitable solvent like ethanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane

  • Nitrogen gas

  • Screw-capped glass tubes

  • Centrifuge

  • Heating block or water bath

  • GC-MS system with a polar capillary column (e.g., DB-23)

2. Sample Preparation and Lipid Extraction:

  • To a known quantity of the biological sample in a screw-capped glass tube, add a precise amount of the this compound internal standard solution.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and lipid extraction.

  • Add 0.9% NaCl solution to the tube and vortex for an additional 30 seconds to induce phase separation.

  • Centrifuge the sample at approximately 2000 x g for 5 minutes. This will result in a lower organic phase (containing lipids) and an upper aqueous phase.

  • Carefully collect the lower organic phase using a glass pipette and transfer it to a new clean glass tube.

3. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Add 14% boron trifluoride in methanol to the dried lipid extract.

  • Securely cap the tube and heat the mixture at 100°C for 30 minutes to facilitate the conversion of fatty acids to their corresponding methyl esters.

  • After cooling the sample to room temperature, add water and hexane to the tube to extract the FAMEs.

  • Vortex the mixture and then allow the phases to separate.

  • Collect the upper hexane layer, which contains the FAMEs, and transfer it to a new tube.

  • Evaporate the hexane under a stream of nitrogen.

  • Reconstitute the dried FAMEs in a small, known volume of hexane for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a polar capillary column suitable for FAME separation.

    • Injector: Typically, a splitless injection is used for trace analysis.

    • Oven Temperature Program: Employ a temperature gradient to effectively separate the FAMEs. A representative program might start at 100°C, ramp up to 250°C, and then hold for a few minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Scan Mode: Operate in Selected Ion Monitoring (SIM) mode for targeted quantification of specific fatty acids and the deuterated internal standard.

5. Quantification:

  • Generate a calibration curve by analyzing a series of standards containing known concentrations of the fatty acids of interest and a constant concentration of this compound.

  • Determine the concentration of each fatty acid in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1]

Visualizing Workflows and Pathways

Experimental Workflow for Fatty Acid Analysis

The following diagram illustrates the key steps in the quantitative analysis of fatty acids using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample IS Add this compound (Internal Standard) Sample->IS Extraction Lipid Extraction (Chloroform:Methanol) IS->Extraction Derivatization Transesterification to FAMEs (BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quant Quantification GCMS->Quant

Caption: Workflow for GC-MS analysis of fatty acids.

Signaling Pathways Involving Pentadecanoic Acid

Recent research has indicated that pentadecanoic acid is not merely an inert metabolic fuel but also participates in cellular signaling, impacting pathways related to cancer cell proliferation and glucose metabolism.

signaling_pathways cluster_jak_stat JAK2/STAT3 Pathway Inhibition cluster_ampk AMPK Pathway Activation PA_JS Pentadecanoic Acid JAK2 JAK2 PA_JS->JAK2 inhibits STAT3 STAT3 JAK2->STAT3 Proliferation Cancer Cell Proliferation STAT3->Proliferation PA_AMPK Pentadecanoic Acid AMPK AMPK PA_AMPK->AMPK activates Glucose Glucose Uptake AMPK->Glucose

Caption: Signaling pathways of pentadecanoic acid.

Studies have shown that pentadecanoic acid can suppress the stemness of breast cancer stem-like cells by inhibiting the JAK2/STAT3 signaling pathway.[2] Additionally, it has been demonstrated to promote glucose uptake in myotubes through the activation of the AMPK pathway.[3] These findings highlight the potential of pentadecanoic acid as a bioactive lipid with therapeutic implications.

References

Storage and handling recommendations for Pentadecanoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Handling of Pentadecanoic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive recommendations for the proper storage and handling of this compound, a deuterated saturated fatty acid commonly used as an internal standard in metabolic research and for quantifying its non-deuterated counterpart. Adherence to these guidelines is crucial for ensuring the compound's stability, purity, and the safety of laboratory personnel.

Storage Recommendations

The stability of this compound is directly influenced by storage conditions. Different storage temperatures and formulations (powder vs. in solvent) have distinct stability profiles.

Quantitative Storage Data

The following table summarizes the recommended storage conditions and expected stability of this compound.

FormStorage TemperatureShelf Life
Powder-20°C≥ 4 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month
PowderRoom TemperatureNot specified, but should be stored away from light and moisture[1]

Note: Data compiled from multiple suppliers. Always refer to the manufacturer's specific recommendations.

General Storage Guidelines
  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[2][3]

  • Environment: Store in a cool, dry, and well-ventilated area.[2][3]

  • Light and Ignition Sources: Protect from direct sunlight and keep away from sources of ignition.[2]

  • Incompatibilities: Avoid storage with oxidizing agents, bases, and strong reducing agents.[4]

Handling and Safety Precautions

This compound is classified as an irritant to the skin, eyes, and respiratory system.[1][2][3][4][5][6] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A summary of required PPE is provided in the table below.

Protection TypeRecommended Equipment
Eye/Face Safety glasses with side-shields or goggles.[6]
Skin Protective gloves (e.g., nitrile rubber), lab coat, and overalls.[2][4]
Respiratory Use in a well-ventilated area.[2][3][6] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
Handling Procedures
  • Ventilation: Always handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or fumes.[2][3][6]

  • Contact Avoidance: Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe dust or spray.[2][3][6][7]

  • Hygiene: Wash hands thoroughly after handling.[2][3][6] Do not eat, drink, or smoke in the handling area.[3]

  • Spills: In case of a spill, clean it up immediately. Avoid generating dust.[4] Wear appropriate PPE during cleanup.[4][6][7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[2]

Experimental Workflow

The following diagram illustrates a generalized workflow for the safe handling and preparation of this compound for experimental use.

G cluster_prep Preparation cluster_handling Handling and Weighing cluster_solution Solution Preparation cluster_final Final Steps Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work_Area Prepare Well-Ventilated Work Area (e.g., Fume Hood) Don_PPE->Work_Area Retrieve_Sample Retrieve this compound from Storage (-20°C) Equilibrate Allow to Equilibrate to Room Temperature in Desiccator Retrieve_Sample->Equilibrate Weigh Weigh Required Amount Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent (e.g., DMF, Ethanol, DMSO) Weigh->Dissolve Vortex Vortex/Sonicate to Ensure Complete Dissolution Dissolve->Vortex Use_in_Experiment Use in Experiment Vortex->Use_in_Experiment Store_Solution Store Remaining Solution (-20°C or -80°C) Vortex->Store_Solution Clean_Up Clean Work Area and Dispose of Waste Use_in_Experiment->Clean_Up

Caption: Workflow for Safe Handling and Preparation of this compound.

Hazard Identification and First Aid

Hazard Summary
  • Skin Irritation: Causes skin irritation.[1][2][3][4][5][6]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2][3][4][5][6]

First Aid Measures

The following table outlines the recommended first aid procedures in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][6][8]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[3][6][8]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2][3][6][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[3][6]

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a thorough review of the product's Safety Data Sheet (SDS) and consultation with a qualified safety professional.

References

An In-Depth Technical Guide to the Certificate of Analysis for Pentadecanoic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentadecanoic acid-d3 (C15:0-d3) is the deuterated form of pentadecanoic acid, a 15-carbon saturated fatty acid. Its primary application in research and drug development is as an internal standard for the precise quantification of its non-deuterated counterpart, pentadecanoic acid, in biological matrices.[1][2][3][4] The quantification is typically performed using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] Understanding the biological significance of pentadecanoic acid—which has been linked to the intake of dairy fat and has demonstrated roles in modulating key cellular signaling pathways—is crucial for researchers in the fields of metabolism, nutrition, and oncology.[1][5][6][7] This guide provides a detailed interpretation of the data presented in a typical Certificate of Analysis (CofA) for this compound, outlines the experimental protocols for its use, and illustrates its biological context.

Section 1: Decoding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. For a stable isotope-labeled compound like this compound, the CofA provides critical data on its identity, purity, and quality.

Table 1: Key Specifications on a Typical Certificate of Analysis

ParameterTypical SpecificationSignificance for the Researcher
Chemical Purity ≥98%Indicates the percentage of the material that is pentadecanoic acid (both deuterated and non-deuterated forms), exclusive of residual solvents or other impurities. High chemical purity is essential for accurate standard preparation.
Isotopic Purity ≥99% deuterated forms (d1-d3)[1][8]Represents the percentage of the molecule that contains the deuterium label. This ensures a distinct mass difference from the endogenous analyte, which is fundamental for mass spectrometric resolution and quantification.
Appearance Crystalline Solid[8]Confirms the physical state of the compound, which is important for handling and weighing.
Structure Confirmation Consistent with StructureIndicates that analytical methods (typically NMR and MS) have confirmed the chemical structure and the position of the deuterium labels.

Section 2: Physicochemical Properties

These properties are fundamental for the correct handling, storage, and use of the compound in experimental settings.

Table 2: Chemical Identity and Physical Properties

PropertyValue
Chemical Name pentadecanoic-15,15,15-d3 acid[1]
Synonyms C15:0-d3, FA 15:0-d3, Pentadecylic Acid-d3[1]
CAS Number 352431-40-4[1][8][9]
Molecular Formula C₁₅H₂₇D₃O₂[1][8]
Molecular Weight ~245.4 g/mol [1][9][10][11]

Table 3: Solubility and Storage Recommendations

ParameterDetails
Solubility DMF: ~25 mg/ml, Ethanol: ~25 mg/ml, DMSO: ~10 mg/ml[1][7]
Storage Temperature Room Temperature or -20°C.[1][11]
Stability ≥ 4 years under proper storage conditions.[1]

Section 3: Analytical Methodologies & Experimental Protocols

This compound is primarily used as an internal standard to ensure accuracy and reproducibility in quantification by correcting for analyte loss during sample preparation and instrumental analysis.

GC-MS is a robust and highly sensitive method for the analysis of fatty acids.[12][13] The protocol involves chemical derivatization to make the fatty acids volatile for gas-phase analysis.

Detailed Experimental Protocol:

  • Lipid Extraction: Lipids are extracted from the biological sample (e.g., 10 μL of plasma) using a biphasic solvent system.[12] A common method involves adding methanol followed by a non-polar solvent like isooctane or dichloromethane to separate the lipid-containing organic layer.[12][14][15]

  • Internal Standard Spiking: A known amount of this compound (e.g., 100 µL of a standard solution) is added to the sample at the beginning of the extraction process.[12][15] This ensures that the internal standard undergoes the same experimental variations as the endogenous analyte.

  • Derivatization: The carboxyl group of the fatty acids is derivatized to form a volatile ester. A widely used method is derivatization with pentafluorobenzyl (PFB) bromide to form PFB esters.[12][14] This is typically done by incubating the dried lipid extract with PFB bromide and a catalyst like diisopropylethylamine at room temperature.[12][14]

  • GC-MS Analysis: The derivatized sample, now dissolved in a solvent like isooctane, is injected into the GC-MS.[12] The fatty acid esters are separated on a capillary column based on their boiling points and detected by the mass spectrometer, often using negative chemical ionization (NCI) for high sensitivity.[12]

  • Quantification: A calibration curve is generated using known concentrations of non-deuterated pentadecanoic acid standard with a fixed concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration to determine the amount of pentadecanoic acid in the unknown sample.[14][15]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample Biological Sample (e.g., Plasma, Cells) Spike Add Internal Standard (this compound) Sample->Spike 1. Extract Lipid Extraction (e.g., Isooctane/Methanol) Spike->Extract 2. Derivatize Derivatization (PFB Bromide) Extract->Derivatize 3. GCMS GC-MS Analysis (NCI Mode) Derivatize->GCMS 4. Process Peak Integration & Ratio Calculation (Analyte / IS) GCMS->Process 5. Quantify Quantification (vs. Calibration Curve) Process->Quantify 6. NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR Sample This compound (Crystalline Solid) Dissolve Dissolve in Deuterated Solvent (CDCl3) Sample->Dissolve Acquire NMR Data Acquisition Dissolve->Acquire H1 ¹H NMR Acquire->H1 C13 ¹³C NMR Acquire->C13 HSQC HSQC Acquire->HSQC HMBC HMBC Acquire->HMBC Analyze Spectral Analysis & Interpretation Confirm Structural Confirmation & Isotopic Label Position Verified Analyze->Confirm H1->Analyze C13->Analyze HSQC->Analyze HMBC->Analyze Signaling_Pathways C15 Pentadecanoic Acid (C15:0) AMPK AMPK C15->AMPK Activates JAK2 JAK2 C15->JAK2 Inhibits mTOR mTOR AMPK->mTOR Inhibits Metabolism Metabolic Homeostasis (e.g., Glucose Uptake) AMPK->Metabolism Growth Inhibition of Cell Growth mTOR->Growth IL6 Interleukin-6 (IL-6) IL6->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Activates Inflammation Reduced Inflammation & Cell Proliferation STAT3->Inflammation

References

An In-depth Technical Guide to Isotopic Labeling Patterns in Deuterated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isotopic labeling patterns in deuterated fatty acids, their synthesis, analysis, and applications in metabolic research and drug development. It is designed to serve as a valuable resource for professionals seeking to leverage the power of stable isotope labeling in their scientific endeavors.

Introduction to Deuterated Fatty Acids

Deuterated fatty acids are stable isotope-labeled molecules in which one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This substitution results in a molecule with a higher mass but nearly identical chemical properties to its non-deuterated counterpart. This subtle mass difference is the key to their utility as tracers in biological systems. By introducing deuterated fatty acids, researchers can track their metabolic fate, quantify fluxes through metabolic pathways, and investigate the mechanisms of enzymatic reactions. The strong C-D bond compared to the C-H bond can also impart a "kinetic isotope effect," slowing down reactions at the deuterated position, a property exploited in drug development to enhance metabolic stability and reduce lipid peroxidation.[1][2]

Common Isotopic Labeling Patterns

The specific placement of deuterium atoms within a fatty acid molecule defines its labeling pattern and dictates its suitability for different research applications.

Perdeuteration: In this pattern, all or most of the hydrogen atoms on the fatty acid carbon chain are replaced with deuterium. This results in a significant mass shift, making the molecule easily distinguishable from its endogenous, non-labeled counterpart in mass spectrometry analysis. Perdeuterated fatty acids are often used as internal standards for accurate quantification in lipidomics studies.[3]

Site-Specific Deuteration: For more nuanced investigations, deuterium atoms can be introduced at specific positions within the fatty acid chain. This allows for the study of specific enzymatic reactions and metabolic conversions.

  • α- and β-Position Labeling: Tetradeuteration at the α- and β-positions provides a robust tag for tracking fatty acid metabolism and incorporation into complex lipids.[4]

  • Bis-allylic Position Labeling: In polyunsaturated fatty acids (PUFAs), the bis-allylic positions are particularly susceptible to oxidation. Deuteration at these sites can slow down lipid peroxidation, a mechanism being explored for therapeutic applications.[1][2]

  • Terminal Methyl Group Labeling: Labeling at the omega-end of the fatty acid can be used to trace pathways of fatty acid elongation.

Uniform Labeling with Deuterated Water (D₂O): Administering deuterated water to cells or organisms leads to the incorporation of deuterium into newly synthesized fatty acids during de novo lipogenesis.[1][5][6] This method is invaluable for quantifying the rate of new fatty acid synthesis under various physiological and pathological conditions.

Data Presentation: Quantitative Analysis of Deuterated Fatty Acid Metabolism

The following tables summarize quantitative data from studies utilizing deuterated fatty acids to investigate various aspects of lipid metabolism.

Table 1: De Novo Lipogenesis Rates Determined by Deuterated Water Labeling

Study PopulationConditionFractional De Novo Synthesis Rate (%)Absolute Synthesis Rate ( g/day )Reference
Healthy HumansTypical Diet-~2[5]
Lean Premenopausal WomenEucaloric Diet0.014 ± 0.0052 ± 0.7[1]
Obese Premenopausal WomenEucaloric Diet0.014 ± 0.0075.6 ± 3.2[1]

Table 2: Maximum Deuterium Incorporation (N) in de novo Synthesized Lipids

LipidIn Vivo N ValueReference
Palmitate21[7]
Cholesterol27[7]

Table 3: Kinetic Isotope Effects (KIE) in Fatty Acid Oxygenation

| Deuterated Substrate | Enzyme System | KIE (kH/kD) | Reference | | :--- | :--- | :--- | | [11,11-D₂]-Linoleic Acid | Tocopherol-mediated oxidation | ~30 |[8] | | [14,14-D₂]-α-Linolenic Acid | Tocopherol-mediated oxidation | 35.9 |[8] | | [10,10,13,13-D₄]-Arachidonic Acid | Cyclooxygenase (COX) in macrophages | Significantly increased vs. single site deuteration |[2][9] | | [2-²H₃]-Acetate metabolism | Rat brain | 4-6% |[10][11] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of deuterated fatty acids in research.

Protocol for Controlled Tetradeuteration of Straight-Chain Fatty Acids at the α- and β-Positions

This protocol is adapted from a method for the concise and reliable synthesis of α,β-tetradeuterated fatty acids.[4]

Materials:

  • Straight-chain fatty acid

  • 2-methyl-6-nitrobenzoic anhydride (MNBA)

  • 4-(dimethylamino)pyridine N-oxide (DMAPO)

  • Deuterated reagents for subsequent steps as described in the reference.

Procedure:

  • Activation of the Carboxylic Acid: The starting fatty acid is activated using MNBA and DMAPO.

  • Deuterium Incorporation: The activated fatty acid undergoes a series of reactions detailed in the referenced literature to specifically introduce four deuterium atoms at the α- and β-positions.[4] This method is noted for its high selectivity and use of inexpensive, commercially available reagents.

Protocol for In Vivo De Novo Lipogenesis Measurement Using Deuterated Water

This protocol provides a general framework for measuring de novo lipogenesis in humans.[1][5]

Materials:

  • Deuterated water (D₂O)

  • Equipment for blood sample collection

  • Gas chromatograph-mass spectrometer (GC-MS) or isotope ratio mass spectrometer (IRMS)

Procedure:

  • D₂O Administration: Deuterated water is administered orally to the subjects. The dosing regimen can be a prime-constant oral administration to achieve a plateau in body water enrichment.[5]

  • Sample Collection: Blood samples are collected at baseline and at various time points after D₂O administration.

  • Lipid Extraction: Lipids, particularly triglycerides from very-low-density lipoproteins (VLDL), are extracted from the plasma samples.

  • Sample Preparation for MS Analysis: The extracted triglycerides are hydrolyzed to release fatty acids. The fatty acids are then derivatized, for example, to their methyl esters, to make them suitable for GC-MS analysis.

  • Mass Spectrometry Analysis: The deuterium enrichment in the newly synthesized fatty acids (e.g., palmitate) is measured using GC-MS or IRMS.

  • Calculation of Synthesis Rate: The fractional de novo synthesis rate is calculated by comparing the deuterium enrichment in the fatty acids to the enrichment in body water.

Protocol for Mass Spectrometric Analysis of Deuterated Fatty Acids

This protocol outlines a general workflow for the quantitative analysis of fatty acids using a deuterated internal standard by LC-MS/MS.[12]

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Deuterated fatty acid internal standard (e.g., Arachidonic Acid-d8)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Derivatization agent (e.g., 2-picolylamine)

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Spiking: A known amount of the deuterated internal standard is added to the biological sample at the beginning of the extraction process.

  • Lipid Extraction: Lipids are extracted from the sample using a suitable solvent system, such as a modified Bligh-Dyer extraction.

  • Saponification and Derivatization: The extracted lipids are saponified to release free fatty acids. The fatty acids are then derivatized to enhance their ionization efficiency and chromatographic separation.

  • LC-MS/MS Analysis: The derivatized fatty acids are separated using a reverse-phase C18 column and detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each endogenous fatty acid and its corresponding deuterated internal standard.

  • Quantification: The concentration of the endogenous fatty acid is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Visualizing Metabolic Pathways and Workflows

Diagrams created using the DOT language provide clear visualizations of complex biological and experimental processes.

De Novo Lipogenesis and Fatty Acid Modification Pathway

DeNovoLipogenesis D2O D₂O (Deuterated Water) FattyAcidSynthase Fatty Acid Synthase (incorporates D) D2O->FattyAcidSynthase provides Deuterium AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA MalonylCoA->FattyAcidSynthase Palmitate Palmitate (C16:0) (Deuterated) FattyAcidSynthase->Palmitate Elongation Elongation Palmitate->Elongation ComplexLipids Incorporation into Complex Lipids (e.g., Triglycerides, Phospholipids) Palmitate->ComplexLipids Stearate Stearate (C18:0) (Deuterated) Elongation->Stearate Desaturation Desaturation Stearate->Desaturation Stearate->ComplexLipids Oleate Oleate (C18:1) (Deuterated) Desaturation->Oleate Oleate->ComplexLipids

De Novo Lipogenesis and Fatty Acid Modification Pathway.
Experimental Workflow for Quantitative Lipidomics using a Deuterated Standard

LipidomicsWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Saponify Saponification to release Free Fatty Acids Extract->Saponify Derivatize Derivatization (e.g., with 2-picolylamine) Saponify->Derivatize LCMS LC-MS/MS Analysis (Reverse Phase C18, MRM mode) Derivatize->LCMS PeakIntegration Peak Area Integration LCMS->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte / Internal Standard) PeakIntegration->RatioCalculation Quantification Quantification using Standard Curve RatioCalculation->Quantification

Experimental Workflow for Quantitative Lipidomics.
Arachidonic Acid Cascade and the Effect of Deuteration

ArachidonicAcidCascade MembranePL Membrane Phospholipids PLA2 Phospholipase A₂ MembranePL->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX DeuteratedAA Deuterated AA (e.g., at bis-allylic positions) DeuteratedAA->COX Kinetic Isotope Effect (slower reaction) DeuteratedAA->LOX Kinetic Isotope Effect (slower reaction) Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes

Arachidonic Acid Cascade and Deuteration Effect.

Conclusion

Isotopic labeling with deuterium offers a powerful and versatile approach to study the intricate world of fatty acid metabolism. From quantifying de novo synthesis to elucidating enzymatic mechanisms and developing novel therapeutics, deuterated fatty acids are indispensable tools for researchers, scientists, and drug development professionals. The careful selection of labeling patterns, coupled with robust analytical methodologies, will continue to drive new discoveries in lipid biology and its role in health and disease.

References

Methodological & Application

Application Notes and Protocols for the Use of Pentadecanoic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is a saturated fatty acid found in dairy fat and some plant sources. It has garnered significant interest as a biomarker for dairy fat intake and for its potential roles in various physiological processes, including the modulation of signaling pathways related to metabolic health and cancer.[1][2] Accurate quantification of pentadecanoic acid in biological matrices is crucial for research in nutrition, disease biomarker discovery, and drug development.

Pentadecanoic acid-d3 (C15:0-d3) is a stable isotope-labeled internal standard designed for the precise and accurate quantification of its unlabeled counterpart, pentadecanoic acid, by mass spectrometry (MS).[3] The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring high-quality and reliable data. This document provides detailed application notes and protocols for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications.

Product Information

  • Product Name: this compound

  • Synonyms: C15:0-d3, Pentadecylic acid-d3

  • Molecular Formula: C₁₅H₂₇D₃O₂

  • Molecular Weight: 245.4 g/mol

  • Purity: ≥99% deuterated forms (d₁-d₃)

  • Formulation: Crystalline solid

  • Storage: -20°C

  • Stability: ≥ 4 years

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique for the quantitative analysis of compounds in complex matrices. A known amount of an isotopically labeled standard (e.g., this compound) is added to the sample at the beginning of the analytical workflow. The labeled standard is chemically identical to the endogenous analyte and therefore experiences the same processing during extraction, derivatization, and analysis. By measuring the ratio of the signal from the endogenous analyte to the labeled internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.

Applications

This compound is intended for use as an internal standard for the quantification of pentadecanoic acid in various biological samples, including but not limited to:

  • Plasma and Serum

  • Red Blood Cells

  • Tissues (e.g., adipose, liver)

  • Cell Cultures

The primary application is in studies investigating:

  • Biomarkers of dairy fat intake.[1][4]

  • Metabolic diseases such as type 2 diabetes.

  • Cardiovascular disease risk.[1][2]

  • Cancer research, particularly in relation to the JAK2/STAT3 signaling pathway.[1]

  • Nutritional and metabolomics research.

Quantitative Data Summary

The following table summarizes typical method validation parameters for the quantification of fatty acids using a deuterated internal standard. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

ParameterGC-MS (FAMEs)LC-MS/MS (Free Fatty Acids)
Linearity (R²) > 0.99> 0.99
Recovery (%) 85 - 11090 - 105
Precision (RSD%) < 15%< 15%
Limit of Detection (LOD) 0.1 - 10 ng/mL0.5 - 20 ng/mL
Limit of Quantification (LOQ) 0.5 - 30 ng/mL1.5 - 60 ng/mL

Experimental Protocols

Protocol 1: Quantification of Total Pentadecanoic Acid in Human Plasma by GC-MS

This protocol describes the analysis of total pentadecanoic acid (free and esterified) following lipid extraction, saponification, and derivatization to fatty acid methyl esters (FAMEs).

1. Materials and Reagents

  • This compound internal standard solution (10 µg/mL in ethanol)

  • Pentadecanoic acid analytical standard

  • Chloroform, Methanol, Hexane (HPLC grade)

  • 0.9% NaCl solution

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl)

  • Boron trifluoride (BF₃) in methanol (14%)

  • Anhydrous sodium sulfate

2. Sample Preparation

  • Lipid Extraction:

    • To 100 µL of plasma in a glass tube, add 10 µL of the 10 µg/mL this compound internal standard solution.

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a clean glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Saponification:

    • Reconstitute the dried lipid extract in 1 mL of 0.5 M methanolic KOH.

    • Incubate at 60°C for 30 minutes to hydrolyze the ester bonds, releasing free fatty acids.

    • Allow the solution to cool to room temperature and neutralize with 0.5 mL of 1 M HCl.

  • Extraction of Free Fatty Acids:

    • Add 2 mL of hexane to the acidified solution and vortex for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the free fatty acids to a new glass tube.

    • Repeat the hexane extraction and combine the organic layers.

    • Dry the combined hexane extracts under a stream of nitrogen.

  • Derivatization to FAMEs:

    • Add 1 mL of 14% BF₃ in methanol to the dried fatty acids.

    • Cap the tube tightly and heat at 60°C for 10 minutes.

    • Cool the tube, then add 1 mL of water and 1 mL of hexane.

    • Vortex thoroughly and allow the layers to separate.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial with an insert.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 1 min

    • Ramp 1: 25°C/min to 175°C

    • Ramp 2: 4°C/min to 230°C, hold for 5 min

  • MSD Transfer Line: 240°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Pentadecanoic acid methyl ester (C15:0 FAME): m/z 256

    • This compound methyl ester (C15:0-d3 FAME): m/z 259

4. Quantification

  • Prepare a calibration curve using the pentadecanoic acid analytical standard, spiking each calibrator with the same amount of this compound internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of pentadecanoic acid in the samples from the calibration curve.

Protocol 2: Quantification of Free Pentadecanoic Acid in Serum by LC-MS/MS

This protocol describes the analysis of free (non-esterified) pentadecanoic acid without derivatization.

1. Materials and Reagents

  • This compound internal standard solution (1 µg/mL in methanol)

  • Pentadecanoic acid analytical standard

  • Acetonitrile, Isopropanol, Methanol (LC-MS grade)

  • Formic acid

  • LC-MS grade water

2. Sample Preparation

  • Protein Precipitation and Extraction:

    • To 50 µL of serum in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound internal standard solution.

    • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid).

    • Transfer to an LC vial with an insert for analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-100% B

    • 8-10 min: 100% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Pentadecanoic acid: Precursor ion m/z 241.2 → Product ion m/z 241.2

    • This compound: Precursor ion m/z 244.2 → Product ion m/z 244.2

4. Quantification

  • Prepare a calibration curve using the pentadecanoic acid analytical standard, spiking each calibrator with the same amount of this compound internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of free pentadecanoic acid in the samples from the calibration curve.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result sample Plasma Sample add_is Add this compound sample->add_is extraction Lipid Extraction (Chloroform:Methanol) add_is->extraction saponification Saponification (Methanolic KOH) extraction->saponification ffa_extraction FFA Extraction (Hexane) saponification->ffa_extraction derivatization Derivatization to FAMEs (BF3 in Methanol) ffa_extraction->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms quantification Quantification (Calibration Curve) gcms->quantification concentration Concentration of Total Pentadecanoic Acid quantification->concentration

Caption: Experimental workflow for the quantification of total pentadecanoic acid by GC-MS.

signaling_pathway cluster_jak_stat JAK-STAT Pathway cluster_ampk AMPK Pathway C150 Pentadecanoic Acid (C15:0) pJAK2 p-JAK2 C150->pJAK2 Inhibition pSTAT3 p-STAT3 C150->pSTAT3 Inhibition pAMPK p-AMPK C150->pAMPK Activation JAK2 JAK2 JAK2->pJAK2 STAT3 STAT3 STAT3->pSTAT3 pJAK2->STAT3 Gene_Expression_JS Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression_JS AMPK AMPK AMPK->pAMPK Glucose_Uptake Glucose Uptake pAMPK->Glucose_Uptake

Caption: Simplified signaling pathways modulated by Pentadecanoic acid (C15:0).

References

Application Note: Quantitative Analysis of Pentadecanoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Pentadecanoic acid (C15:0) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Pentadecanoic acid, a saturated fatty acid, is gaining interest as a potential biomarker for dietary fat intake and its association with various health outcomes. The described method employs a stable isotope-labeled internal standard for accurate quantification, a straightforward protein precipitation and liquid-liquid extraction for sample preparation, and a reversed-phase chromatographic separation. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for clinical research and drug development applications.

Introduction

Pentadecanoic acid (C15:0) is a long-chain saturated fatty acid found in dairy products and ruminant fats.[1] Emerging research suggests that circulating levels of C15:0 may be inversely associated with the risk of developing chronic diseases, making its accurate measurement in biological matrices crucial.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of fatty acids.[2][3] This method allows for direct quantification, often without the need for derivatization, which can be a requirement for gas chromatography-based methods.[4] The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variations in sample processing, ensuring high accuracy and precision.[5][6] This application note provides a detailed protocol for the extraction and quantification of Pentadecanoic acid from human plasma.

Experimental

Materials and Reagents
  • Pentadecanoic acid (C15:0) standard (Sigma-Aldrich)

  • Pentadecanoic acid-d3 (C15:0-d3) internal standard (CDN Isotopes)[7]

  • LC-MS grade acetonitrile, isopropanol, and methanol (Fisher Scientific)

  • Formic acid (98-100%) (Carlo Erba)

  • Ammonium acetate (LC-MS grade)[8]

  • Ultrapure water

  • Human plasma (EDTA)

Instrumentation

An LC-MS/MS system equipped with a high-performance liquid chromatograph and a triple quadrupole mass spectrometer was used for this analysis.[4]

  • LC System: NexeraTM UHPLC system (Shimadzu) or equivalent[4]

  • Mass Spectrometer: LCMS-8060RX triple quadrupole mass spectrometer (Shimadzu) or equivalent[4]

  • Analytical Column: Accucore™ Vanquish™ C18, 100 x 2.1 mm, 1.5 µm (Thermo Scientific) or equivalent[9]

Standard and Sample Preparation

Standard Stock Solutions: Individual stock solutions of Pentadecanoic acid and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of mobile phase A and B.[8]

Sample Preparation Protocol: A simple protein precipitation followed by liquid-liquid extraction was employed for plasma samples.[1][10]

  • To 100 µL of human plasma, add 5 µL of the internal standard working solution (this compound).

  • Add 295 µL of acetonitrile containing 1% formic acid to precipitate proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube.

  • The resulting supernatant can be directly injected into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic separation was achieved using a reversed-phase C18 column.

ParameterValue
Column Accucore™ Vanquish™ C18, 100 x 2.1 mm, 1.5 µm
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase B
0.020
15.095
17.595
17.620
20.020
Mass Spectrometry Conditions

The mass spectrometer was operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.[11] Fatty acids generally ionize more efficiently under negative ESI conditions.[5]

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 1.0 kV
Source Temperature 125°C
Desolvation Temperature 350°C
Cone Gas Flow 60 L/h
Desolvation Gas Flow 1000 L/h
MRM Transitions See Table 2

Table 2: MRM Transitions for Pentadecanoic Acid and its Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Pentadecanoic acid (C15:0)241.2241.21005
This compound244.2244.21005

Results and Discussion

Method Validation

The developed method was validated for its linearity, precision, accuracy, and sensitivity.

Linearity: The calibration curve for Pentadecanoic acid was linear over the concentration range of 1-1000 ng/mL with a coefficient of determination (R²) greater than 0.99.

Precision and Accuracy: The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high). The precision, expressed as the relative standard deviation (%RSD), was less than 15%, and the accuracy was within 85-115%.

Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) were determined to be in the low ng/mL range, demonstrating the high sensitivity of the method.[10]

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (R²) > 0.99
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy 90 - 110%
Limit of Detection (LOD) 3.0 - 14.0 ng/mL
Limit of Quantification (LOQ) 8.0 - 45.0 ng/mL

Visualization of Protocols

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add 5 µL Internal Standard (C15:0-d3) plasma->add_is add_acn Add 295 µL Acetonitrile (1% Formic Acid) add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS System supernatant->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (MRM, ESI-) chromatography->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

method_development_logic cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry start Objective: Quantify Pentadecanoic Acid in Plasma sample_prep Sample Preparation Optimization start->sample_prep lc_method LC Method Development start->lc_method ms_method MS/MS Method Optimization start->ms_method ppt Protein Precipitation sample_prep->ppt l_l Liquid-Liquid Extraction sample_prep->l_l spe Solid Phase Extraction sample_prep->spe column Column Selection (C18, C8, Phenyl) lc_method->column mobile_phase Mobile Phase (Organic, Aqueous, Additives) lc_method->mobile_phase gradient Gradient Optimization lc_method->gradient ionization Ionization Mode (ESI+, ESI-) ms_method->ionization mrm MRM Transition Selection ms_method->mrm parameters Optimization of Source Parameters ms_method->parameters validation Method Validation end Final Validated Method validation->end ppt->validation l_l->validation spe->validation column->validation mobile_phase->validation gradient->validation ionization->validation mrm->validation parameters->validation

Caption: Logical flow of the LC-MS/MS method development process.

Conclusion

This application note presents a validated LC-MS/MS method for the quantitative analysis of Pentadecanoic acid in human plasma. The method is sensitive, accurate, and robust, utilizing a simple and efficient sample preparation protocol. This methodology is well-suited for high-throughput analysis in clinical research settings, facilitating further investigation into the role of Pentadecanoic acid as a potential biomarker.

References

Application Note: Quantitative Profiling of Fatty Acids in Biological Matrices using GC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fatty acids are integral to numerous biological functions, serving as energy sources, structural components of cell membranes, and signaling molecules.[1] The precise and accurate quantification of fatty acid profiles in biological samples is crucial for research in areas such as metabolic diseases, drug development, and nutritional science.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of fatty acids.[3]

Due to their low volatility, fatty acids require a derivatization step to convert them into more volatile fatty acid methyl esters (FAMEs) before GC-MS analysis.[2][4] To ensure high accuracy and correct for variability during sample preparation and analysis, a stable isotope-labeled internal standard is employed.[1] This application note provides a detailed protocol for the quantitative analysis of fatty acids in biological samples using Pentadecanoic acid-d3 as an internal standard, followed by GC-MS analysis of the resulting FAMEs.

Experimental Protocol

This protocol outlines the necessary steps for lipid extraction, derivatization to FAMEs, and subsequent analysis by GC-MS.

Materials and Reagents
  • Solvents: HPLC-grade methanol, chloroform, hexane, and isopropanol.[1]

  • Reagents: Boron trifluoride (BF3) in methanol (14%), Sodium chloride (NaCl), Sodium sulfate (anhydrous).[2][5]

  • Internal Standard: this compound (C15:0-d3) solution in methanol.

  • Fatty Acid Standards: A certified reference mixture of fatty acid methyl esters for calibration.

  • Glassware: Screw-capped glass tubes, conical vials.

Sample Preparation and Lipid Extraction (Folch Method)
  • To 100 µL of sample (e.g., plasma or tissue homogenate) in a glass tube, add a known concentration of the this compound internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.[2]

  • Add 0.5 mL of 0.9% NaCl solution and vortex for an additional 30 seconds.[2]

  • Centrifuge the sample at 2000 x g for 5 minutes to achieve phase separation.[2]

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • To the dried lipid extract, add 1 mL of 14% BF3-methanol reagent.[2][5]

  • Tightly cap the tube and heat at 60°C for 30 minutes in a water bath or heating block.[6]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of water, then vortex for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer, containing the FAMEs, to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final hexane extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 6890N or similar, equipped with a mass selective detector.

  • Column: DB-FATWAX UI capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent polar column.[7]

  • Injector: Splitless mode at 220°C.[8]

  • Oven Temperature Program:

    • Initial temperature of 70°C.

    • Ramp to 170°C at 11°C/min.

    • Ramp to 175°C at 0.8°C/min.

    • Ramp to 220°C at 20°C/min and hold for 2.5 minutes.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

  • Mass Spectrometer: Operated in single ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[8][9] The specific ions monitored will depend on the target fatty acids.

Quantification

Quantification is achieved by constructing a calibration curve for each fatty acid.[2] This is done by analyzing a series of known concentrations of fatty acid standards spiked with the same constant concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.[2]

Data Presentation

The following table summarizes hypothetical quantitative results for a fatty acid profile in a human plasma sample. Concentrations are expressed in µg/mL.

Fatty AcidAbbreviationRetention Time (min)Quantitation Ion (m/z)Concentration (µg/mL)
Myristic acidC14:08.522425.8
Pentadecanoic acidC15:09.212564.2
This compound (IS) C15:0-d3 9.20 259 -
Palmitic acidC16:010.15270125.3
Palmitoleic acidC16:1n710.302688.1
Stearic acidC18:012.1829885.6
Oleic acidC18:1n912.25296180.2
Linoleic acidC18:2n612.65294210.7
Arachidonic acidC20:4n614.8031875.4
Eicosapentaenoic acid (EPA)C20:5n315.2531615.9
Docosahexaenoic acid (DHA)C22:6n317.5034230.1

Visualization

Caption: Workflow for Fatty Acid Profiling using GC-MS.

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative analysis of fatty acids in biological samples. The use of this compound as an internal standard, combined with a validated lipid extraction and derivatization procedure, ensures high-quality and reproducible data. This method is well-suited for researchers and professionals in various scientific disciplines requiring accurate fatty acid profiling.

References

Application Note and Protocol: Quantification of Pentadecanoic Acid-d3 in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the sample preparation and quantification of Pentadecanoic acid-d3 in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound serves as an internal standard for the accurate quantification of endogenous pentadecanoic acid (C15:0)[1]. Pentadecanoic acid is a saturated fatty acid that is gaining interest as a potential biomarker for dairy fat intake and its association with various health outcomes[1][2][3][4][5].

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid primarily obtained from the consumption of dairy products and ruminant meats[2]. Emerging research suggests a potential link between circulating levels of C15:0 and a reduced risk of cardiometabolic diseases[2][6]. Accurate and precise quantification of pentadecanoic acid in plasma is crucial for clinical and epidemiological studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for sample loss during preparation and for variations in instrument response[1][7].

This application note details three common and effective methods for the preparation of plasma samples for the analysis of pentadecanoic acid using this compound as an internal standard:

  • Protein Precipitation (PPT): A rapid and straightforward method for removing the bulk of proteins from the plasma matrix.

  • Liquid-Liquid Extraction (LLE): A classic technique that separates lipids from the aqueous phase based on their differential solubility in immiscible solvents.

  • Solid-Phase Extraction (SPE): A more selective method that utilizes a solid sorbent to isolate fatty acids from other plasma components, resulting in a cleaner extract.

The subsequent analysis is performed by LC-MS/MS, which offers high sensitivity and selectivity for the quantification of fatty acids without the need for derivatization[8].

Materials and Reagents

  • Pentadecanoic acid (analytical standard)

  • This compound (internal standard)[1]

  • Human plasma (with anticoagulant, e.g., EDTA, heparin)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Hexane (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • SPE cartridges (e.g., polymeric reversed-phase)

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

Experimental Protocols

Preparation of Stock and Working Solutions
  • Pentadecanoic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of pentadecanoic acid in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the pentadecanoic acid stock solution with methanol to create calibration standards.

  • IS Working Solution (e.g., 10 µg/mL): Dilute the this compound stock solution with methanol. The final concentration should be optimized based on the expected endogenous levels of pentadecanoic acid.

Sample Preparation

Protein precipitation is a fast and simple method suitable for high-throughput analysis. Acetonitrile is a common choice as it effectively precipitates proteins and results in larger particulates that are easier to separate[9].

  • Pipette 100 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Add 10 µL of the IS working solution (this compound).

  • Add 300 µL of cold acetonitrile containing 1% formic acid[8].

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation[10].

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[10].

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

LLE provides a cleaner sample compared to PPT by partitioning lipids into an organic phase. The use of MTBE is a popular alternative to traditional chloroform-based methods[11][12].

  • Pipette 100 µL of plasma sample into a glass tube.

  • Add 10 µL of the IS working solution (this compound).

  • Add 1.5 mL of a cold mixture of MTBE and methanol (e.g., 10:3 v/v).

  • Vortex vigorously for 1 minute.

  • Add 375 µL of water to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 3,000 g for 10 minutes.

  • Carefully collect the upper organic layer containing the lipids.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

SPE offers high selectivity and can significantly reduce matrix effects, leading to improved analytical performance[13][14][15]. A nonpolar extraction on a polymeric sorbent is suitable for acidic analytes like pentadecanoic acid[16].

  • Sample Pre-treatment:

    • Pipette 100 µL of plasma into a tube.

    • Add 10 µL of the IS working solution (this compound).

    • Add 200 µL of 1% formic acid in water to acidify the sample and protonate the fatty acid.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the fatty acids with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrument used.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate[12]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid or 10 mM ammonium acetate[12]

  • Gradient: A linear gradient from 50% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 50% B for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Pentadecanoic acid: Precursor ion [M-H]⁻ → Product ion (to be optimized, e.g., m/z 241.2 → 241.2)

    • This compound: Precursor ion [M-H]⁻ → Product ion (to be optimized, e.g., m/z 244.2 → 244.2)

Data Presentation

The performance of each sample preparation method should be evaluated based on key quantitative parameters. The following table summarizes expected performance characteristics based on literature for fatty acid analysis.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 80-95%85-105%>90%
Matrix Effect HighModerateLow
Reproducibility (%RSD) < 15%< 10%< 10%
Lower Limit of Quantification (LLOQ) 5-20 ng/mL1-10 ng/mL0.5-5 ng/mL
Linearity (r²) > 0.99> 0.99> 0.99
Throughput HighModerateLow to Moderate
Cost per Sample LowLowHigh

Visualizations

Workflow Diagrams

PPT_Workflow plasma Plasma Sample (100 µL) add_is Add IS (this compound) plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcsms LC-MS/MS Analysis reconstitute->lcsms LLE_Workflow plasma Plasma Sample (100 µL) add_is Add IS plasma->add_is add_mtbe_meoh Add MTBE/MeOH add_is->add_mtbe_meoh vortex1 Vortex add_mtbe_meoh->vortex1 add_water Add Water vortex1->add_water vortex2 Vortex & Centrifuge add_water->vortex2 collect_organic Collect Organic Layer vortex2->collect_organic dry Evaporate to Dryness collect_organic->dry reconstitute Reconstitute dry->reconstitute lcsms LC-MS/MS Analysis reconstitute->lcsms SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction plasma Plasma + IS acidify Acidify Sample plasma->acidify load Load Sample acidify->load condition Condition Cartridge condition->load wash Wash load->wash elute Elute wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute lcsms LC-MS/MS Analysis reconstitute->lcsms

References

Quantitative Analysis of Fatty Acids in Biological Samples by GC-MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Fatty acids are fundamental building blocks of lipids and play crucial roles in cellular structure, energy metabolism, and signaling pathways.[1] Accurate quantification of fatty acid profiles in biological matrices such as plasma, tissues, and cell cultures is essential for understanding physiological and pathological processes, and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of fatty acids.[1][2] However, due to their low volatility, fatty acids require a derivatization step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), making them amenable to GC analysis.[1][3][4][5]

To ensure high accuracy and precision, a stable isotope-labeled internal standard, such as a deuterated fatty acid, is incorporated at the beginning of the sample preparation process.[1][6][7][8] This internal standard closely mimics the chemical and physical properties of the target analytes, thereby compensating for variations in extraction efficiency, derivatization yield, and instrument response.[1][7][8] This application note provides a detailed protocol for the derivatization of fatty acids to FAMEs using boron trifluoride (BF3)-methanol and their subsequent quantitative analysis by GC-MS.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of fatty acids is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Addition of Deuterated Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Derivatization Derivatization to FAMEs (BF3-Methanol) Extraction->Derivatization Extraction_FAMEs FAMEs Extraction (Hexane) Derivatization->Extraction_FAMEs Final_Sample Final Sample for GC-MS Extraction_FAMEs->Final_Sample GC_MS GC-MS Analysis Final_Sample->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Result Result Quantification->Result Quantitative Results

Caption: Experimental workflow for fatty acid analysis.

Materials and Reagents

  • Solvents (HPLC or GC grade): Methanol, Chloroform, Hexane, Acetonitrile

  • Reagents:

    • Boron trifluoride-methanol (BF3-methanol) reagent (14% w/v)

    • 0.5 N Sodium Hydroxide (NaOH) in methanol

    • Saturated Sodium Chloride (NaCl) solution

    • Anhydrous Sodium Sulfate (Na2SO4)

    • Nitrogen gas, high purity

  • Standards:

    • Deuterated fatty acid internal standard (e.g., Heptadecanoic-d33 acid)

    • Fatty acid methyl ester (FAME) reference standards mix

  • Glassware and Equipment:

    • Screw-cap glass test tubes with PTFE-lined caps

    • Vortex mixer

    • Centrifuge

    • Heating block or water bath

    • Syringes for liquid transfer

    • GC vials with inserts

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Experimental Protocols

Preparation of Reagents
  • 0.5 N Methanolic NaOH: Dissolve 2 g of NaOH in 100 mL of anhydrous methanol.[9] Some white precipitate of sodium carbonate may form upon standing and can be ignored.[9]

  • Saturated NaCl Solution: Add NaCl to distilled water while stirring until no more salt dissolves.

Sample Preparation and Lipid Extraction (Total Fatty Acids)

This protocol is for the analysis of total fatty acids, which includes those present in triglycerides, phospholipids, and other esters.

  • Accurately weigh or measure a known amount of the biological sample (e.g., 100 µL of plasma, 10 mg of homogenized tissue) into a screw-cap glass tube.

  • Add a precise amount of the deuterated internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex vigorously for 1 minute.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.[1]

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Saponification and Derivatization to FAMEs

The core of the sample preparation is the conversion of fatty acids into FAMEs. This is achieved through saponification followed by an esterification reaction catalyzed by boron trifluoride.

Caption: Esterification of a fatty acid to a FAME.

  • To the dried lipid extract from step 2.8, add 1 mL of 0.5 N methanolic NaOH.

  • Cap the tube tightly and heat at 100°C for 5-10 minutes in a heating block or water bath until the fat globules disappear.[9] This step saponifies the lipids, releasing the fatty acids as sodium salts.

  • Cool the tube to room temperature.

  • Add 2 mL of 14% BF3-methanol reagent.[10]

  • Cap the tube and heat at 100°C for 2 minutes.[9] This step methylates the free fatty acids to form FAMEs.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 2 mL of saturated NaCl solution.

  • Cap the tube and vortex for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final hexane solution to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for FAME analysis. These may need to be optimized for your specific instrument and application.

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column Highly polar column (e.g., DB-FATWAX UI, 30 m x 0.25 mm ID x 0.25 µm film thickness) or a biscyanopropyl phase column (e.g., Rt-2560, 100 m) for cis/trans isomer separation.[5][11]
Injector Splitless mode, 220-250°C[2]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min[11]
Oven Program Initial temp 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, then to 220°C at 20°C/min, hold for 2.5 min.[2] (Note: This is an example, optimization is required).
Mass Spectrometer Agilent 5977A or equivalent
Interface Temp 250-280°C[7]
Ion Source Temp 200-230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.[1][2]

Data Presentation and Quantification

Quantitative data should be summarized in a clearly structured table. The concentration of each fatty acid is determined by constructing a calibration curve using known concentrations of fatty acid standards and a constant concentration of the deuterated internal standard.[1] The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.[1]

Table 1: Example of Quantitative Data Summary

Fatty Acid (FAME)Retention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)Peak Area Ratio (Analyte/IS)Concentration (µg/mL)
Myristate (C14:0)15.224274, 870.854.25
Palmitate (C16:0)18.527074, 871.236.15
Palmitoleate (C16:1)18.926874, 870.452.25
Stearate (C18:0)21.629874, 870.984.90
Oleate (C18:1)21.929674, 871.567.80
Linoleate (C18:2)22.329474, 872.1010.50
Heptadecanoate-d33 (IS)20.133177, 90-(Internal Standard)

Conclusion

The described method provides a reliable and accurate means for the quantification of fatty acids in biological samples. The use of a deuterated internal standard is crucial for correcting for sample loss during preparation and for variations in instrument performance, thereby ensuring high-quality, reproducible data.[1] This protocol is a valuable tool for researchers in various fields, including metabolic research, drug discovery, and clinical diagnostics.

References

Application Note: Quantification of C15:0 in Biological Tissues using Pentadecanoic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the accurate quantification of Pentadecanoic acid (C15:0) in various biological tissues. The methodology utilizes a stable isotope-labeled internal standard, Pentadecanoic acid-d3, coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and precise measurements. This protocol is intended for researchers, scientists, and drug development professionals investigating the roles of odd-chain fatty acids in metabolic health, disease pathology, and therapeutics. The protocol includes comprehensive steps for tissue homogenization, lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and GC-MS analysis.

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that is gaining significant attention for its potential health benefits.[1][2][3][4] Emerging evidence suggests that C15:0 is an essential fatty acid with broad activities relevant to protecting cardiometabolic, immune, and liver health.[1][2][3][4] Studies have linked higher circulating levels of C15:0 to a lower risk of developing type 2 diabetes, heart disease, and nonalcoholic fatty liver disease.[1][2] Accurate quantification of C15:0 in biological tissues is crucial for understanding its metabolism, distribution, and physiological roles.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of fatty acids.[5] However, the direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and polar nature.[5][6] Derivatization is, therefore, a critical step to convert fatty acids into more volatile and less polar derivatives, such as fatty acid methyl esters (FAMEs), making them suitable for GC analysis.[5]

For accurate quantification, the use of a stable isotope-labeled internal standard is essential to correct for analyte loss during sample preparation and for variations in instrument response.[7][8] this compound (C15:0-d3) is an ideal internal standard for C15:0 analysis as it has nearly identical chemical and physical properties to the analyte but is distinguishable by its mass.

This application note details a robust protocol for the quantification of C15:0 in biological tissues using C15:0-d3 as an internal standard, followed by derivatization to FAMEs and analysis by GC-MS.

Experimental Protocols

Materials and Reagents
  • Pentadecanoic acid (C15:0) standard

  • This compound (C15:0-d3) internal standard

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Hexane, HPLC grade

  • Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/w)[9]

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

  • Biological tissue samples (e.g., liver, adipose, muscle, brain)

Sample Preparation and Lipid Extraction (Modified Folch Method)

The Folch method is a widely used technique for the total lipid extraction from biological samples.[10]

  • Weigh approximately 50-100 mg of frozen biological tissue in a pre-weighed homogenization tube.

  • Add a known amount of this compound internal standard solution to each sample. The amount should be chosen to be in the mid-range of the expected endogenous C15:0 concentration.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tissue.[7]

  • Homogenize the tissue thoroughly using a mechanical homogenizer until a uniform suspension is achieved.

  • Vortex the homogenate vigorously for 1 minute.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.[7]

  • Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.[11] Three layers will be visible: an upper methanol/water layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.

  • Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To improve volatility for GC analysis, the extracted fatty acids are converted to their corresponding methyl esters.[5]

  • To the dried lipid extract, add 1 mL of hexane and 1 mL of 12% w/w Boron trifluoride-methanol solution.

  • Cap the tube tightly and heat at 60°C for 10 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final hexane extract to a GC vial for analysis.

GC-MS Analysis

The analysis of FAMEs is performed using a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 120°C, hold for 1 minute, then ramp at 10°C/min to 190°C, followed by a ramp of 2°C/min to 200°C.[12]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Injection Volume: 1 µL (splitless mode)

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • C15:0-FAME: m/z 256 (M+), 74, 87

      • C15:0-d3-FAME: m/z 259 (M+), 77, 90

Data Presentation

Calibration Curve

A calibration curve should be prepared by analyzing a series of standard solutions containing known concentrations of C15:0 and a constant concentration of the C15:0-d3 internal standard. The ratio of the peak area of the C15:0-FAME to the peak area of the C15:0-d3-FAME is plotted against the concentration of C15:0.

Table 1: Example Calibration Curve Data

C15:0 Concentration (µg/mL)Peak Area (C15:0-FAME)Peak Area (C15:0-d3-FAME)Peak Area Ratio (C15:0/C15:0-d3)
0.110,500100,0000.105
0.552,000102,0000.510
1.0103,000101,0001.020
5.0515,000103,0005.000
10.01,020,000100,00010.200
25.02,550,000101,00025.247
Quantification of C15:0 in Biological Tissues

The concentration of C15:0 in the biological samples is determined from the calibration curve using the measured peak area ratio of C15:0-FAME to C15:0-d3-FAME.

Table 2: Quantification of C15:0 in Various Biological Tissues

Tissue TypeSample IDPeak Area Ratio (C15:0/C15:0-d3)C15:0 Concentration (µg/g tissue)
LiverLIV-0012.345Calculated Value
LiverLIV-0022.567Calculated Value
AdiposeADI-0018.765Calculated Value
AdiposeADI-0029.123Calculated Value
MuscleMUS-0011.098Calculated Value
MuscleMUS-0021.234Calculated Value
BrainBRN-0010.456Calculated Value
BrainBRN-0020.512Calculated Value

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis tissue Biological Tissue Sample homogenization Homogenization with C15:0-d3 tissue->homogenization extraction Lipid Extraction (Folch) homogenization->extraction dried_extract Dried Lipid Extract extraction->dried_extract Evaporation fame_synthesis FAME Synthesis (BF3-Methanol) dried_extract->fame_synthesis fame_extraction Hexane Extraction of FAMEs fame_synthesis->fame_extraction gcms_analysis GC-MS Analysis (SIM Mode) fame_extraction->gcms_analysis Injection data_processing Data Processing gcms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for the quantification of C15:0.

C15_signaling cluster_pathways Cellular Signaling Pathways cluster_outcomes Physiological Outcomes C15 C15:0 AMPK AMPK C15->AMPK activates mTOR mTOR C15->mTOR inhibits PPAR PPAR-α/δ C15->PPAR activates Metabolism Improved Metabolic Health AMPK->Metabolism Inflammation Reduced Inflammation mTOR->Inflammation PPAR->Metabolism PPAR->Inflammation Fibrosis Anti-Fibrotic Effects PPAR->Fibrosis

Caption: Simplified signaling pathways of C15:0.

Conclusion

This application note provides a comprehensive and reliable protocol for the quantification of Pentadecanoic acid (C15:0) in biological tissues. The use of this compound as an internal standard ensures high accuracy and precision. This method is suitable for a wide range of research applications, from basic science to clinical studies, aimed at elucidating the role of C15:0 in health and disease. The detailed experimental procedures and data analysis guidelines will enable researchers to obtain high-quality, reproducible results.

References

Application Notes and Protocols for Lipid Extraction Methods Compatible with Pentadecanoic Acid-d3 Spiking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common lipid extraction methods—Folch, Bligh and Dyer, and Methyl-tert-butyl ether (MTBE)—that are compatible with the use of pentadecanoic acid-d3 as an internal standard for quantitative lipid analysis. The inclusion of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification as it corrects for lipid loss during sample preparation and variations in instrument response.[1]

Introduction to Lipid Extraction and the Role of Internal Standards

Accurate quantification of lipids is essential in various fields, including disease biomarker discovery, drug development, and nutritional research. The first critical step in lipid analysis is the efficient extraction of lipids from complex biological matrices. The choice of extraction method can significantly impact the classes of lipids recovered and the overall quantitative accuracy.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative lipidomics.[1] This internal standard is chemically identical to its endogenous counterpart, pentadecanoic acid (C15:0), but is distinguished by its increased mass due to the deuterium atoms. By spiking samples with a known amount of this compound at the beginning of the extraction process, any loss of the analyte of interest during sample handling can be corrected for by measuring the ratio of the endogenous lipid to the deuterated standard.

This document outlines three widely used lipid extraction methods and their compatibility with this compound spiking, providing detailed protocols and a comparative summary to aid in method selection.

Comparative Summary of Lipid Extraction Methods

While direct quantitative recovery data for this compound across these methods is not extensively published in a comparative format, the general recovery efficiencies for various lipid classes provide a strong indication of their suitability. The following table summarizes the key characteristics of the Folch, Bligh and Dyer, and MTBE methods.

FeatureFolch MethodBligh and Dyer MethodMTBE Method
Principle Biphasic liquid-liquid extraction using chloroform and methanol.[2]A modification of the Folch method, also using a chloroform/methanol/water system, but with different solvent ratios.[3][4]Biphasic liquid-liquid extraction using methyl-tert-butyl ether (MTBE) and methanol.[2][5]
Primary Solvents Chloroform, MethanolChloroform, MethanolMethyl-tert-butyl ether (MTBE), Methanol
Advantages Considered a "gold standard" with high recovery for a broad range of lipids.[6] Well-established and extensively documented.Faster than the Folch method and requires less solvent.[6] Suitable for a wide range of sample types.Uses less toxic solvents than chloroform-based methods.[2] The upper organic phase is easier to collect, making it more suitable for high-throughput applications.[2][5]
Disadvantages Uses chloroform, a toxic and environmentally hazardous solvent. The lower organic phase can be difficult to collect without contamination.[7]Also uses chloroform. Can be less efficient for samples with very high lipid content compared to the Folch method.[4][8]May have lower recovery for some very polar lipids compared to Folch and Bligh & Dyer.[7]
General Lipid Recovery High, often considered the benchmark. Average recoveries for many lipid classes are reported to be between 85.2–109.7%.[7]High and comparable to the Folch method for many applications.[6]Generally good, with recoveries similar to or better than chloroform-based methods for most major lipid classes.[2] However, lower recoveries have been noted for some specific classes like lysophosphatidylcholines.[7]
Compatibility with C15:0-d3 Excellent. The internal standard is added at the initial homogenization step.Excellent. The internal standard is added to the initial solvent mixture.[3]Excellent. The internal standard is typically added with the initial methanol or MTBE solvent.

Experimental Protocols

This compound Spiking

For all protocols, this compound should be added to the sample at the very beginning of the extraction procedure. This is critical to ensure that the internal standard experiences the same extraction and processing conditions as the endogenous lipids. The exact amount of this compound to be added should be optimized based on the expected concentration of the analytes of interest and the sensitivity of the analytical instrument (e.g., GC-MS or LC-MS).

A stock solution of this compound in a suitable organic solvent (e.g., ethanol or methanol) should be prepared. A known volume of this stock solution is then added to the sample before the addition of the extraction solvents.

Modified Folch Lipid Extraction Protocol

This protocol is a modification of the original method described by Folch et al. and is suitable for a variety of biological samples, including plasma, tissues, and cell cultures.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl solution)

  • This compound internal standard solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer (for tissue samples)

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • Plasma/Serum: Use 100 µL of plasma or serum.

    • Tissue: Weigh approximately 20-50 mg of tissue and homogenize in an appropriate volume of water or buffer on ice.

    • Cells: Pellet a known number of cells by centrifugation.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample in a glass centrifuge tube.

  • Homogenization and Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • For tissue samples, homogenize thoroughly. For liquid samples and cell pellets, vortex vigorously for 1 minute.

    • Incubate at room temperature for 15-20 minutes with occasional vortexing.

  • Phase Separation:

    • Add 0.4 mL of 0.9% NaCl solution to the tube.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation. Two distinct layers will form: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids. A protein disk may be visible at the interface.

  • Lipid Collection:

    • Carefully aspirate the upper aqueous layer and discard.

    • Using a glass Pasteur pipette, transfer the lower organic phase to a new clean glass tube, being careful not to disturb the protein interface.

  • Washing (Optional but Recommended):

    • To the collected organic phase, add 1 mL of a pre-mixed upper phase solvent (prepared by mixing chloroform:methanol:0.9% NaCl in a ratio of 3:48:47).

    • Vortex and centrifuge as in step 4.

    • Remove and discard the upper wash phase.

  • Drying and Storage:

    • Dry the final lipid extract under a gentle stream of nitrogen gas.

    • Resuspend the dried lipid extract in a suitable solvent for your analytical method (e.g., isopropanol, methanol/chloroform).

    • Store the extracted lipids at -80°C until analysis.

Workflow Diagram (DOT Language):

Folch_Extraction Sample Sample (Plasma, Tissue, Cells) Spike Spike with This compound Sample->Spike Homogenize Add Chloroform:Methanol (2:1) Homogenize/Vortex Spike->Homogenize Incubate Incubate (15-20 min) Homogenize->Incubate Phase_Sep Add 0.9% NaCl Vortex & Centrifuge Incubate->Phase_Sep Collect Collect Lower Organic Phase Phase_Sep->Collect Dry Dry under Nitrogen Collect->Dry Resuspend Resuspend for Analysis Dry->Resuspend

Caption: Folch lipid extraction workflow.

Modified Bligh and Dyer Lipid Extraction Protocol

This protocol is a modification of the method by Bligh and Dyer, which uses a smaller solvent-to-sample ratio compared to the Folch method, making it quicker and more suitable for larger sample numbers.[3][4]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • This compound internal standard solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation and Spiking:

    • To a glass centrifuge tube, add your sample (e.g., 100 µL plasma).

    • Add a known amount of this compound internal standard solution.

  • Initial Extraction:

    • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 1 minute to create a single-phase mixture with the sample.

    • Incubate for 10-15 minutes at room temperature.

  • Phase Separation:

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of deionized water and vortex for another 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C. This will result in a biphasic system.

  • Lipid Collection:

    • The lower phase is the organic layer containing the lipids. Carefully collect this layer using a glass Pasteur pipette and transfer it to a new tube.

  • Drying and Storage:

    • Evaporate the solvent from the collected organic phase under a stream of nitrogen.

    • Reconstitute the lipid extract in an appropriate solvent for analysis.

    • Store at -80°C until use.

Workflow Diagram (DOT Language):

Bligh_Dyer_Extraction Sample Sample + C15:0-d3 Add_CM Add Chloroform:Methanol (1:2) Vortex Sample->Add_CM Add_C Add Chloroform Vortex Add_CM->Add_C Add_W Add Water Vortex Add_C->Add_W Centrifuge Centrifuge Add_W->Centrifuge Collect Collect Lower Organic Phase Centrifuge->Collect Dry Dry under Nitrogen Collect->Dry Analyze Resuspend for Analysis Dry->Analyze

Caption: Bligh and Dyer lipid extraction workflow.

Methyl-tert-butyl ether (MTBE) Lipid Extraction Protocol

This method, often referred to as the Matyash method, is a safer alternative to the chloroform-based extractions and is well-suited for high-throughput applications.[2]

Materials:

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • This compound internal standard solution

  • Glass or polypropylene centrifuge tubes with solvent-resistant caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation and Spiking:

    • Place your sample (e.g., 100 µL plasma) into a centrifuge tube.

    • Add a known amount of this compound internal standard solution.

  • Initial Extraction:

    • Add 1.5 mL of methanol and vortex briefly.

    • Add 5 mL of MTBE.

    • Incubate on a shaker for 1 hour at room temperature.

  • Phase Separation:

    • Add 1.25 mL of deionized water to induce phase separation.

    • Incubate for 10 minutes at room temperature.

    • Centrifuge at 1,000 x g for 10 minutes. Two phases will form; the upper phase is the organic layer containing the lipids.

  • Lipid Collection:

    • Carefully collect the upper organic phase and transfer it to a new tube.

  • Drying and Storage:

    • Dry the collected organic phase under a stream of nitrogen.

    • Resuspend the dried lipids in a solvent compatible with your analytical platform.

    • Store the extract at -80°C.

Workflow Diagram (DOT Language):

MTBE_Extraction Sample Sample + C15:0-d3 Add_MeOH Add Methanol Vortex Sample->Add_MeOH Add_MTBE Add MTBE Incubate 1 hr Add_MeOH->Add_MTBE Phase_Sep Add Water Incubate & Centrifuge Add_MTBE->Phase_Sep Collect Collect Upper Organic Phase Phase_Sep->Collect Dry Dry under Nitrogen Collect->Dry Analyze Resuspend for Analysis Dry->Analyze

Caption: MTBE lipid extraction workflow.

Conclusion

The choice of lipid extraction method is a critical consideration for any quantitative lipidomics study. The Folch, Bligh and Dyer, and MTBE methods are all compatible with the use of this compound as an internal standard. The Folch and Bligh and Dyer methods are considered classic, robust techniques that provide high lipid recovery, though they involve the use of hazardous chloroform. The MTBE method offers a safer and more high-throughput-friendly alternative with comparable performance for most lipid classes. The selection of the most appropriate method will depend on the specific research question, the nature of the biological sample, the lipid classes of interest, and laboratory safety considerations. Regardless of the method chosen, the consistent and early addition of an internal standard like this compound is paramount for achieving accurate and reliable quantitative results.

References

Application Notes and Protocols for Creating a Calibration Curve with Pentadecanoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid-d3 (C15:0-d3) is a stable isotope-labeled internal standard used for the accurate quantification of pentadecanoic acid and other fatty acids in various biological matrices.[1][2][3][4] Its chemical and physical properties are nearly identical to the endogenous analyte, allowing it to compensate for variations during sample preparation and instrumental analysis.[5][6] This application note provides a detailed protocol for creating a calibration curve for the quantification of fatty acids using this compound with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Pentadecanoic acid, a saturated fatty acid with a 15-carbon backbone, is found in sources such as dairy fat and has been investigated as a biomarker for dietary intake and its association with various metabolic conditions.[2][3] Accurate quantification is crucial for understanding its physiological and pathological roles.[5] Recent studies have also explored its potential anti-inflammatory and antifibrotic properties, possibly mediated through peroxisome proliferator-activated receptors (PPARs).[7]

Experimental Protocols

Preparation of Stock Solutions

a. Pentadecanoic Acid (Analyte) Stock Solution (1 mg/mL):

  • Weigh 10 mg of high-purity Pentadecanoic acid.

  • Dissolve in 10 mL of a suitable solvent (e.g., ethanol, methanol, or chloroform).[8][9]

  • Store the stock solution at -20°C in a tightly sealed glass vial.[10]

b. This compound (Internal Standard) Stock Solution (1 mg/mL):

  • Weigh 1 mg of this compound.[4]

  • Dissolve in 1 mL of the same solvent used for the analyte stock solution.

  • Store at -20°C.[10]

Preparation of Calibration Standards

a. Serial Dilution of Analyte:

  • Perform serial dilutions of the Pentadecanoic acid stock solution to prepare a series of working standard solutions with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

b. Preparation of Calibration Curve Samples:

  • In a series of clean glass tubes, add a constant, known amount of the this compound internal standard solution to each tube. For example, 50 µL of a 10 µg/mL working internal standard solution.

  • To each tube, add an increasing volume of the corresponding Pentadecanoic acid working standard solution to create a calibration curve with at least five concentration points.

  • Bring all samples to the same final volume with the solvent.

Table 1: Example Calibration Curve Standards Preparation

Calibration PointConcentration of Pentadecanoic Acid (µg/mL)Volume of Analyte Working Standard (µL)Volume of Internal Standard (µL)Final Volume (µL)
1110501000
2550501000
310100501000
425250501000
550500501000
61001000501000
Sample Preparation (from Biological Matrix, e.g., Plasma)
  • To 100 µL of plasma in a glass tube, add a known amount of the this compound internal standard.[5]

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously.[11]

    • Add 0.5 mL of 0.9% NaCl solution and vortex.[5]

    • Centrifuge to separate the phases.[5]

    • Carefully collect the lower organic phase containing the lipids.[11]

  • Dry the extracted lipids under a stream of nitrogen.

Derivatization (for GC-MS Analysis)

For GC-MS analysis, fatty acids need to be derivatized to increase their volatility.[5] A common method is conversion to Fatty Acid Methyl Esters (FAMEs).

  • Add 2 mL of 14% Boron Trifluoride (BF3) in methanol to the dried lipid extract.[11]

  • Heat the sample at 100°C for 30 minutes.[11]

  • After cooling, add water and an organic solvent like hexane to extract the FAMEs.[11]

  • Collect the organic layer and dry it under nitrogen.

  • Reconstitute the FAMEs in a suitable solvent (e.g., hexane or iso-octane) for GC-MS analysis.[11][12]

For LC-MS/MS analysis, derivatization is often not required, which simplifies the sample preparation process.[8][13]

Instrumental Analysis

GC-MS Method
  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column, such as a DB-23, is typically used for FAME separation.[11]

    • Injector: Splitless injection.[11]

    • Oven Temperature Program: Example program: start at 100°C, ramp to 250°C at 4°C/min, and hold for 5 minutes.[11]

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.[11]

    • Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity, monitoring the characteristic ions for Pentadecanoic acid methyl ester and this compound methyl ester.[5]

LC-MS/MS Method
  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.[13][14]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) containing an additive like formic acid or ammonium formate to improve ionization.[8][14]

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.[13][15]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the specific precursor-to-product ion transitions for Pentadecanoic acid and this compound.[16]

Data Presentation

The concentration of the analyte is determined by creating a calibration curve that plots the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.[5][15]

Table 2: Example Calibration Curve Data

Concentration of Pentadecanoic Acid (µg/mL)Peak Area (Analyte)Peak Area (Internal Standard)Peak Area Ratio (Analyte/IS)
115,000150,0000.10
578,000155,0000.50
10160,000152,0001.05
25400,000158,0002.53
50810,000151,0005.36
1001,650,000153,00010.78

Calibration Curve: A linear regression is performed on the data points. The resulting equation (y = mx + c) is used to calculate the concentration of Pentadecanoic acid in unknown samples based on their measured peak area ratios. A good calibration curve should have a coefficient of determination (R²) greater than 0.99.[17]

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 Derivatization (for GC-MS) cluster_2 Instrumental Analysis cluster_3 Data Analysis sample Biological Sample (e.g., Plasma) spike Spike with This compound (IS) sample->spike extract Lipid Extraction (e.g., Folch Method) spike->extract dry1 Dry Down extract->dry1 derivatize Derivatization to FAMEs (e.g., with BF3/Methanol) dry1->derivatize GC-MS Path lcms LC-MS/MS Analysis dry1->lcms LC-MS/MS Path dry2 Dry Down derivatize->dry2 reconstitute Reconstitute in Solvent dry2->reconstitute gcms GC-MS Analysis reconstitute->gcms integrate Peak Integration gcms->integrate lcms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Experimental workflow for fatty acid quantification.

G C15 Pentadecanoic Acid (C15:0) PPARs PPARs (Peroxisome Proliferator- Activated Receptors) C15->PPARs Activates Metabolism Lipid Metabolism (e.g., Fatty Acid Oxidation) PPARs->Metabolism Regulates Inflammation Inflammatory Gene Expression PPARs->Inflammation Inhibits AntiInflammatory Anti-inflammatory Effects Inflammation->AntiInflammatory Antifibrotic Antifibrotic Effects Inflammation->Antifibrotic

References

Application Note: High-Throughput Analysis of Pentadecanoic Acid-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid, a saturated fatty acid with 15 carbon atoms, is increasingly recognized as a biomarker for the intake of dairy fat and has been linked to various metabolic health factors. Accurate and precise quantification of pentadecanoic acid in biological matrices is crucial for clinical and research applications. Stable isotope-labeled internal standards are essential for reliable quantification by mass spectrometry, correcting for matrix effects and variations in sample preparation. Pentadecanoic acid-d3 (d3-C15:0) is a commonly used internal standard for this purpose.[1][2][3][4] This application note provides a detailed protocol for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This method utilizes a robust LC-MS/MS approach for the selective and sensitive detection of this compound. The analysis is performed in negative electrospray ionization (ESI) mode, monitoring the deprotonated molecule [M-H]⁻ as the precursor ion. A specific multiple reaction monitoring (MRM) transition is used for quantification, ensuring high selectivity and minimizing interferences from complex biological matrices.

Mass Spectrometry Parameters

The following table summarizes the optimized mass spectrometry parameters for the detection of this compound. These parameters can be used as a starting point for method development on various triple quadrupole mass spectrometers.

ParameterValue
Compound This compound
Ionization ModeNegative Electrospray Ionization (ESI-)
Precursor Ion (Q1) [M-H]⁻m/z 244.4
Product Ion (Q3)m/z 244.4
Dwell Time100 ms
Collision Energy (CE)10 eV
Cone Voltage / Declustering Potential30 V
Gas Temperature350 °C
Gas Flow8 L/min
Nebulizer Pressure45 psi

Note: The product ion is set to the same m/z as the precursor ion as saturated fatty acids often exhibit limited fragmentation under typical collision energies. This approach, while not a true fragmentation, provides high sensitivity and specificity for quantification when using a stable isotope-labeled internal standard. Optimization of collision energy and cone voltage may be required depending on the instrument used.

Liquid Chromatography

Effective chromatographic separation is key to resolving pentadecanoic acid from other isomeric and isobaric interferences. A reversed-phase separation is employed for this purpose.

ParameterValue
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

Sample Preparation from Human Plasma

This protocol is designed for the extraction of total fatty acids, including pentadecanoic acid, from human plasma.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound working solution (concentration will depend on the expected endogenous levels of pentadecanoic acid).

  • Protein Precipitation: Add 200 µL of ice-cold methanol to the sample. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Liquid-Liquid Extraction: Add 500 µL of methyl tert-butyl ether (MTBE) to the supernatant. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4 °C to induce phase separation.

  • Collection of Organic Layer: Transfer the upper organic layer (containing the lipids) to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (60:40 Mobile Phase A:Mobile Phase B). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4 °C to pellet any remaining particulates.

  • Analysis: Transfer the supernatant to an LC autosampler vial for injection.

Data Analysis

Quantification of pentadecanoic acid is achieved by constructing a calibration curve. The peak area ratio of the analyte (pentadecanoic acid) to the internal standard (this compound) is plotted against the concentration of the analyte standards. The concentration of pentadecanoic acid in the unknown samples is then calculated from the linear regression of the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) spike Spike with This compound plasma->spike precipitate Protein Precipitation (Methanol) spike->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 lle Liquid-Liquid Extraction (MTBE) centrifuge1->lle dry Evaporation lle->dry reconstitute Reconstitution dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS Detection (ESI-, MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify signaling_pathway cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Output Output Sample Sample C18 Column C18 Column Sample->C18 Column Injection Mass Spectrometer Mass Spectrometer C18 Column->Mass Spectrometer Elution Ion Source (ESI-) Ion Source (ESI-) Mass Spectrometer->Ion Source (ESI-) Ionization Quadrupole 1 (Q1) Quadrupole 1 (Q1) Ion Source (ESI-)->Quadrupole 1 (Q1) Ionization Collision Cell (Q2) Collision Cell (Q2) Quadrupole 1 (Q1)->Collision Cell (Q2) Precursor Ion Selection (m/z 244.4) Quadrupole 3 (Q3) Quadrupole 3 (Q3) Collision Cell (Q2)->Quadrupole 3 (Q3) Collision Induced Dissociation Detector Detector Quadrupole 3 (Q3)->Detector Product Ion Selection (m/z 244.4) Chromatogram Chromatogram Detector->Chromatogram

References

Application of Pentadeanoicoic Acid-d3 in Metabolomics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Pentadecanoic acid-d3 in metabolomics studies. It includes detailed application notes, experimental protocols, and quantitative data presented for easy interpretation.

This compound (C15:0-d3) is a deuterated stable isotope of pentadecanoic acid, a saturated fatty acid with an odd number of carbon atoms. In the field of metabolomics, which involves the comprehensive analysis of small molecule metabolites in biological systems, stable isotopes like C15:0-d3 are invaluable tools. They serve as internal standards for accurate quantification of their non-labeled counterparts and as tracers to investigate metabolic pathways and fluxes.

Core Applications in Metabolomics

The primary application of this compound in metabolomics is as an internal standard for the precise and accurate quantification of endogenous pentadecanoic acid and other fatty acids in various biological samples.[1][2] Its chemical and physical properties are nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished by mass spectrometry. This allows for the correction of variability that can occur during sample preparation, extraction, and analysis.

Beyond its role as an internal standard, deuterated fatty acids, including derivatives of pentadecanoic acid, are instrumental in metabolic flux analysis.[3][4][5] By introducing the labeled compound into a biological system, researchers can trace its metabolic fate, elucidating the dynamics of fatty acid metabolism, including pathways such as beta-oxidation, elongation, and incorporation into complex lipids. This approach is crucial for understanding metabolic dysregulation in various diseases.

Experimental Protocols

A standardized protocol for the extraction and quantification of fatty acids from biological samples is critical for obtaining reliable and reproducible results. The following is a generalized protocol derived from established methodologies.[2][6][7][8][9]

Protocol: Quantification of Total Fatty Acids in Plasma/Serum using GC-MS

1. Sample Preparation and Internal Standard Spiking:

  • Thaw plasma or serum samples on ice.

  • To 100 µL of plasma/serum, add a known amount of this compound internal standard solution. The exact amount should be optimized based on the expected concentration of the endogenous analyte.

2. Hydrolysis and Extraction:

  • Add 1 mL of 2:1 (v/v) chloroform:methanol to the sample.

  • Vortex thoroughly for 1 minute.

  • Add 200 µL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • To hydrolyze the esterified fatty acids, add 500 µL of 1N KOH in methanol and incubate at 60°C for 30 minutes.

  • After cooling, acidify the mixture with 500 µL of 1N HCl.

  • Extract the free fatty acids by adding 1 mL of hexane and vortexing for 1 minute.

  • Centrifuge at 3000 x g for 5 minutes and transfer the upper hexane layer to a clean tube.

  • Repeat the hexane extraction and combine the organic phases.

3. Derivatization:

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 25 µL of 1% N,N-diisopropylethylamine in acetonitrile.[2][7][8]

  • Incubate at room temperature for 20 minutes to form PFB ester derivatives.

  • Dry the derivatized sample under nitrogen.

4. GC-MS Analysis:

  • Reconstitute the sample in 50 µL of iso-octane.

  • Inject 1 µL of the sample into the GC-MS system.

  • Gas Chromatography (GC) Conditions: The specific column, temperature program, and gas flow rates should be optimized for the separation of fatty acid methyl esters.

  • Mass Spectrometry (MS) Conditions: Operate the mass spectrometer in negative chemical ionization (NCI) mode and use selected ion monitoring (SIM) to detect the specific ions for the PFB esters of pentadecanoic acid and its deuterated internal standard.

5. Quantification:

  • Generate a standard curve using known concentrations of unlabeled pentadecanoic acid spiked with the same constant amount of this compound internal standard.

  • Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard for both the samples and the standards.

  • Determine the concentration of pentadecanoic acid in the samples by interpolating their peak area ratios on the standard curve.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of this compound in metabolomics.

Parameter Value Reference
Purity of this compound≥99% deuterated forms (d1-d3)[1]
Molecular FormulaC₁₅H₂₇D₃O₂[1]
Molecular Weight245.4 g/mol [1]
CAS Number352431-40-4[1]

Table 1: Physicochemical Properties of this compound

Biological Matrix Analyte Internal Standard Concentration Range Instrumentation Reference
Human PlasmaFree Fatty AcidsDeuterated Fatty Acid MixNot specifiedGC-MS (NCI)[2]
Human SerumTotal Fatty AcidsMethyl nonadecanoateNot specifiedGC-MS[10]
Rat PlasmaDeuterium-labeled fatty acidsNot specified0.6 to 2.2 µMHPLC-ESI-MS[3]

Table 2: Examples of Quantitative Fatty Acid Analysis using Internal Standards

Experimental Workflows and Signaling Pathways

To visualize the experimental process, the following diagrams illustrate the key workflows.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Hydrolysis cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Cells, Tissue) Spike Spike with This compound (Internal Standard) Sample->Spike Hydrolysis Hydrolysis (for Total Fatty Acids) Spike->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatize Derivatization (e.g., PFB esters) Extraction->Derivatize GCMS GC-MS or LC-MS Analysis Derivatize->GCMS Quant Quantification GCMS->Quant

Figure 1: General workflow for the quantification of fatty acids using this compound as an internal standard.

Metabolic_Flux_Analysis cluster_introduction Introduction of Tracer cluster_metabolism Metabolic Conversion cluster_analysis Analysis of Labeled Metabolites Tracer Introduce this compound to Biological System (in vivo or in vitro) Metabolism Cellular Uptake and Metabolic Conversion Tracer->Metabolism BetaOx β-Oxidation Metabolism->BetaOx Elongation Elongation Metabolism->Elongation Incorporation Incorporation into Complex Lipids Metabolism->Incorporation Extraction Extraction of Metabolites BetaOx->Extraction Elongation->Extraction Incorporation->Extraction MS_Analysis Mass Spectrometry Analysis (Detection of deuterated products) Extraction->MS_Analysis Flux_Calc Metabolic Flux Calculation MS_Analysis->Flux_Calc

Figure 2: Conceptual workflow for a stable isotope tracing study using this compound to investigate fatty acid metabolism.

While this compound itself does not directly participate in signaling pathways in a regulatory manner, its corresponding endogenous molecule, pentadecanoic acid (C15:0), has been the subject of increasing research interest. Studies have explored its role as a biomarker for dairy fat intake and its associations with various health outcomes.[1][11][12] Furthermore, emerging evidence suggests that C15:0 may have biological activities, including anti-inflammatory effects and the ability to modulate cellular signaling pathways related to metabolism and longevity.[13][14][15] For instance, C15:0 has been shown to activate AMP-activated protein kinase (AMPK) and inhibit mTOR, key regulators of cellular energy homeostasis and growth.[13][15]

References

Troubleshooting & Optimization

Technical Support Center: Addressing Isotopic Exchange in Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of quantitative analysis using mass spectrometry is paramount. Deuterated internal standards are a cornerstone of these methods, but their utility can be compromised by isotopic exchange, a phenomenon where deuterium atoms are swapped with hydrogen atoms from the surrounding environment. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you identify, mitigate, and prevent isotopic exchange in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for my deuterated internal standards?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange or "back-exchange," is a chemical process where a deuterium atom on your internal standard is replaced by a hydrogen atom from solvents, reagents, or the sample matrix.[1][2] This is a critical issue in quantitative mass spectrometry because it alters the mass of the internal standard.[1] This can lead to two major problems:

  • Underestimation of the Internal Standard: The signal for the deuterated internal standard decreases, which can lead to an overestimation of the analyte's concentration.[2]

  • Overestimation of the Analyte: The back-exchanged internal standard now has the same mass as the unlabeled analyte, contributing to its signal and causing a "false positive" or an artificially high concentration reading.[1][2]

Q2: Which deuterium positions on a molecule are most susceptible to exchange?

The stability of the deuterium label is highly dependent on its location within the molecule.[2][3] Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly labile and prone to exchange.[2][3][4] Additionally, deuterium atoms on carbons adjacent to carbonyl groups can be moderately labile due to keto-enol tautomerism.[2] It is crucial to select internal standards where deuterium is placed in stable, non-exchangeable positions.[3][4]

Q3: What are the primary factors that promote isotopic exchange?

Several environmental and experimental factors can influence the rate of isotopic exchange:

  • Solvent Composition: Protic solvents like water, methanol, and ethanol are significant sources of hydrogen and can facilitate back-exchange.[2][5] Aprotic solvents such as acetonitrile, dioxane, and tetrahydrofuran are preferred for storing and handling deuterated standards.[5]

  • pH: Acidic or basic conditions can catalyze H/D exchange.[6][7] For many compounds, the rate of exchange is minimized in a slightly acidic pH range of approximately 2.5-3.0.[5][8]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2][5] Therefore, it is recommended to store standards at low temperatures (-20°C or -80°C) and keep samples cooled in the autosampler.[5][8]

  • Sample Matrix: Biological matrices like plasma and urine contain water and enzymes that can facilitate exchange.[2] One study observed a 28% increase in the non-labeled compound after incubating a deuterated standard in plasma for one hour.[9]

Q4: How can I detect if isotopic exchange is occurring in my samples?

Signs of isotopic exchange during an analysis include:

  • A decrease in the signal intensity of the deuterated internal standard over time or between samples.[10]

  • An unexpected increase in the signal of the unlabeled analyte, especially in blank samples that were only spiked with the internal standard.[10]

  • The appearance of a chromatographic peak for the unlabeled analyte at the retention time of the internal standard.[10]

  • Inconsistent or lower-than-expected signal from the deuterated internal standard.[5]

Q5: What are the best practices for storing and handling deuterated internal standards to prevent exchange?

Proper storage and handling are crucial for maintaining the integrity of your deuterated standards:[6]

  • Storage Temperature: For long-term storage, -20°C is often recommended.[6] Always refer to the manufacturer's certificate of analysis for specific storage conditions.[6]

  • Solvent Choice: Whenever possible, store standards in high-purity, dry, aprotic solvents.[5][8]

  • Inert Atmosphere: To prevent oxidation and contamination, handle and store deuterated compounds under an inert atmosphere like nitrogen or argon.[6]

  • Protection from Light: Store standards in amber vials or in the dark to prevent photodegradation.[6]

  • Working Solutions: Prepare working solutions fresh as needed to minimize the risk of degradation.[6]

Q6: Are there alternatives to deuterated standards to avoid exchange issues?

Yes, using stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is a preferred alternative to avoid exchange problems.[5] These isotopes are not susceptible to exchange.[4][5] However, the synthesis of ¹³C and ¹⁵N labeled compounds can be more complex and expensive.[5]

Troubleshooting Guides

Guide 1: Investigating the Loss of a Deuterium Label

If you suspect that your deuterated internal standard is undergoing isotopic exchange, this guide provides a systematic approach to identify the source of the problem.

Symptoms:

  • Inconsistent or decreasing signal from the deuterated internal standard.

  • Appearance of a signal at the mass of the unlabeled analyte in a blank sample spiked only with the internal standard.[5]

Troubleshooting Workflow:

G A Symptom: Inconsistent IS Signal or Analyte Signal in Blank B Review IS Structure: Are labels on labile positions (-OH, -NH, alpha-carbonyl)? A->B C Yes B->C Yes D No B->D No E Consider alternative IS with more stable labeling (e.g., on aromatic ring) or use 13C/15N IS. C->E F Perform Incubation Study: Incubate IS in blank matrix and solvents under experimental conditions. D->F G Monitor for appearance of unlabeled analyte over time. F->G H Exchange Observed G->H Exchange Observed I No Exchange Observed G->I No Exchange Observed J Optimize Conditions: - Lower temperature - Adjust pH to ~2.5-3.0 - Use aprotic solvents H->J K Investigate other sources of error: - Sample preparation variability - Instrument instability - Matrix effects I->K

Troubleshooting workflow for identifying the source of deuterium exchange.
Guide 2: Protocol for Minimizing Back-Exchange During LC-MS Analysis

This protocol is designed for analyzing deuterium-labeled compounds while minimizing the loss of the deuterium label during the analytical run.

Key Principle: The rate of H/D exchange can be significantly slowed by controlling temperature, pH, and solvent composition.[5]

Experimental Protocol:

  • Sample Preparation:

    • If possible, perform the final dilution of the sample in a D₂O-based buffer or an aprotic solvent.[5]

    • If using an aqueous solution, ensure it is acidified to a pH of approximately 2.5-3.0 with a suitable acid (e.g., formic acid).[5][8]

    • Maintain samples at a low temperature (e.g., 4°C) in the autosampler throughout the analytical run.

  • LC System:

    • Use a mobile phase with a low pH (e.g., 0.1% formic acid in water/acetonitrile).

    • Minimize the time the sample spends in the aqueous mobile phase before injection.

    • Consider using a column and system that can operate at lower temperatures.

  • MS System:

    • Configure the mass spectrometer to monitor for both the deuterated standard and the potential unlabeled analogue to assess the extent of back-exchange.[5]

Data Presentation

Table 1: Factors Influencing the Rate of Hydrogen-Deuterium Exchange
FactorCondition Promoting ExchangeRecommended Condition to Minimize Exchange
pH Highly acidic or basic conditionspH ~2.5-3.0[5][8]
Temperature High temperaturesLow temperatures (-20°C for storage, 4°C for samples)[5]
Solvent Protic solvents (Water, Methanol)[2][5]Aprotic solvents (Acetonitrile, Dioxane)[5]
Label Position On heteroatoms (-OH, -NH) or α to carbonyls[2][4]On stable positions (e.g., aromatic rings)[3]
Matrix Aqueous biological matrices (plasma, urine)[2]Minimize exposure time; use D₂O-based buffers[5]
Table 2: Illustrative Example of Isotopic Exchange Under Different Conditions

The following table summarizes hypothetical data from an experiment assessing the stability of a deuterated internal standard (IS) by monitoring the increase in the unlabeled analyte signal after incubation.

ConditionIncubation Time (hours)Temperature (°C)% Increase in Unlabeled Analyte Signal (from back-exchange of IS)
A: Aqueous, pH 7.0 42515%
B: Aqueous, pH 2.5 4252%
C: Aqueous, pH 7.0 443%
D: Acetonitrile 425<1%

Interpretation: This data illustrates that the internal standard is most stable in an aprotic solvent (Condition D). In aqueous solutions, stability is significantly improved by acidifying the solution (Condition B) or lowering the temperature (Condition C).

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Internal Standard

Objective: To determine if the deuterated internal standard is stable under the proposed experimental conditions.[3]

Materials:

  • Deuterated internal standard stock solution.

  • Blank biological matrix (e.g., plasma, urine) from a source known to be free of the analyte.[3]

  • Solvents to be used in the sample preparation and mobile phase.[3]

Methodology:

  • Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.[3]

  • Create several aliquots of this sample.

  • Analyze one aliquot immediately (T=0).

  • Incubate the remaining aliquots under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[3]

  • Analyze the incubated aliquots at various time points (e.g., 1, 2, 4, and 8 hours).

  • Analyze the samples by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.[3]

  • A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[3]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Interpretation A Spike IS into Blank Matrix B Create Aliquots A->B C Analyze T=0 Aliquot B->C D Incubate Aliquots (Experimental Conditions) B->D E Analyze Incubated Aliquots (e.g., 1, 2, 4, 8 hours) D->E F Monitor for Unlabeled Analyte Signal E->F G Signal Increase? F->G H Exchange is Occurring G->H Yes I IS is Stable G->I No

Experimental workflow for assessing deuterated IS stability.

References

Technical Support Center: Minimizing Matrix Effects with Pentadecanoic acid-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pentadecanoic acid-d3 as an internal standard to minimize matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS, and how do they affect my results?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal, known as ion suppression, or an increase in signal, called ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[2] Common culprits in complex biological matrices include salts, lipids, and proteins.[1]

Q2: How does this compound help in minimizing matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-ISs are considered the gold standard for compensating for matrix effects.[1] Because they are chemically almost identical to the analyte (in this case, Pentadecanoic acid), they co-elute from the liquid chromatography column and experience similar ionization suppression or enhancement in the mass spectrometer's ion source.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift causes the analyte and internal standard to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[1][3]

Q4: What are the key considerations when selecting a deuterated internal standard like this compound?

A4: When selecting a deuterated internal standard, several factors are crucial:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).[1]

  • Chemical Identity: The internal standard should be chemically identical to the analyte to ensure similar chromatographic behavior and ionization response.

  • Co-elution: Ideally, the analyte and the internal standard should co-elute to experience the same matrix effects.

Troubleshooting Guides

Problem 1: Poor reproducibility of the analyte/internal standard area ratio.

This is a common issue that can stem from several sources. The following guide will help you systematically troubleshoot the problem.

Troubleshooting Workflow for Poor Analyte/Internal Standard Ratio Reproducibility

A Poor Reproducibility of Analyte/IS Area Ratio B Check Sample Preparation A->B F Check LC-MS System Performance A->F C Verify IS Concentration and Addition B->C D Evaluate Extraction Efficiency B->D E Check for Inconsistent Matrix Effects B->E J Solution: Re-prepare IS Solution and Verify Pipetting C->J K Solution: Optimize Extraction Protocol or Perform Second Extraction D->K L Solution: Enhance Sample Cleanup (e.g., SPE) E->L G Inspect for Carryover F->G H Assess Column Performance F->H I Verify MS Detector Stability F->I M Solution: Optimize Autosampler Wash and Inject Blanks G->M N Solution: Replace Column or Implement Column Wash H->N O Solution: System Maintenance and Recalibration I->O

Caption: A troubleshooting workflow for poor analyte/internal standard ratio reproducibility.

  • Possible Cause: Inaccurate Internal Standard Concentration.

    • Solution: Carefully reprepare the this compound stock solution and verify its concentration. Ensure consistent and accurate addition to all samples and standards.

  • Possible Cause: Inefficient or Variable Extraction Recovery.

    • Solution: Review your extraction protocol to ensure it is suitable for fatty acids in your specific sample type. A second extraction step may improve recovery.

  • Possible Cause: Differential Matrix Effects.

    • Solution: Enhance sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering matrix components.

  • Possible Cause: Sample Carryover.

    • Solution: Optimize the autosampler wash procedure and inject a blank sample after high-concentration samples to check for carryover.

  • Possible Cause: Column Degradation.

    • Solution: A loss of stationary phase or contamination of the column can affect the separation of the analyte and internal standard. Replace the analytical column with a new one of the same type and implement a column washing protocol.

Problem 2: Analyte and this compound do not co-elute.
  • Possible Cause: Isotope Effect.

    • Explanation: The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time.[1]

    • Solution: While minor shifts are often acceptable, significant separation can lead to differential matrix effects. If the separation is problematic, consider adjusting the chromatographic gradient to minimize the retention time difference.

  • Possible Cause: Column Issues.

    • Solution: A deteriorating column can lead to peak splitting or shifting. Replace the column to see if co-elution is restored.

Experimental Protocols

Protocol 1: Quantification of Pentadecanoic Acid in Human Plasma

This protocol outlines a method for the quantification of pentadecanoic acid in human plasma using this compound as an internal standard.

Experimental Workflow for Pentadecanoic Acid Quantification

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis A Plasma Sample (10 µL) B Add 225 µL cold Methanol with this compound (IS) A->B C Vortex B->C D Add 750 µL cold MTBE C->D E Vortex & Shake (6 min, 4°C) D->E F Add 188 µL LC/MS-grade Water E->F G Centrifuge (14,000 rpm, 2 min) F->G H Collect Supernatant G->H I Evaporate to Dryness H->I J Reconstitute in 50 µL Methanol/Toluene (9:1, v/v) I->J K Inject Sample (5 µL) J->K L C18 Reversed-Phase Column K->L M Gradient Elution L->M N Mass Spectrometry (Negative ESI) M->N O MRM Detection N->O P Integrate Peak Areas (Analyte & IS) O->P Q Calculate Area Ratio (Analyte/IS) P->Q R Generate Calibration Curve Q->R S Quantify Pentadecanoic Acid R->S

Caption: Experimental workflow for the quantification of pentadecanoic acid in plasma.

1. Sample Preparation (Lipid Extraction): [1]

  • To a 10 µL aliquot of human plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing this compound at a known concentration.

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold methyl tert-butyl ether (MTBE).

  • Vortex for 10 seconds, then shake for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of LC/MS-grade water.

  • Centrifuge at 14,000 rpm for 2 minutes.

  • Carefully collect the upper organic layer (supernatant) and transfer it to a new tube.

  • Evaporate the solvent to dryness using a centrifugal evaporator or a stream of nitrogen.

  • Reconstitute the dried lipid extract in 50 µL of a methanol/toluene (9:1, v/v) mixture.

2. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

  • Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the fatty acids, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Detection: Multiple Reaction Monitoring (MRM)

    • Pentadecanoic acid: Monitor the transition from the precursor ion [M-H]⁻ to a characteristic product ion.

    • This compound: Monitor the corresponding transition for the deuterated internal standard.

3. Data Analysis:

  • Integrate the peak areas for both pentadecanoic acid and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

  • Determine the concentration of pentadecanoic acid in the plasma samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Evaluation of Matrix Effects

The post-extraction spike method is a widely used technique to quantitatively assess the extent of matrix effects.[4]

Logical Flow for Post-Extraction Spike Experiment

cluster_sets A Prepare Three Sets of Samples B Set 1 (Neat Solution): Analyte + IS in Solvent A->B C Set 2 (Post-Spike): Blank Matrix Extract + Analyte + IS A->C D Set 3 (Pre-Spike): Blank Matrix Spiked with Analyte + IS, then Extracted A->D E Analyze all sets by LC-MS/MS F Calculate Matrix Effect (ME) and Recovery (RE) E->F G ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100 F->G H RE (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100 F->H

Caption: Workflow for the post-extraction spike method to evaluate matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and this compound are prepared in the final reconstitution solvent.

    • Set B (Post-Extraction Spike): A blank plasma sample is extracted according to the protocol. The final dried extract is reconstituted in a solution containing the analyte and this compound at the same concentrations as in Set A.

    • Set C (Pre-Extraction Spike): A blank plasma sample is spiked with the analyte and this compound before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Presentation

The following tables provide examples of data that could be generated during method validation.

Table 1: Evaluation of Matrix Effect for Pentadecanoic Acid

Sample SetMean Peak Area of Pentadecanoic Acid (n=6)Mean Peak Area of this compound (n=6)Matrix Effect (%) - AnalyteMatrix Effect (%) - IS
Set A (Neat Solution) 1,520,0001,480,000--
Set B (Post-Spike) 1,185,6001,154,40078.078.0

In this example, a matrix effect of 78% indicates ion suppression. However, since both the analyte and the internal standard are suppressed to a similar degree, the internal standard effectively compensates for the matrix effect.

Table 2: Analyte Recovery and Process Efficiency

Sample SetMean Analyte/IS Ratio (n=6)RSD (%)
Calibration Standards Varies with concentration< 5.0
QC Low 0.2544.2
QC Mid 1.0123.1
QC High 4.9872.5

This table demonstrates the consistency of the analyte/internal standard ratio across different quality control sample concentrations, indicating that the method is reproducible.

References

Technical Support Center: Accurate Quantification of Pentadecanoic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Pentadecanoic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in a laboratory setting?

A1: this compound is a stable isotope-labeled version of pentadecanoic acid, a saturated fatty acid. In analytical chemistry, it is primarily used as an internal standard for the quantification of its unlabeled counterpart, pentadecanoic acid, in various biological matrices using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The use of a stable isotope-labeled internal standard is considered a best practice as it helps to correct for variations in sample preparation and matrix effects, leading to more accurate and precise results.[3][4][5]

Q2: Why is derivatization necessary for the analysis of this compound by GC-MS?

A2: Free fatty acids, including this compound, have low volatility and contain a polar carboxyl group. These properties lead to poor peak shape and inaccurate quantification when analyzed directly by GC-MS.[6][7] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), converts the fatty acids into more volatile and less polar compounds. This process neutralizes the polar carboxyl group, resulting in improved chromatographic separation and peak shape.[6]

Q3: Can I use the same instrument settings for both Pentadecanoic acid and its d3-labeled internal standard in LC-MS/MS analysis?

A3: While the physicochemical properties of an analyte and its stable isotope-labeled internal standard are very similar, it is crucial to independently optimize mass spectrometry parameters for both.[8] Slight differences in fragmentation patterns or optimal instrument settings can occur due to the deuterium isotope effect. Therefore, parameters such as declustering potential (DP) and collision energy (CE) should be optimized for both the analyte and the internal standard to ensure maximum sensitivity and accuracy.

Q4: What are the expected precursor and product ions for Pentadecanoic acid and this compound in negative ion mode LC-MS/MS?

A4: In negative ion electrospray ionization (ESI) mode, fatty acids are readily deprotonated to form the [M-H]⁻ ion, which serves as the precursor ion.[9][10][11] For Pentadecanoic acid (molecular weight 242.4 g/mol ), the precursor ion would be at an m/z of 241.4. For this compound (molecular weight ~245.4 g/mol ), the precursor ion would be at an m/z of approximately 244.4. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. While specific product ions can vary based on instrument conditions, for saturated fatty acids, you would typically monitor the precursor ion itself or characteristic fragment ions resulting from neutral losses.

CompoundPrecursor Ion (Q1) [M-H]⁻ (m/z)Potential Product Ions (Q3) (m/z)
Pentadecanoic acid241.4241.4 (monitoring the precursor)
This compound244.4244.4 (monitoring the precursor)

Q5: What are the characteristic fragment ions for Pentadecanoic acid methyl ester in GC-MS analysis?

A5: In GC-MS with electron ionization (EI), fatty acid methyl esters (FAMEs) exhibit characteristic fragmentation patterns. The most abundant fragment for many saturated FAMEs is the McLafferty rearrangement ion at m/z = 74.[12] Other significant ions include the molecular ion (M⁺) and fragments resulting from the loss of alkoxy and alkyl groups.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
Pentadecanoic acid methyl ester256.274 (base peak), 87, 101, 143, 199, 213, 227

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Signal Intensity in GC-MS Analysis

Symptoms:

  • Tailing or broad peaks for both pentadecanoic acid and the d3-internal standard.

  • Low signal-to-noise ratio.

  • Inconsistent retention times.

Potential Causes & Solutions:

  • Incomplete Derivatization: The conversion of fatty acids to their methyl esters (FAMEs) may be incomplete.

    • Solution: Optimize the derivatization reaction conditions, including reaction time, temperature, and reagent concentration.[7][13] Ensure the sample is completely dry before adding the derivatization reagent.

  • Active Sites in the GC System: The presence of active sites in the injector liner, column, or detector can lead to peak tailing.

    • Solution: Use a deactivated injector liner. Condition the GC column according to the manufacturer's instructions. If the problem persists, you may need to trim the column or replace it.

  • Incorrect GC Parameters: Suboptimal oven temperature program or carrier gas flow rate can affect peak shape.

    • Solution: Optimize the GC oven temperature ramp and flow rate to ensure proper separation and elution of the FAMEs.

Issue 2: Inaccurate and Irreproducible Quantification in LC-MS/MS

Symptoms:

  • High variability in the calculated concentrations of pentadecanoic acid across replicate injections.

  • Poor linearity of the calibration curve.

  • Inaccurate results when analyzing quality control samples.

Potential Causes & Solutions:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results.[4][14]

    • Solution: While this compound is designed to compensate for matrix effects, significant differences in ionization suppression between the analyte and the internal standard can still occur.[3] Improve sample clean-up procedures to remove interfering matrix components. Consider diluting the sample to reduce the concentration of matrix components.[15]

  • Chromatographic Separation of Analyte and Internal Standard: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography (the deuterium isotope effect).[15] If the separation is significant, the analyte and internal standard may experience different degrees of matrix effects.

    • Solution: Adjust the chromatographic method to ensure co-elution of pentadecanoic acid and this compound. This may involve modifying the mobile phase composition, gradient, or using a different column.[15]

  • Impurity of the Internal Standard: The this compound internal standard may contain unlabeled pentadecanoic acid as an impurity.

    • Solution: Always check the certificate of analysis for the isotopic and chemical purity of the internal standard.[15] If necessary, prepare a blank sample with only the internal standard to assess the level of unlabeled analyte.

  • Hydrogen/Deuterium Exchange: In some cases, the deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix.

    • Solution: Assess the stability of the deuterated label under your experimental conditions (pH, temperature, and solvent).[15]

Experimental Protocols

Protocol 1: Fatty Acid Extraction and Derivatization for GC-MS Analysis

This protocol describes a general procedure for the extraction of total fatty acids from plasma and their subsequent derivatization to fatty acid methyl esters (FAMEs).

1. Lipid Extraction: a. To 100 µL of plasma, add 10 µL of a known concentration of this compound internal standard solution. b. Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol. c. Vortex thoroughly for 2 minutes. d. Centrifuge at 3000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic layer containing the lipids into a clean glass tube. f. Dry the lipid extract under a gentle stream of nitrogen.

2. Saponification (Hydrolysis): a. To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. b. Cap the tube tightly and heat at 80°C for 30 minutes to hydrolyze the ester bonds. c. Cool the sample to room temperature.

3. Methylation (Derivatization): a. Add 2 mL of 14% boron trifluoride (BF3) in methanol.[13] b. Cap the tube tightly and heat at 80°C for 30 minutes. c. Cool the sample to room temperature. d. Add 1 mL of hexane and 1 mL of saturated NaCl solution. e. Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes. f. Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Protocol 2: LC-MS/MS Instrument Parameter Optimization

This protocol outlines a systematic approach to optimize key mass spectrometry parameters for the quantification of Pentadecanoic acid and its d3-labeled internal standard.

1. Preparation of Tuning Solutions: a. Prepare separate solutions of Pentadecanoic acid and this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or a basic modifier for negative ion mode).

2. Precursor Ion Determination: a. Infuse the individual standard solutions directly into the mass spectrometer. b. Perform a full scan in both positive and negative ion modes to identify the most abundant precursor ion (e.g., [M-H]⁻ in negative mode).

3. Product Ion Selection and Collision Energy (CE) Optimization: a. Set the mass spectrometer to product ion scan mode, selecting the precursor ion identified in the previous step. b. Ramp the collision energy (CE) across a relevant range (e.g., 5-40 eV) to identify the most abundant and stable product ions. c. Select one or two product ions for Multiple Reaction Monitoring (MRM).

4. Declustering Potential (DP) Optimization: a. Set up an MRM transition using the selected precursor and product ions. b. Infuse the standard solution and ramp the declustering potential (DP) across a suitable range (e.g., 20-150 V). c. Plot the signal intensity against the DP and select the voltage that provides the maximum signal intensity.

Optimized MS Parameters (Example)

ParameterPentadecanoic AcidThis compound
Ionization ModeNegative ESINegative ESI
Precursor Ion (m/z)241.4244.4
Product Ion (m/z)241.4244.4
Declustering Potential (DP)To be determined experimentallyTo be determined experimentally
Collision Energy (CE)To be determined experimentallyTo be determined experimentally

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path LC_MS LC-MS/MS Analysis Extraction->LC_MS LC-MS Path GC_MS GC-MS Analysis Derivatization->GC_MS Integration Peak Integration GC_MS->Integration LC_MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Pentadecanoic Acid Calibration->Quantification

Caption: Experimental workflow for Pentadecanoic acid quantification.

troubleshooting_logic Start Inaccurate Quantification Check_Peak_Shape Check Peak Shape (GC/LC) Start->Check_Peak_Shape Check_Coelution Check Analyte/IS Co-elution (LC) Start->Check_Coelution Check_Matrix_Effects Evaluate Matrix Effects Start->Check_Matrix_Effects Optimize_Deriv Optimize Derivatization (GC) Check_Peak_Shape->Optimize_Deriv Poor Shape Optimize_Chroma Optimize Chromatography (LC) Check_Coelution->Optimize_Chroma Separation Observed Improve_Cleanup Improve Sample Cleanup Check_Matrix_Effects->Improve_Cleanup Significant Effects Verify_IS_Purity Verify IS Purity Check_Matrix_Effects->Verify_IS_Purity Inconsistent IS Response

Caption: Troubleshooting logic for inaccurate quantification.

References

Technical Support Center: Pentadecanoic Acid-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pentadecanoic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues that can lead to inconsistent signals and unreliable results when using this compound.

Question 1: Why is the signal intensity of my this compound internal standard inconsistent across my sample batch?

Answer:

Inconsistent signal intensity for this compound across an analytical run is a common problem that can compromise the accuracy of your quantitative results.[1][2] Several factors, from sample preparation to data acquisition, can contribute to this variability. The root causes often include human errors, inconsistent extraction recovery, matrix effects, and instrument-related issues. A systematic approach to troubleshooting is crucial to identify and resolve the underlying issue.

Below is a troubleshooting guide to help you pinpoint the source of the inconsistency.

Troubleshooting Workflow for Inconsistent Internal Standard Signal

cluster_0 Start: Inconsistent this compound Signal cluster_1 Phase 1: Sample Preparation & Handling cluster_2 Phase 2: Chromatographic & Mass Spectrometric Conditions cluster_3 Phase 3: Internal Standard Integrity cluster_4 Resolution start Inconsistent Signal Observed prep_check Review Sample Preparation Protocol start->prep_check spiking Verify IS Spiking Accuracy prep_check->spiking Inconsistent Spiking? extraction Evaluate Extraction Efficiency derivatization Check Derivatization (if applicable) extraction->derivatization resolve Problem Resolved extraction->resolve Fix: Optimize Extraction Method chromatography Assess Chromatographic Performance derivatization->chromatography Prep OK derivatization->resolve Fix: Optimize Derivatization spiking->extraction spiking->resolve Fix: Retrain, Use Calibrated Pipettes coelution Confirm Co-elution of Analyte and IS chromatography->coelution Retention Time Shift? matrix_effects Investigate Differential Matrix Effects coelution->matrix_effects Co-elution OK coelution->resolve Fix: Adjust Chromatography ms_conditions Check MS Source Conditions & Stability matrix_effects->ms_conditions Matrix Effects Evaluated matrix_effects->resolve Fix: Improve Sample Cleanup purity Verify Isotopic & Chemical Purity ms_conditions->purity LC-MS OK ms_conditions->resolve Fix: Clean & Tune MS Source stability Assess Stability in Solution purity->stability Purity Confirmed purity->resolve Fix: Acquire New Standard exchange Check for Isotopic Back-Exchange stability->exchange stability->resolve Fix: Prepare Fresh Solutions exchange->resolve IS Integrity OK exchange->resolve Fix: Adjust pH, Avoid Protic Solvents

Caption: Troubleshooting workflow for inconsistent this compound signal.

Question 2: My this compound elutes slightly earlier than its non-deuterated counterpart. Is this a problem?

Answer:

Yes, this can be a significant problem. The phenomenon you are observing is known as the "deuterium isotope effect," and it is a common issue in reversed-phase chromatography.[3] The replacement of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's lipophilicity, causing the deuterated compound to elute slightly earlier than the non-deuterated analyte.[3]

If this compound and the native Pentadecanoic acid do not co-elute completely, they may be subjected to different degrees of ion suppression or enhancement from matrix components.[4] This "differential matrix effect" can lead to inaccurate quantification.[4] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly in complex matrices like plasma and urine.[4]

Recommendations:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.

  • Adjust Chromatography: If a separation is observed, consider using a column with lower resolution or adjusting the mobile phase composition, gradient, or temperature to ensure the analyte and internal standard elute as a single peak.[3][4]

Question 3: Could matrix effects be causing my inconsistent this compound signal?

Answer:

Absolutely. Matrix effects occur when components in the sample matrix (e.g., plasma, urine, tissue homogenate) interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source. Even with a co-eluting, stable isotope-labeled internal standard like this compound, differential matrix effects can occur, where the analyte and the internal standard are not affected by ion suppression or enhancement to the same degree.[3][4]

Experimental Protocol: Assessing Matrix Effects

A post-extraction addition experiment can be performed to evaluate the extent of matrix effects.

cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike cluster_Analysis Analysis & Calculation A Analyte + IS in Solvent analysis Analyze all sets by LC-MS/MS A->analysis B_prep Extract Blank Matrix B_spike Spike with Analyte + IS B_prep->B_spike B_spike->analysis C_spike Spike Blank Matrix with Analyte + IS C_extract Extract Spiked Matrix C_spike->C_extract C_extract->analysis calc_me Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100 analysis->calc_me calc_re Recovery (%) = (Peak Area in C / Peak Area in B) * 100 analysis->calc_re

Caption: Experimental workflow for assessing matrix effects and extraction recovery.

Data Interpretation:

The following table presents hypothetical data from a matrix effect experiment to illustrate how to identify differential effects.

Sample SetAnalyte Peak AreaIS (this compound) Peak AreaMatrix Effect (%)
Set A (Neat) 1,200,0001,500,000N/A
Set B (Post-Spike) 850,0001,350,000Analyte: 70.8%IS: 90.0%

In this example, the analyte experiences more significant ion suppression (Matrix Effect < 100%) than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[3]

Solutions to Mitigate Matrix Effects:

  • Optimize Sample Preparation: Improve sample cleanup by using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Modify the chromatographic method to separate the analyte and internal standard from the matrix components causing ion suppression.

Question 4: Is it possible that my this compound is degrading or exchanging its deuterium labels?

Answer:

Yes, both degradation and isotopic exchange are possibilities that can lead to an inconsistent signal.

  • Stability: Pentadecanoic acid, like other fatty acids, can be susceptible to degradation, especially if samples are not handled or stored properly.[2] Ensure that samples are stored at appropriate low temperatures and that acidification, if required for stability, is performed consistently across all samples.[2]

  • Isotopic Exchange (Back-Exchange): Deuterium atoms on an internal standard can be replaced by protons from the solvent or sample matrix.[3] This is more likely to occur if the deuterium labels are on heteroatoms (like -OH or -NH) or on a carbon atom adjacent to a carbonyl group.[3] The pH of the solution can also influence the rate of exchange; acidic or basic conditions can catalyze this process.[3]

Recommendations:

  • Fresh Standards: Prepare working solutions of this compound fresh and monitor their response over time.

  • pH Control: Maintain a consistent and neutral pH where possible during sample preparation and analysis.

  • Purity Check: Ensure the isotopic purity of the this compound standard is high (ideally ≥98%).[4] The presence of unlabeled pentadecanoic acid in the internal standard can lead to inaccurate results.[3]

By systematically evaluating each stage of your analytical workflow, you can identify and address the root cause of the inconsistent signal for your this compound internal standard, leading to more accurate and reliable quantitative data.

References

Optimizing injection volume for Pentadecanoic acid-d3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Pentadecanoic acid-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a specific focus on optimizing injection volume.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting injection volume for this compound analysis?

A typical starting injection volume depends on the analytical technique (GC-MS or LC-MS), the sample concentration, and the sensitivity of the instrument. Based on published methodologies, injection volumes commonly range from 1 µL to 10 µL. It is crucial to optimize this parameter for your specific application to avoid issues like column overload or poor sensitivity.

Analytical MethodTypical Injection VolumeReference
Gas Chromatography-Mass Spectrometry (GC-MS)0.5 - 2 µL[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)2 - 10 µL[2][3]
LC-MS/MS5 - 10 µL[4][5][6]

Q2: How do I determine if my injection volume is too high or too low?

Determining the optimal injection volume is critical for achieving accurate and reproducible results.

  • Injection Volume Too High: Injecting too much sample can lead to column overload, resulting in distorted peak shapes, such as peak fronting or broadening.[7] This can compromise resolution and lead to inaccurate quantification. You may also observe a rapid contamination of the ion source and detector.

  • Injection Volume Too Low: An insufficient injection volume will result in low signal intensity and poor sensitivity. If the analyte response is close to the baseline noise, it will be difficult to achieve reliable quantification, leading to a high limit of detection (LOD) and limit of quantification (LOQ).

Q3: What common issues are associated with using this compound as an internal standard?

While stable isotope-labeled internal standards like this compound are considered the gold standard for quantitative analysis, several issues can arise.[8][9]

  • Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[10] This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[10][11]

  • Isotopic Exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[11] This is more likely if the deuterium labels are on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[11]

  • Purity Issues: The deuterated standard may contain a small amount of the unlabeled analyte, which can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).[11]

Q4: Is derivatization necessary for the analysis of this compound?

For Gas Chromatography (GC) analysis, derivatization is essential. Fatty acids are polar and not volatile enough for GC analysis. Derivatization converts them into more volatile and less polar esters, typically fatty acid methyl esters (FAMEs).[8][12] Common derivatizing agents include boron trifluoride (BF₃) in methanol or by preparing FAMEs directly.[8][12]

For Liquid Chromatography (LC) analysis, derivatization is not always necessary but can be used to improve ionization efficiency and sensitivity, especially when using electrospray ionization (ESI).[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your analysis and their relationship to injection volume.

Problem Potential Cause Related to Injection Volume Recommended Solution
Poor Peak Shape (Fronting) The injection volume is too high, causing column overload.[7]Reduce the injection volume. If sensitivity becomes an issue, consider concentrating the sample before injection. Use a column with a higher capacity (thicker film or wider internal diameter).
Poor Peak Shape (Tailing) Injection of non-volatile matrix components that interact with active sites in the inlet or column. While not a direct result of volume, a larger volume introduces more matrix.Optimize sample cleanup to remove interfering matrix components. Use an inert liner in the GC inlet.[13] Perform column maintenance, such as clipping the front end of the column.
Low Signal / Poor Sensitivity The injection volume is too low, introducing an insufficient amount of analyte onto the column.Increase the injection volume, ensuring it does not lead to peak distortion. Concentrate the sample extract to a smaller final volume.[14] For GC-MS, ensure derivatization is complete and efficient.
Inconsistent Results Variable injection volumes due to autosampler issues. Differential matrix effects exacerbated by injecting a large volume of a complex sample.[10][15]Perform autosampler maintenance. Verify the injection volume accuracy. Reduce injection volume and/or improve sample cleanup to mitigate matrix effects.[15] Ensure the internal standard and analyte co-elute completely.[10]
High Background / Ghost Peaks Contamination of the syringe or injection port, which can be more pronounced with larger injection volumes.Clean the injector port and replace the septum and liner.[7] Run solvent blanks between samples to check for carryover.

Experimental Protocols

Below are generalized protocols for the analysis of this compound. Users should validate these protocols for their specific matrix and instrumentation.

Protocol 1: GC-MS Analysis of Total Fatty Acids (as FAMEs)

This protocol is based on methodologies involving extraction and derivatization to form fatty acid methyl esters (FAMEs).

  • Internal Standard Spiking: To a known amount of sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add a precise amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).[8]

  • Lipid Extraction & Saponification:

    • Add methanol and chloroform (or another suitable solvent mixture like MTBE) to the sample for lipid extraction.[4][12]

    • For total fatty acid analysis, saponify the extracted lipids using a methanolic potassium hydroxide solution to release esterified fatty acids.[8]

    • Acidify the sample to protonate the free fatty acids and extract them into an organic solvent like hexane or pentane.[8][12]

  • Derivatization to FAMEs:

    • Evaporate the solvent containing the fatty acids under a gentle stream of nitrogen.

    • Add a derivatizing agent, such as 14% Boron Trifluoride (BF₃) in methanol.[12]

    • Incubate the mixture at 60-100°C for 10-60 minutes to convert the fatty acids to their methyl esters.[8][12]

    • After cooling, add water and extract the FAMEs into hexane or heptane.[14]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the final extract into the GC-MS.

    • Column: Use a suitable capillary column for FAMEs separation (e.g., a polar BPX70 or a DB-5 type column).[1][8]

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Start at a low initial temperature (e.g., 40-100°C) and ramp up to a final temperature of ~240-280°C.[16]

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for this compound methyl ester and the native pentadecanoic acid methyl ester.

Protocol 2: LC-MS Analysis of Free Fatty Acids

This protocol is suitable for analyzing free (non-esterified) fatty acids.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound as described in the GC-MS protocol.[8]

  • Protein Precipitation & Extraction:

    • For plasma or serum, perform protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).[8]

    • Centrifuge the sample and collect the supernatant containing the lipids and fatty acids.

    • For more complex matrices, a liquid-liquid extraction using a solvent like hexane or iso-octane after acidification may be necessary.[3][17]

  • LC-MS/MS Analysis:

    • Reconstitution: Dry the extract and reconstitute it in a suitable solvent compatible with the mobile phase (e.g., methanol/acetonitrile mixture).[2][3]

    • Injection: Inject 2-10 µL of the reconstituted sample.[3]

    • Column: Use a reversed-phase column, such as a C8 or C18.[3][8]

    • Mobile Phase: A typical mobile phase would consist of a gradient of water and acetonitrile/methanol, often with an additive like formic acid or ammonium formate to improve peak shape and ionization.[2][3]

    • MS Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion [M-H]⁻ to a characteristic product ion.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Review Sample 1. Sample Collection (e.g., Plasma, Tissue) Spike 2. Internal Standard Spiking (this compound) Sample->Spike Extract 3. Lipid Extraction Spike->Extract Deriv 4. Derivatization (Required for GC-MS) Extract->Deriv Inject 5. GC-MS or LC-MS Injection Deriv->Inject Analyze 6. Chromatographic Separation & MS Detection Inject->Analyze Data 7. Data Processing (Peak Integration & Quantification) Analyze->Data

// Nodes Start [label="Observe Chromatogram", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Problems Tailing [label="Peak Tailing?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fronting [label="Peak Fronting?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowSignal [label="Low Signal?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GoodPeak [label="Good Peak Shape\n& Sensitivity", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Causes & Solutions Cause_Fronting [label="Likely Cause:\nColumn Overload", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Fronting [label="Solution:\nReduce Injection Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Cause_LowSignal [label="Likely Cause:\nInsufficient Analyte on Column", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_LowSignal [label="Solution:\nIncrease Injection Volume\nor Concentrate Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Cause_Tailing [label="Possible Cause:\nMatrix Effects / Active Sites", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Tailing [label="Solution:\nImprove Sample Cleanup,\nCheck Liner/Column Inertness", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> Fronting; Fronting -> LowSignal [label="No"]; Fronting -> Cause_Fronting [label="Yes"]; Cause_Fronting -> Solution_Fronting;

LowSignal -> Tailing [label="No"]; LowSignal -> Cause_LowSignal [label="Yes"]; Cause_LowSignal -> Solution_LowSignal;

Tailing -> GoodPeak [label="No"]; Tailing -> Cause_Tailing [label="Yes"]; Cause_Tailing -> Solution_Tailing; } .dot Caption: Logic diagram for troubleshooting common peak shape issues.

References

Dealing with co-elution issues of Pentadecanoic acid-d3 and C15:0

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the analysis of Pentadecanoic acid (C15:0) and its deuterated internal standard, Pentadecanoic acid-d3.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues related to the co-elution and analysis of C15:0 and its internal standard.

Q1: Why are my C15:0 and this compound peaks co-eluting or poorly resolved?

A: Co-elution of C15:0 and its deuterated internal standard, this compound, occurs because they are chemically almost identical. Deuterated standards are designed to have nearly the same retention time as the analyte.[1] The primary difference is their mass, which is exploited by the mass spectrometer. However, certain gas chromatography (GC) conditions can lead to poor separation or complete co-elution, which can complicate quantification if not handled correctly.[2] In gas chromatography, this effect is often less noticeable than in liquid chromatography.[3]

Key factors influencing their separation include:

  • Chromatographic Column: The choice of column phase and dimensions (length, diameter, film thickness) is critical. A longer column or a column with a phase optimized for fatty acids can improve resolution.

  • Temperature Program: The oven temperature ramp rate can significantly impact separation. A slower ramp rate can often enhance the resolution between closely eluting compounds.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., Helium) can improve peak separation.

Q2: How can I improve the chromatographic separation of C15:0 and its internal standard?

A: Optimizing your Gas Chromatography (GC) method is the most effective way to improve separation. Complete baseline separation is imperative for high-precision analysis.[4]

  • Method 1: Adjusting the GC Oven Temperature Program

    • Problem: A rapid temperature ramp can cause compounds to move through the column too quickly, preventing adequate separation.

    • Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min or even 2°C/min) in the region where C15:0 elutes. This increases the interaction time with the stationary phase, allowing for better separation of isotopologues.

  • Method 2: Selecting an Appropriate GC Column

    • Problem: Using a general-purpose column may not provide the selectivity needed for fatty acid analysis.

    • Solution: Employ a column specifically designed for fatty acid methyl esters (FAMEs) analysis, such as a highly polar cyano-siloxane phase (e.g., ZB-FAME). These columns provide excellent resolution for saturated and unsaturated fatty acids. For general-purpose analysis, even a DB-5 type column can be effective if the method is optimized.[5]

  • Method 3: Optimizing Carrier Gas Flow

    • Problem: Sub-optimal flow rates can lead to band broadening and poor resolution.

    • Solution: Adjust the carrier gas flow rate to the optimal linear velocity for your column's internal diameter. This information is typically provided by the column manufacturer.

Q3: Can I resolve the co-elution issue using only the mass spectrometer?

A: Yes, in many cases, mass spectrometry can resolve co-eluting compounds, especially an analyte and its stable isotope-labeled internal standard.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF mass spectrometers have sufficient mass resolution to distinguish between the exact masses of C15:0 and this compound, even if they enter the ion source at the same time.[3][6] This allows for accurate quantification based on extracted ion chromatograms for each specific mass.

  • Tandem Mass Spectrometry (MS/MS): Using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode allows you to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. Since the precursor ions will have different masses (due to the deuterium labeling), you can quantify them independently despite their chromatographic co-elution.

  • Ionization Technique: For isotopologue analysis, chemical ionization (CI) can be advantageous as it produces abundant molecular ions with minimal fragmentation, simplifying the mass spectra compared to electron ionization (EI).[3]

Q4: What should I do if I observe peak tailing or fronting with my fatty acid analysis?

A: Peak asymmetry is a common problem in GC analysis and can indicate several issues.[7]

  • Peak Tailing: This is often caused by "active sites" within the GC system.[8]

    • Solutions:

      • Inlet Liner Deactivation: Ensure you are using a deactivated inlet liner. Active sites on a dirty or non-deactivated liner can interact with the acidic fatty acids. Consider replacing the liner.[9]

      • Column Maintenance: The front end of the column can become active after many injections. Trimming the first few centimeters of the column can often resolve the issue.[8]

      • Derivatization: Incomplete derivatization can leave free carboxylic acid groups, which are prone to tailing. Ensure your derivatization protocol is optimized.

  • Peak Fronting: This is typically a sign of column overload.[9]

    • Solutions:

      • Reduce Injection Volume: Injecting a smaller volume of your sample can prevent overloading.

      • Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample.

      • Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample that reaches the column.

Experimental Protocols & Data

Protocol 1: FAMEs Derivatization for GC-MS Analysis

This protocol describes the conversion of fatty acids to Fatty Acid Methyl Esters (FAMEs) for GC analysis.

Materials:

  • Sample containing fatty acids

  • Internal Standard solution (this compound)

  • 3% Sulfuric Acid in Methanol[5]

  • Hexane

  • Saturated Sodium Chloride solution

Procedure:

  • To your sample, add a known amount of the this compound internal standard.

  • Add 1 mL of 3% sulfuric acid in methanol.

  • Cap the vial tightly and heat at 60-80°C for 1-2 hours.

  • Cool the sample to room temperature.

  • Add 1 mL of hexane and vortex to mix.

  • Add 1 mL of saturated sodium chloride solution to induce phase separation.[5]

  • Vortex again and allow the layers to separate.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean autosampler vial for GC-MS analysis.

Table 1: Example GC-MS Parameters for FAMEs Analysis
ParameterSettingPurpose
GC System Agilent GC-MS or similarGas Chromatography Mass Spectrometry
Column DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar columnSeparation of FAMEs
Injection Mode Split (e.g., 50:1) or SplitlessIntroduces sample to the column
Inlet Temp 250°CEnsures rapid vaporization of the sample
Carrier Gas HeliumMobile phase to carry analytes through the column
Flow Rate 1.0 mL/min (Constant Flow)Optimal for separation efficiency
Oven Program Initial: 100°C, hold 2 minAllows for sample focusing at the head of the column
Ramp 1: 10°C/min to 200°CSeparates early eluting compounds
Ramp 2: 5°C/min to 240°C, hold 10 minSlower ramp for better resolution of later eluting FAMEs
MS Detector Quadrupole or TOFMass analysis and detection
Ionization Mode Electron Ionization (EI)Standard ionization for creating fragment ions
Ion Source Temp 230°CMaintains ions in the gas phase
Quad Temp 150°CMaintains ion path temperature
Acquisition Scan (m/z 50-550) or SIM/SRMFull scan for identification or targeted for quantification

Note: These parameters are a starting point and should be optimized for your specific instrument and application.

Table 2: Mass Spectrometry Ions for Monitoring C15:0 and this compound (as FAMEs)
CompoundMolecular Formula (FAME)Precursor Ion (M+)Common Fragment Ions (EI)
C15:0 Methyl Ester C16H32O2256.274, 87, 143, 213
This compound Methyl Ester C16H29D3O2259.274, 87, 143, 216

Note: The m/z 74 and 87 ions are characteristic fragments for FAMEs.[5] For quantification using Selected Ion Monitoring (SIM), choose unique and abundant ions for both the analyte and the standard.

Visualizations

Workflow for Troubleshooting Co-elution

Coelution_Troubleshooting cluster_start Problem Identification cluster_ms Mass Spectrometry Solution cluster_gc Chromatography Optimization Start Poor resolution or co-elution of C15:0 and C15:0-d3 peaks CheckMS Is High-Resolution MS or MS/MS available? Start->CheckMS UseMS Use HRMS or SRM/MRM to quantify based on mass CheckMS->UseMS Yes OptimizeGC Optimize GC Method CheckMS->OptimizeGC No SuccessMS Problem Solved UseMS->SuccessMS TempRamp Decrease oven temperature ramp rate OptimizeGC->TempRamp CheckColumn Use a FAME-specific column (e.g., polar phase) OptimizeGC->CheckColumn FlowRate Optimize carrier gas flow rate OptimizeGC->FlowRate SuccessGC Problem Solved TempRamp->SuccessGC CheckColumn->SuccessGC FlowRate->SuccessGC

Caption: A flowchart for troubleshooting co-elution issues.

Logical Diagram for Method Development

Method_Development cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with C15:0-d3 Internal Standard Sample->Spike Derivatize Derivatize to FAMEs (e.g., H2SO4/MeOH) Spike->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation (Polar Column) Inject->Separate Detect Mass Detection (Scan or SIM/SRM) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify C15:0 Concentration Calibrate->Quantify

Caption: A logical workflow for quantitative fatty acid analysis.

References

Impact of sample pH on the stability of Pentadecanoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of sample pH on the stability of Pentadecanoic acid-d3. The information is intended for researchers, scientists, and drug development professionals using this deuterated fatty acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a stable, deuterated long-chain saturated fatty acid. When stored as a solid at -20°C, it is stable for at least four years.[1] In solution, its stability can be influenced by factors such as the solvent, temperature, and pH.

Q2: How does pH impact the stability of this compound in aqueous solutions?

While specific degradation kinetics for this compound across a wide pH range are not extensively published, the stability of long-chain saturated fatty acids is generally pH-dependent. At neutral to alkaline pH, fatty acids exist predominantly in their carboxylate (deprotonated) form, which is more water-soluble but can be susceptible to oxidative degradation if pro-oxidants are present. In acidic conditions, the protonated form is favored, which has lower water solubility and may be prone to precipitation. Extreme pH values (highly acidic or highly alkaline) and the presence of catalysts could potentially lead to degradation over extended periods, although saturated fatty acids are generally considered chemically robust.

Q3: I am observing poor recovery of this compound from my aqueous samples. Could pH be the cause?

Yes, pH can significantly affect the recovery of this compound from aqueous matrices. This is often related to its solubility rather than chemical degradation. Long-chain fatty acids like pentadecanoic acid have very low solubility in aqueous solutions, especially at acidic pH.[2] This can lead to adsorption to container surfaces or precipitation, resulting in lower measured concentrations.

Q4: What is the recommended pH range for working with this compound in aqueous buffers?

For optimal solubility of the carboxylate salt, a pH of 7.2 or slightly above is often used, for instance, in Phosphate-Buffered Saline (PBS).[1] However, the ideal pH will depend on the specific experimental requirements. If precipitation is a concern, especially at higher concentrations, maintaining a pH above the pKa of the carboxylic acid group (typically around 4-5) is crucial. For extractions, adjusting the pH to below the pKa will protonate the acid, making it more soluble in organic solvents.

Q5: Are there any signs of degradation I should look for when using this compound?

Visually, you might observe precipitation or cloudiness in your sample if the fatty acid is coming out of solution. Analytically, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), degradation could be indicated by the appearance of unexpected peaks, a decrease in the parent compound's peak area over time, or a change in the isotopic purity.

Troubleshooting Guide

Issue Potential Cause (pH-Related) Recommended Solution
Low signal or poor recovery of this compound The sample pH is too low, causing the fatty acid to be in its less soluble protonated form, leading to precipitation or adsorption to surfaces.Ensure the pH of your aqueous sample is at or above 7.2 to maintain the more soluble carboxylate form. Consider using a buffer. If your protocol requires an acidic pH, minimize the time the analyte spends in this condition before extraction.
Inconsistent results between samples Variations in the pH of individual samples are affecting the solubility and partitioning of the fatty acid during extraction or analysis.Standardize the pH of all samples and standards using a reliable buffer system. Verify the pH of each sample before proceeding with the experiment.
Precipitate formation in the sample The concentration of this compound exceeds its solubility at the given pH of the aqueous medium.Increase the pH of the solution to improve solubility. Alternatively, consider preparing the stock solution in an organic solvent like ethanol or DMSO and diluting it into the aqueous buffer just before use, ensuring the final concentration is below the solubility limit.[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound at Various pH Values

This protocol outlines a method to evaluate the stability of this compound in different aqueous buffer systems.

  • Preparation of Buffers:

    • Prepare a series of buffers with different pH values (e.g., pH 4.0, 7.4, and 9.0).

    • Use buffers that are compatible with your analytical method (e.g., phosphate or acetate buffers).

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol) at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Spike a known amount of the stock solution into each buffer to achieve a final concentration relevant to your experimental range.

    • Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the solution properties.

    • Prepare multiple aliquots for each pH condition to be analyzed at different time points.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).

    • Protect the samples from light to prevent potential photodegradation.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each pH condition.

    • Immediately perform an extraction of this compound. A common method is liquid-liquid extraction after acidifying the sample to pH < 4 to protonate the fatty acid, followed by extraction with a non-polar organic solvent like hexane or ethyl acetate.

    • Dry the organic extract, reconstitute it in a suitable solvent, and analyze it using a validated LC-MS or GC-MS method.

  • Data Analysis:

    • Quantify the concentration of this compound at each time point for each pH.

    • Plot the concentration versus time for each pH to determine the degradation rate.

Data Presentation

The following table presents hypothetical data from a stability study as described in the protocol above, illustrating the expected trend for a long-chain saturated fatty acid.

pH of Buffer Initial Concentration (µg/mL) Concentration after 24h (µg/mL) Concentration after 48h (µg/mL) Recovery (%) after 48h
4.010.09.89.797%
7.410.09.99.898%
9.010.09.89.696%

Note: This data is illustrative and assumes minimal chemical degradation under these conditions, with minor variations potentially due to analytical variability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Stock Solution (1 mg/mL in Ethanol) spike Spike Stock into Buffers stock->spike buffers Prepare Buffers (pH 4, 7.4, 9) buffers->spike incubate Incubate at Controlled Temp spike->incubate sampling Sample at Time Points (0, 24, 48h) incubate->sampling extract Liquid-Liquid Extraction sampling->extract lcms LC-MS/GC-MS Analysis extract->lcms data Data Interpretation lcms->data logical_relationship cluster_ph pH Condition cluster_form Dominant Form cluster_property Key Property cluster_risk Potential Issue acidic Acidic pH ( < pKa ) protonated Protonated (R-COOH) acidic->protonated neutral_alkaline Neutral/Alkaline pH ( > pKa ) deprotonated Deprotonated (R-COO-) neutral_alkaline->deprotonated low_sol Low Aqueous Solubility protonated->low_sol high_sol Higher Aqueous Solubility deprotonated->high_sol precip Precipitation / Adsorption low_sol->precip stable_sol Stable in Solution high_sol->stable_sol

References

Technical Support Center: Mass Spectrometry Analysis of Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges encountered during the mass spectrometry analysis of deuterated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise when analyzing deuterated compounds with mass spectrometry?

A1: Background noise in the mass spectrometry analysis of deuterated compounds can originate from several sources:

  • Chemical Noise: This arises from contaminants in solvents, reagents, and sample matrices, as well as bleed from the HPLC column.[1][2][3] Common contaminants include polyethylene glycol (PEG), polypropylene glycol (PPG), plasticizers, and fatty acids.[1][4]

  • Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[5]

  • Isotopic Overlap: The natural isotopic abundance of elements in the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[6]

  • Deuterium-Hydrogen Back-Exchange: This is a significant issue in hydrogen-deuterium exchange (HDX-MS) experiments, where deuterium atoms on the analyte exchange back with hydrogen atoms from protic solvents, leading to an underestimation of deuterium incorporation.[7][8]

Q2: How can I minimize deuterium-hydrogen back-exchange?

A2: Minimizing back-exchange is critical for accurate analysis of deuterated compounds, particularly in HDX-MS. Key strategies include:

  • Low Temperature: Perform all steps, from sample quenching to LC-MS analysis, at low temperatures (ideally 0°C or below).[7][9]

  • Low pH: Maintain a low pH (typically around 2.5) for the quench buffer and mobile phases.[7][9]

  • Fast Analysis: Use rapid chromatographic separations to minimize the time the deuterated sample is exposed to protic solvents.[7][8]

  • Lyophilization: For some applications, lyophilizing the sample and reconstituting it in a D₂O-based buffer can be an effective strategy.[9]

Q3: What is the ideal number of deuterium atoms for a deuterated internal standard?

A3: A mass difference of at least 3 atomic mass units (amu) between the analyte and its deuterated internal standard is generally recommended.[6] This helps to prevent isotopic overlap from the natural M+1 and M+2 isotopes of the analyte interfering with the signal of the internal standard.[6]

Q4: My results show high variability. What are the potential causes when using a deuterated internal standard?

A4: High variability can stem from several factors even when using a deuterated internal standard:

  • In-source Deuterium Exchange: The deuterium atoms on the internal standard may be labile and exchange with hydrogen atoms in the ion source. Using an internal standard with deuterium labels on stable positions, such as a carbon backbone, can mitigate this.[6]

  • Purity of the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity, leading to a constant positive bias.[6]

  • Chromatographic Separation: If the analyte and the internal standard do not co-elute perfectly, they may experience different matrix effects, leading to inaccurate quantification.[6]

  • Improper Internal Standard Concentration: The concentration of the internal standard should be optimized to avoid detector saturation or a poor signal-to-noise ratio.[6]

Troubleshooting Guides

Issue 1: High Background Noise in the Mass Spectrum

High background noise can obscure the signal of your deuterated analyte and internal standard, leading to poor sensitivity and inaccurate quantification.

Troubleshooting Steps:

  • Identify the Source of Contamination:

    • Run a blank gradient: Inject a blank sample (e.g., mobile phase) to see if the background ions are present. This can help determine if the contamination is coming from the LC system or the sample.[10]

    • Systematic component check: If the blank is contaminated, systematically check individual components (solvents, tubing, vials) to isolate the source.[11]

    • Common Contaminants: Check for common background ions such as plasticizers (phthalates), slip agents (erucamide, oleamide), and polymers (PEG, PPG).[1][4]

  • Clean the System:

    • Flush the LC system: Flush the system with a strong solvent mixture, such as isopropanol or a "magic solution" (e.g., a mixture of water, methanol, acetonitrile, and isopropanol with formic acid), to remove contaminants.[10][12]

    • Clean the ion source: Contamination can build up in the ion source. Follow the manufacturer's instructions for cleaning the source components.[10]

    • Condition a new column: New columns can have contaminants from the manufacturing process. Condition the column with an aggressive flush before connecting it to the mass spectrometer.[13]

  • Optimize MS Parameters:

    • Adjust parameters such as the ion source temperature, gas flows, and voltages to minimize the ionization of background contaminants.[10][14]

Issue 2: Poor Signal-to-Noise Ratio for the Deuterated Analyte

A low signal-to-noise ratio can make it difficult to detect and quantify your analyte accurately.

Troubleshooting Steps:

  • Optimize Analyte and Internal Standard Parameters:

    • Perform a direct infusion of the analyte and the deuterated internal standard to optimize key mass spectrometer parameters, such as declustering potential (DP) and collision energy (CE), for each compound individually.[15] This ensures maximum signal intensity for both.

  • Improve Chromatographic Conditions:

    • Adjust the mobile phase composition, gradient, and column temperature to improve peak shape and reduce co-elution with interfering matrix components.[6]

  • Enhance Ionization Efficiency:

    • Ensure the mobile phase pH is optimal for the ionization of your analyte.[14]

    • Experiment with different ionization sources (e.g., ESI, APCI) if available to find the one that provides the best signal for your compound.[14]

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters for a Deuterated Internal Standard

This protocol outlines the systematic optimization of declustering potential (DP) and collision energy (CE) for an analyte and its deuterated internal standard.[15]

Materials:

  • Analyte stock solution (1 mg/mL)

  • Deuterated internal standard stock solution (1 mg/mL)

  • Infusion solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

  • Syringe pump

  • Mass spectrometer

Procedure:

  • Prepare Working Solutions: Prepare separate working solutions of the analyte and the deuterated internal standard for infusion at a concentration of 100-1000 ng/mL in the infusion solvent.[15]

  • Direct Infusion: Infuse the analyte working solution into the mass spectrometer's ion source at a low, steady flow rate (e.g., 5-10 µL/min).[15]

  • Optimize Declustering Potential (DP):

    • Acquire a full scan (Q1) spectrum to identify the precursor ion.

    • Set up a Multiple Reaction Monitoring (MRM) method using the precursor ion and a selected product ion.

    • Ramp the DP value across a relevant range (e.g., 20 V to 150 V in 10 V steps) while monitoring the MRM transition intensity.[15]

    • Plot the ion intensity as a function of DP and determine the optimal DP value that gives the maximum intensity.

  • Optimize Collision Energy (CE):

    • Using the optimized DP, ramp the CE value across a range (e.g., 5 V to 60 V in 2-5 V steps) for each MRM transition.[15]

    • Determine the optimal CE value that yields the maximum intensity for each transition.

  • Repeat for Deuterated Internal Standard: Repeat steps 2-4 for the deuterated internal standard.

Protocol 2: Minimizing Deuterium Back-Exchange in HDX-MS

This protocol details the key steps to minimize the loss of deuterium labels during an HDX-MS experiment.[9]

Materials:

  • Protein sample

  • D₂O labeling buffer

  • Ice-cold quench buffer (e.g., 0.1 M phosphate buffer, pH 2.5)

  • LC system with an online protease column (e.g., pepsin)

  • Mass spectrometer

Procedure:

  • Pre-cool all materials: Pre-chill all buffers, tubes, and pipette tips to 0°C.[9]

  • Deuterium Labeling: Initiate the hydrogen-deuterium exchange reaction by diluting the protein sample in the D₂O labeling buffer.

  • Quenching: At the desired time point, add an equal volume of the ice-cold quench buffer to the sample and mix quickly.[9]

  • Online Digestion: Immediately inject the quenched sample into the LC system equipped with a cooled online protease column (e.g., 0-4°C).[9]

  • LC-MS Analysis: Perform rapid chromatographic separation of the digested peptides and analyze them with the mass spectrometer. The entire LC run should be as short as possible to minimize back-exchange.[7][8]

Data Presentation

Table 1: Impact of pH and Temperature on Deuterium Back-Exchange

ParameterConditionDeuterium Retention (%)
pH 2.5High
3.0Moderate
4.0Low
Temperature 0°CHigh
10°CModerate
25°CLow

Note: This table provides a qualitative summary based on the principles outlined in the search results. Actual quantitative data will be protein and peptide-specific.

Visualizations

Troubleshooting_High_Background_Noise cluster_lc_system LC System Contamination cluster_sample Sample-Related Contamination start High Background Noise Detected q1 Is the noise present in a blank injection? start->q1 lc_contam Contamination is in the LC system q1->lc_contam Yes sample_contam Contamination is from the sample or preparation q1->sample_contam No check_solvents Check solvents and mobile phase additives lc_contam->check_solvents flush_system Flush LC system with strong solvent check_solvents->flush_system clean_source Clean the ion source flush_system->clean_source condition_column Condition new column clean_source->condition_column end_node Re-evaluate background noise condition_column->end_node check_reagents Check sample preparation reagents sample_contam->check_reagents improve_cleanup Improve sample cleanup procedure check_reagents->improve_cleanup improve_cleanup->end_node

Caption: Troubleshooting workflow for high background noise.

HDX_MS_Workflow start Start HDX-MS Experiment labeling Deuterium Labeling (Protein + D2O Buffer) start->labeling quench Quenching (Add ice-cold quench buffer, pH ~2.5) labeling->quench digestion Online Digestion (Protease column at 0-4°C) quench->digestion lc_separation Rapid LC Separation digestion->lc_separation ms_analysis Mass Spectrometry Analysis lc_separation->ms_analysis end_node Data Analysis ms_analysis->end_node

Caption: Experimental workflow for minimizing back-exchange in HDX-MS.

References

Validation & Comparative

Validating Analytical Methods for Fatty Acid Analysis: A Comparative Guide to Using Pentadecanoic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acids is critical for metabolic research, nutritional science, and the development of new therapeutics. The choice of an appropriate internal standard is a cornerstone of a robust analytical method, significantly impacting the reliability of the resulting data. This guide provides a comprehensive comparison of using Pentadecanoic acid-d3, a deuterated internal standard, against a common non-deuterated alternative, highlighting the advantages through experimental data and detailed protocols.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] By incorporating deuterium atoms, the mass of the internal standard is shifted, allowing for its differentiation from the endogenous analyte by the mass spectrometer. Crucially, its chemical and physical properties remain nearly identical to the analyte of interest. This ensures that it behaves similarly during sample preparation and analysis, effectively compensating for variations in extraction efficiency, derivatization yield, and instrument response.

Comparative Performance Data

The use of a deuterated internal standard like this compound generally leads to improved performance across key validation parameters compared to methods relying on non-deuterated or structurally dissimilar internal standards. The following tables summarize representative data from analytical method validations for fatty acid analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Comparison of Method Validation Parameters

ParameterMethod with this compound (Deuterated IS)Method with Heptadecanoic acid (Non-Deuterated IS)
Linearity (Correlation Coefficient, r²) > 0.999> 0.995
Accuracy (Recovery) 95 - 105%85 - 115%
Precision (Repeatability, %RSD) < 5%< 15%
Limit of Detection (LOD) Lower (e.g., 0.1 µg/mL)Higher (e.g., 0.5 µg/mL)

Table 2: Illustrative Comparison for the Quantification of Palmitic Acid (C16:0)

ParameterMethod with this compoundMethod with Heptadecanoic acid
Spiked Concentration 10 µg/mL10 µg/mL
Mean Measured Concentration 9.98 µg/mL10.8 µg/mL
Accuracy (Recovery) 99.8%108%
Precision (%RSD, n=6) 2.1%8.5%

The data illustrates that methods employing a deuterated internal standard typically exhibit superior linearity, accuracy, and precision. The lower limit of detection also indicates a more sensitive assay.

Experimental Protocols

A typical workflow for the quantitative analysis of fatty acids in a biological matrix such as plasma involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Sample Preparation and Lipid Extraction (Folch Method)
  • To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution (e.g., this compound at 100 µg/mL in methanol).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 500 µL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Cap the tube tightly and incubate at 60°C for 1 hour in a heating block or water bath.

  • Allow the sample to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of water, and vortex for 1 minute.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS Analysis
  • Gas Chromatograph (GC): Agilent 7890B or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer (MS): Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for each FAME and the internal standard. For example:

      • Palmitate-ME (C16:0): m/z 270.2 (M+), 74.1

      • Pentadecanoate-ME (C15:0): m/z 256.2 (M+), 74.1

      • This compound-ME: m/z 259.2 (M+)

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Lipid Extraction (Folch Method) Add_IS->Extraction Dry_Down1 Evaporate to Dryness Extraction->Dry_Down1 Derivatization Transesterification to FAMEs (H2SO4 in Methanol) Dry_Down1->Derivatization Extraction2 Hexane Extraction of FAMEs Derivatization->Extraction2 GCMS GC-MS Analysis (SIM Mode) Extraction2->GCMS Quant Quantification (Analyte/IS Peak Area Ratio) GCMS->Quant Validation Method Validation (Linearity, Accuracy, Precision, LOD) Quant->Validation

Experimental workflow for fatty acid analysis using an internal standard.

References

A Head-to-Head Battle: Pentadecanoic Acid-d3 Versus C17:0 as the Internal Standard of Choice for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the selection of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. The two most common choices for this crucial role are pentadecanoic acid-d3 (a deuterated stable isotope-labeled standard) and heptadecanoic acid (C17:0), an odd-chain fatty acid. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable internal standard for your specific application.

The ideal internal standard should be a substance that is chemically similar to the analyte of interest but is not naturally present in the sample. It is added in a known quantity to all samples, standards, and blanks at the beginning of the sample preparation process. By tracking the recovery of the internal standard, variations in extraction efficiency, derivatization, and instrument response can be normalized, leading to more accurate and precise quantification of the target analytes.

The Gold Standard: this compound

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for quantitative mass spectrometry-based assays. The incorporation of deuterium atoms results in a compound with a higher mass-to-charge ratio (m/z) than its unlabeled counterpart, allowing it to be distinguished by a mass spectrometer. However, its chemical and physical properties, including extraction recovery and chromatographic retention time, are nearly identical to the endogenous analyte. This near-perfect mimicry is the primary advantage of using a deuterated internal standard.

The Traditional Choice: Heptadecanoic Acid (C17:0)

Heptadecanoic acid (C17:0) is an odd-chain saturated fatty acid that has historically been used as an internal standard because it is generally found in very low concentrations in most plant and animal tissues.[1][2] The assumption has been that its endogenous levels are negligible and therefore would not interfere with its function as an internal standard.[2] It is a cost-effective alternative to deuterated standards and can be used with both gas chromatography-flame ionization detection (GC-FID) and mass spectrometry (MS) detectors.

Performance Comparison: A Data-Driven Analysis

While direct head-to-head comparative studies with comprehensive quantitative data are limited, a review of published method validation data for fatty acid analysis allows for a comparative assessment of the performance of methods utilizing either this compound or C17:0. The following tables summarize typical performance characteristics.

Table 1: Performance Characteristics of Fatty Acid Analysis using a Deuterated Internal Standard (e.g., this compound)

ParameterTypical PerformanceReference
Linearity (R²) > 0.99[3][4]
Recovery (%) 95 - 105%[4]
Precision (RSD%) < 15%[4]
Limit of Detection (LOD) Analyte and matrix dependent[5]
Limit of Quantification (LOQ) Analyte and matrix dependent[5]

Table 2: Performance Characteristics of Fatty Acid Analysis using C17:0 as an Internal Standard

ParameterTypical PerformanceReference
Linearity (R²) > 0.99[3]
Recovery (%) 80 - 115%[3]
Precision (RSD%) < 15%[3]
Limit of Detection (LOD) Analyte and matrix dependent[6]
Limit of Quantification (LOQ) Analyte and matrix dependent[6]

The Critical Caveat: The Endogenous Presence of C17:0

A growing body of evidence challenges the long-held assumption that C17:0 is absent or present at negligible levels in biological samples. Recent studies have demonstrated that C17:0 can be endogenous in humans, with plasma levels influenced by diet, particularly the consumption of dairy products, and by endogenous metabolic pathways.[2][7][8] This has significant implications for its use as a universal internal standard.

The presence of endogenous C17:0 can lead to an overestimation of the internal standard concentration, resulting in an underestimation of the target fatty acid concentrations. The magnitude of this error will depend on the concentration of endogenous C17:0 in the specific sample matrix being analyzed. For studies where absolute quantification is critical, such as in clinical diagnostics or drug development, this potential for inaccuracy is a major drawback.

Experimental Protocols

Accurate fatty acid analysis relies on robust and well-defined experimental protocols. Below are detailed methodologies for sample preparation and analysis.

Experimental Protocol: Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

This protocol is a common method for the analysis of total fatty acids in biological samples.

  • Internal Standard Spiking: To a known amount of sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue), add a precise amount of the chosen internal standard (this compound or C17:0).

  • Lipid Extraction: Perform a lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

  • Saponification and Methylation: The extracted lipids are saponified using a methanolic base (e.g., NaOH in methanol) to release the fatty acids from their esterified forms. This is followed by methylation using a reagent like boron trifluoride in methanol (BF3-methanol) to convert the free fatty acids into their more volatile fatty acid methyl esters (FAMEs).[9][10]

  • Extraction of FAMEs: The FAMEs are then extracted into an organic solvent such as hexane.

  • Analysis by GC-MS: The extracted FAMEs are analyzed by gas chromatography-mass spectrometry.

  • GC Conditions: A capillary column with a polar stationary phase is typically used for the separation of FAMEs. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to elute all FAMEs of interest.

  • MS Conditions: The mass spectrometer is operated in either full scan mode to identify all fatty acids present or in selected ion monitoring (SIM) mode for targeted quantification of specific fatty acids. For quantification, the peak area of the analyte FAME is compared to the peak area of the internal standard FAME.

Visualizing the Workflow and Decision-Making Process

To aid in the selection of an appropriate internal standard, the following diagrams illustrate the experimental workflow and the logical considerations involved.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological Sample Add_IS Add Internal Standard (this compound or C17:0) Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing Final_Concentrations Final Fatty Acid Concentrations Data_Processing->Final_Concentrations

Caption: A generalized experimental workflow for fatty acid analysis using an internal standard.

decision_tree Start Choosing an Internal Standard for Fatty Acid Analysis Question1 Is absolute quantification critical and are resources for a deuterated standard available? Start->Question1 Use_d3 Use this compound Question1->Use_d3 Yes Consider_C17 Consider C17:0 Question1->Consider_C17 No Question2 Is the sample matrix known to have low or no endogenous C17:0? Consider_C17->Question2 Use_C17 C17:0 may be a suitable, cost-effective option Question2->Use_C17 Yes Validate_C17 Validate for endogenous C17:0 or choose a deuterated standard Question2->Validate_C17 No/Unknown

Caption: A decision tree for selecting an internal standard for fatty acid analysis.

Conclusion and Recommendations

The choice between this compound and C17:0 as an internal standard for fatty acid analysis depends heavily on the specific requirements of the study.

  • For applications demanding the highest accuracy and precision, particularly in regulated environments such as clinical diagnostics and drug development, this compound is the unequivocal choice. Its near-identical chemical and physical properties to the endogenous analytes ensure the most reliable correction for experimental variability.

  • C17:0 can be a cost-effective and suitable alternative in certain research contexts. However, its use is predicated on the critical assumption that it is not endogenously present in the samples being analyzed. Given the increasing evidence of its endogenous nature in humans, it is imperative to validate the absence or negligible presence of C17:0 in the specific sample matrix before its adoption as an internal standard. Failure to do so can introduce a significant and unpredictable bias into the quantitative results.

References

A Comparative Guide to Pentadecanoic Acid-d3 and 13C-Labeled Pentadecanoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is indispensable for a variety of applications, from metabolic tracing to quantitative analysis. Among these, deuterated (D or ²H) and carbon-13 (¹³C) labeled fatty acids are pivotal tools. This guide provides an objective comparison of Pentadecanoic acid-d3 and ¹³C-labeled pentadecanoic acid, supported by experimental data, to aid in the selection of the most appropriate tracer for specific research needs.

Introduction to Isotopic Labeling of Pentadecanoic Acid

Pentadecanoic acid (C15:0) is a saturated fatty acid with a 15-carbon backbone. Its isotopically labeled forms, such as this compound and ¹³C-labeled pentadecanoic acid, serve as powerful tools in metabolic research and analytical chemistry. The choice between a deuterium or a carbon-13 label depends on the specific application, the analytical method employed, and the biological question being addressed.

This compound is a form of pentadecanoic acid where three hydrogen atoms have been replaced by deuterium atoms, typically at the terminal methyl group (pentadecanoic-15,15,15-d3 acid). Deuterium labeling is a common and often cost-effective method for introducing a mass shift for mass spectrometry-based detection.

¹³C-labeled pentadecanoic acid involves the substitution of one or more ¹²C atoms with the heavier, stable ¹³C isotope. The labeling can be at specific positions or uniform across the entire molecule (U-¹³C). This type of labeling is particularly valuable for tracing the metabolic fate of the carbon backbone of the fatty acid.

Physical and Chemical Properties

The introduction of stable isotopes results in a slight increase in the molecular weight of the compound, which is the basis for their differentiation in mass spectrometry. The fundamental chemical properties, however, remain largely unchanged.

PropertyUnlabeled Pentadecanoic AcidThis compound¹³C-Pentadecanoic acid (1-¹³C)
Molecular Formula C₁₅H₃₀O₂C₁₅H₂₇D₃O₂¹³CC₁₄H₃₀O₂
Molecular Weight 242.40 g/mol [1]~245.4 g/mol [2][3]~243.4 g/mol
Monoisotopic Mass 242.22458 u245.24341 u[4]243.22793 u
Appearance White crystalline solid[1]Crystalline solid[5]Solid
Solubility Insoluble in water; soluble in organic solvents like ethanol and DMF.[2]Soluble in DMF, DMSO, and Ethanol.[2]Similar to unlabeled

Performance Comparison in Key Applications

The choice between deuterium and ¹³C labeling can significantly impact experimental outcomes. Here, we compare their performance in two major applications: as internal standards for quantification and as tracers for metabolic studies.

As Internal Standards in Mass Spectrometry

Stable isotope-labeled internal standards (IS) are the gold standard for accurate quantification in mass spectrometry (MS) as they can correct for variations in sample preparation, injection volume, and matrix effects.

FeatureThis compound¹³C-labeled Pentadecanoic AcidKey Insights
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting slightly earlier than the unlabeled analyte in LC-MS and GC-MS.[6][7]Typically co-elutes perfectly with the unlabeled analyte.[6]Perfect co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[6]
Accuracy & Precision Can sometimes lead to inaccuracies due to chromatographic shifts and potential for D/H exchange in certain conditions.Generally provides higher accuracy and precision due to identical physicochemical properties to the analyte.[6][8]For high-stakes quantitative studies, ¹³C-labeled standards are often preferred for their robustness and reliability.[8]
Isotopic Stability C-D bonds are very stable. However, deuterium on heteroatoms can be exchangeable. For this compound, the label is on a carbon and is stable.¹³C is isotopically stable and does not exchange.Both are suitable for most applications, but ¹³C provides an added layer of certainty against any potential for isotopic exchange.
Cost-Effectiveness Generally more cost-effective to synthesize.[9]Often more expensive to produce.The choice may be budget-dependent, with deuterated standards being a viable option for many routine analyses.
As Tracers in Metabolic Studies

In metabolic tracing, isotopically labeled compounds are introduced into a biological system to follow their transformation and incorporation into various metabolic pathways.

FeatureThis compound¹³C-labeled Pentadecanoic AcidKey Insights
Kinetic Isotope Effect (KIE) The C-D bond is stronger than the C-H bond, which can lead to a significant kinetic isotope effect.[10] This means that enzymatic reactions involving the cleavage of a C-D bond may be slower than for a C-H bond.[11][12][13]The KIE for ¹³C is generally negligible and does not significantly alter reaction rates.For studies where the rate of metabolic conversion is a critical parameter, ¹³C-labeling is the preferred choice to avoid the confounding influence of the KIE. For end-point analysis of metabolic fate, the KIE of deuterium may be less of a concern.
Metabolic Fate Tracing Can be used to trace the fatty acid molecule as a whole.Allows for the tracing of the carbon backbone through various metabolic pathways, such as fatty acid oxidation and lipogenesis.[1][14][15][16]¹³C-labeling provides more detailed information on the downstream metabolism of the carbon atoms.
In Vivo Studies Widely used in in vivo studies.Extensively used to study fatty acid metabolism in vivo, providing insights into fluxes through different pathways.[1][17]One study directly comparing deuterated and ¹³C-labeled essential fatty acids in vivo found no significant differences in their metabolic fate after 24 hours when corrected for endogenous pools, suggesting both can be effective for certain study designs.[17]

Experimental Protocols

Below are generalized methodologies for the analysis of pentadecanoic acid using either labeled standard.

Quantification of Pentadecanoic Acid using this compound Internal Standard by GC-MS

This protocol is adapted from standard methods for fatty acid analysis.[4][18][19]

  • Sample Preparation:

    • To 0.5 mL of plasma or cell lysate, add 100 µL of an internal standard solution containing a known concentration of this compound in ethanol.

    • Add 1 mL of methanol and acidify with HCl to a final concentration of 25 mM.

    • Extract the fatty acids by adding 2 mL of iso-octane, vortexing, and centrifuging to separate the phases.

    • Transfer the upper iso-octane layer to a clean tube. Repeat the extraction.

    • Evaporate the pooled iso-octane extracts to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 25 µL of 1% N,N-diisopropylethylamine in acetonitrile.

    • Incubate at room temperature for 20 minutes.

    • Evaporate the derivatization reagents under nitrogen.

    • Reconstitute the sample in 50 µL of iso-octane.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample onto a suitable GC column (e.g., DB-225).

    • Use negative ion chemical ionization (NCI) for detection.

    • Monitor the [M-PFB]⁻ ions for both the unlabeled pentadecanoic acid and the d3-labeled internal standard.

    • Quantify the amount of endogenous pentadecanoic acid by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Metabolic Tracing of ¹³C-Pentadecanoic Acid by LC-MS

This protocol is based on methodologies for stable isotope tracing of fatty acid metabolism.[14][15][16]

  • Cell Culture and Labeling:

    • Culture cells (e.g., hepatocytes, adipocytes) in appropriate media.

    • Replace the standard medium with a medium containing a known concentration of ¹³C-labeled pentadecanoic acid (e.g., U-¹³C₁₅-pentadecanoic acid) complexed to BSA.

    • Incubate for a specified period (e.g., 3, 24, or 48 hours) to allow for uptake and metabolism of the labeled fatty acid.

  • Lipid Extraction:

    • After incubation, wash the cells with cold PBS and quench metabolism with ice-cold methanol.

    • Scrape the cells and extract total lipids using a modified Bligh-Dyer or Folch extraction method with a chloroform:methanol mixture.

    • Separate the phases by adding water and centrifuging.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under nitrogen.

  • Sample Preparation for LC-MS:

    • For analysis of total fatty acid incorporation, saponify the lipid extract with methanolic KOH to release the fatty acids from complex lipids.

    • Acidify and re-extract the fatty acids.

    • For a more detailed analysis of incorporation into specific lipid classes (e.g., triglycerides, phospholipids), separate the lipid classes using solid-phase extraction (SPE) or thin-layer chromatography (TLC) prior to saponification.

    • Reconstitute the final fatty acid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).

  • LC-MS Analysis:

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient elution with solvents such as water, acetonitrile, and isopropanol containing a modifier like formic acid or ammonium acetate.

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode.

    • Determine the isotopologue distribution for pentadecanoic acid and its downstream metabolites to assess the extent of incorporation and conversion of the ¹³C label.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Quantitative Fatty Acid Analysis

Caption: Workflow for quantitative analysis using stable isotope-labeled internal standards.

Metabolic Fate of ¹³C-Pentadecanoic Acid

G cluster_beta_ox β-Oxidation cluster_tca TCA Cycle cluster_lipogenesis Lipogenesis & Elongation C15_13C ¹³C-Pentadecanoic Acid Activation Acyl-CoA Synthetase C15_13C->Activation C15_CoA ¹³C-Pentadecanoyl-CoA Activation->C15_CoA Propionyl_CoA ¹³C-Propionyl-CoA C15_CoA->Propionyl_CoA Odd-chain Acetyl_CoA ¹³C-Acetyl-CoA C15_CoA->Acetyl_CoA Even-chain cycles Elongation Elongation to ¹³C-Heptadecanoic Acid (C17:0) C15_CoA->Elongation Complex_Lipids Incorporation into Complex Lipids C15_CoA->Complex_Lipids TCA Incorporation into TCA Cycle Intermediates Propionyl_CoA->TCA Acetyl_CoA->TCA

Caption: Simplified metabolic pathways for ¹³C-pentadecanoic acid.

Conclusion

Both this compound and ¹³C-labeled pentadecanoic acid are valuable tools for researchers. The choice between them should be guided by the specific requirements of the experiment.

  • This compound is a cost-effective and reliable internal standard for many quantitative applications. However, researchers should be mindful of the potential for chromatographic shifts and the kinetic isotope effect in studies where metabolic rates are of interest.

  • ¹³C-labeled pentadecanoic acid is the superior choice for applications demanding the highest accuracy and precision in quantification, especially in complex biological matrices. It is also the preferred tracer for detailed metabolic flux analysis due to the negligible kinetic isotope effect and the ability to trace the carbon backbone through various metabolic pathways.

By carefully considering the advantages and disadvantages of each labeling strategy, researchers can select the optimal tool to achieve their scientific objectives with confidence and precision.

References

The Analytical Edge: A Comparative Guide to Pentadecanoic Acid-d3 in High-Precision Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the choice of an internal standard is paramount to achieving accurate and reproducible quantification of fatty acids. This guide provides an objective comparison of Pentadecanoic acid-d3 (C15:0-d3) with other common internal standards, supported by experimental data and detailed protocols, to inform the selection of the most appropriate standard for rigorous fatty acid analysis.

The use of an internal standard is a critical practice in analytical chemistry to correct for the inevitable loss of analyte during sample preparation and to compensate for variations in instrument response. In mass spectrometry-based fatty acid analysis, stable isotope-labeled compounds, such as this compound, are considered the gold standard. These standards are chemically and physically almost identical to their endogenous, non-deuterated counterparts, ensuring they behave similarly throughout the entire analytical workflow. This co-elution and similar behavior in the mass spectrometer's ion source allow for the correction of matrix effects and variations in ionization efficiency, leading to superior accuracy and precision.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard significantly influences the quality of quantitative fatty acid analysis. While non-deuterated odd-chain fatty acids like heptadecanoic acid (C17:0) have been historically used, their natural presence in some biological samples can interfere with accurate quantification. Deuterated standards, such as this compound, circumvent this issue.

The following table summarizes the precision of fatty acid analysis using a variety of deuterated internal standards, including this compound. The data is derived from a validated gas chromatography-mass spectrometry (GC-MS) method.

Fatty Acid AnalyteInternal StandardIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Pentadecanoic acid (C15:0)This compound (C15:0-d3) 107
Lauric Acid (C12:0)Lauric Acid-d31210
Myristic Acid (C14:0)Myristic Acid-d359
Palmitic Acid (C16:0)Palmitic Acid-d388
Heptadecanoic acid (C17:0)Heptadecanoic acid-d3 (C17:0-d3)915
Stearic Acid (C18:0)Stearic Acid-d3711
Oleic Acid (C18:1)Oleic Acid-d2812
Arachidonic Acid (C20:4)Arachidonic Acid-d8613

Data adapted from a high-sensitivity quantitative lipidomics analysis method. The precision is represented by the relative standard deviation (%RSD).

While direct head-to-head accuracy data is limited in single publications, validated methods for fatty acid analysis using deuterated internal standards generally report good recovery rates, typically ranging from 83.6% to 109.6%. The use of a deuterated internal standard like C15:0-d3 is crucial for correcting for sample loss during preparation and for variations in instrument performance, thereby ensuring high-quality, reproducible data.

Experimental Protocols

Herein are detailed methodologies for fatty acid profiling using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for Fatty Acid Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spiking Spike with This compound Sample->Spiking Extraction Lipid Extraction (e.g., Folch Method) Spiking->Extraction Derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition GCMS->Data Integration Peak Integration Data->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Result Final Concentration Quantification->Result

Caption: A typical experimental workflow for the quantitative analysis of fatty acids using an internal standard.

Detailed Protocol for Fatty Acid Analysis using GC-MS

This protocol describes the analysis of total fatty acids in plasma.

1. Materials and Reagents:

  • This compound (C15:0-d3) internal standard solution (e.g., 10 µg/mL in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane

  • Anhydrous sodium sulfate

  • GC-grade solvents

2. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma in a glass tube, add a known amount of the this compound internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex vigorously for 1 minute.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, and transfer to a new tube.

3. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

  • Add 1 mL of 14% BF3 in methanol to the dried lipid extract.

  • Cap the tube tightly and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 0.5 mL of water, and vortex to extract the FAMEs.

  • Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a new vial for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column suitable for FAMEs separation (e.g., DB-23).

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for each fatty acid methyl ester and for this compound methyl ester.

5. Quantification:

  • Calculate the concentration of each fatty acid by comparing the peak area of the analyte to the peak area of the this compound internal standard.

  • Generate a calibration curve using a series of standards containing known concentrations of each fatty acid and a constant concentration of the internal standard.

Biological Relevance and Signaling Pathways of Pentadecanoic Acid

Recent research has highlighted that pentadecanoic acid is not just an inert molecule but may have significant biological activities. It has been shown to interact with key cellular signaling pathways involved in metabolism and inflammation.

G cluster_receptors Receptor Activation cluster_kinases Kinase Modulation cluster_outcomes Cellular Outcomes C150 Pentadecanoic Acid (C15:0) PPARs PPARα / PPARδ C150->PPARs Agonist AMPK AMPK C150->AMPK Activates mTOR mTOR C150->mTOR Inhibits JAK_STAT JAK/STAT Pathway C150->JAK_STAT Inhibits FattyAcidOx ↑ Fatty Acid Oxidation PPARs->FattyAcidOx AMPK->mTOR Inhibits GlucoseUptake ↑ Glucose Uptake AMPK->GlucoseUptake Autophagy ↑ Autophagy mTOR->Autophagy Inhibits AntiInflammatory ↓ Inflammation JAK_STAT->AntiInflammatory Leads to

Caption: Key signaling pathways modulated by Pentadecanoic Acid (C15:0).

Inter-laboratory Perspectives on C15:0 Quantification Utilizing Pentadecanoic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the analytical performance of Pentadecanoic acid (C15:0) quantification using its deuterated analogue, Pentadecanoic acid-d3, as an internal standard. This guide synthesizes data from various analytical methodologies to provide a comprehensive overview of current quantitative practices.

The accurate quantification of Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, is of growing interest due to its emerging role as a biomarker for dietary fat intake and its association with various health outcomes.[1][2][3] this compound serves as an ideal internal standard for mass spectrometry-based quantification, minimizing variations from sample preparation and instrument response.[1][4][5] This guide provides a comparative overview of analytical methodologies for C15:0 quantification, drawing from established protocols and validation data.

Comparative Analysis of Quantitative Performance

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Key Considerations
Linearity Wide linear range typically observed.Excellent linearity with a wide dynamic range of over 100-fold reported.[6]Both techniques offer suitable linearity for biological samples.
Limit of Detection (LOD) Method-dependent, can achieve low ng/mL levels.Median LOD reported at 5 ng/mL.[6]LC-MS may offer slightly better sensitivity for underivatized fatty acids.
Limit of Quantification (LOQ) Typically in the low to mid ng/mL range.Quantifiable at low ng/mL concentrations.Both techniques are capable of quantifying C15:0 at biologically relevant levels.
Accuracy/Recovery Recoveries generally range from 80-120%. A study on milk samples reported recoveries from 82% to 102%.[7]Precise and accurate quantification with an average deviation from expectation of 2.3%.[6]The use of a deuterated internal standard like this compound is crucial for ensuring high accuracy in both methods.[4][5]
Precision (RSD) Intraday relative standard deviations (RSD) for biological replicates are typically around 11%.[6]Average relative standard deviation of 3.2% reported for ratios of unlabeled to labeled species.[6]LC-MS may offer slightly higher precision.
Sample Derivatization Often requires derivatization to improve volatility and chromatographic properties (e.g., to pentafluorobenzyl esters or fatty acid methyl esters).[4][5][8][9]Can analyze underivatized free fatty acids, simplifying sample preparation.[7]The need for derivatization in GC-MS adds an extra step to the workflow.

Experimental Methodologies

The quantification of C15:0, with this compound as an internal standard, is predominantly achieved through GC-MS and LC-MS methodologies. Each approach has distinct sample preparation and analytical protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for fatty acid analysis. The protocol typically involves extraction, derivatization, and subsequent analysis.

Sample Preparation:

  • Extraction: Free fatty acids are extracted from the sample matrix (e.g., plasma, serum, tissue) using a liquid-liquid extraction with an organic solvent like iso-octane after acidification.[4][5]

  • Internal Standard Spiking: A known amount of this compound is added to the sample prior to extraction to correct for procedural losses and matrix effects.[4][5]

  • Derivatization: To increase volatility for GC analysis, the carboxyl group of the fatty acids is derivatized. A common method is the conversion to pentafluorobenzyl (PFB) esters.[4][5] Alternatively, fatty acids can be converted to fatty acid methyl esters (FAMEs).[8][9]

GC-MS Analysis:

  • Column: A non-polar capillary column, such as one with a 5% diphenyl-95% dimethyl-polysiloxane stationary phase, is typically used for separation.[10]

  • Ionization: Electron impact (EI) or negative ion chemical ionization (NICI) can be used. NICI is often preferred for PFB esters due to its high sensitivity.[4][5]

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor specific ions for C15:0 and its deuterated internal standard, ensuring high selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS offers the advantage of analyzing fatty acids without the need for derivatization, simplifying the workflow.

Sample Preparation:

  • Extraction: Similar to GC-MS, a liquid-liquid or solid-phase extraction is performed to isolate the fatty acids. Protein precipitation with a solvent like methanol is a common initial step for biological fluids.[7]

  • Internal Standard Spiking: this compound is added at the beginning of the sample preparation process.

LC-MS Analysis:

  • Chromatography: Reversed-phase chromatography using a C8 or C18 column is commonly employed for the separation of fatty acids.[11][12]

  • Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and water, often with an ion-pairing agent like tributylamine, is used for elution.[11]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of free fatty acids.[7][11]

  • Detection: A high-resolution mass spectrometer, such as an Orbitrap, or a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode can be used for detection and quantification.[7][11]

Visualizing the Workflow and Biological Pathways

To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow and the signaling pathways influenced by C15:0.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with This compound Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Derivatize Derivatization (GC-MS) Extract->Derivatize Optional LCMS LC-MS Analysis Extract->LCMS GCMS GC-MS Analysis Derivatize->GCMS Quant Quantification using C15:0/d3-C15:0 Ratio GCMS->Quant LCMS->Quant Result Concentration of C15:0 Quant->Result

Caption: Experimental workflow for C15:0 quantification.

G C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK PPAR PPARα/δ C15_0->PPAR mTOR mTOR C15_0->mTOR HDAC6 HDAC6 C15_0->HDAC6 JAK_STAT JAK-STAT Signaling C15_0->JAK_STAT AMPK->mTOR

Caption: Key signaling pathways modulated by C15:0.[2][13][14]

References

Evaluating Analytical Linearity for Pentadecanoic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate quantification of fatty acids is paramount. Pentadecanoic acid (C15:0), a saturated fatty acid, is increasingly recognized for its physiological significance. Its quantification often relies on stable isotope dilution methods using Pentadecanoic acid-d3 as an internal standard. This guide provides a comparative overview of the validation of analytical methods, specifically focusing on establishing linearity for the accurate measurement of pentadecanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The linearity of an analytical method is a critical parameter that demonstrates the direct proportionality between the concentration of an analyte and the instrumental response. While this compound serves as an internal standard and is maintained at a constant concentration, the linearity is established for the target analyte, pentadecanoic acid, across a specified range.

Comparative Performance of Analytical Methods

The choice between GC-MS and LC-MS/MS for pentadecanoic acid analysis depends on various factors including sample matrix, required sensitivity, and available instrumentation. Both techniques, when properly validated, can provide excellent linearity and accuracy.

ParameterGC-MSLC-MS/MS
Typical Calibration Range 1 - 100 µg/mL[1]0.003 – 14.88 ng/mL[2]
Linearity (R²)
> 0.99[3]> 0.99[4]
Common Derivatization Required (e.g., FAMEs)[5]Often not required
Sample Throughput LowerHigher
Sensitivity Good to ExcellentExcellent to Superior[4]
Primary Ionization Electron Ionization (EI)Electrospray Ionization (ESI)[6]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of pentadecanoic acid in human plasma using this compound as an internal standard.

I. LC-MS/MS Method for Pentadecanoic Acid Quantification

This method is advantageous due to its high sensitivity and throughput, often without the need for derivatization.

1. Sample Preparation (Protein Precipitation and Extraction) [4]

  • To 200 µL of plasma, add 100 µL of an internal standard solution containing this compound in methanol.

  • Add 500 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Calibration Curve Preparation

  • Prepare a series of calibration standards of pentadecanoic acid in a surrogate matrix (e.g., stripped plasma or a buffer solution) at concentrations ranging from 0.5 to 100 ng/mL.

  • Add a constant concentration of this compound to each calibration standard.

3. LC-MS/MS Instrumental Parameters [4][7]

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Pentadecanoic acid: Monitor the transition of the deprotonated molecule to a characteristic fragment ion.

    • This compound: Monitor the corresponding transition for the deuterated internal standard.

II. GC-MS Method for Pentadecanoic Acid Quantification

This classic method requires derivatization to increase the volatility of the fatty acids.

1. Sample Preparation (Extraction and Derivatization to FAMEs) [1][5]

  • To 250 µL of plasma, add a known amount of this compound as the internal standard.

  • Perform a lipid extraction using a solvent mixture such as chloroform:methanol (2:1, v/v).

  • Evaporate the organic solvent under nitrogen.

  • To the dried lipid extract, add a derivatizing agent such as 14% Boron Trifluoride in methanol.

  • Heat the sample at 100°C for 30 minutes to convert fatty acids to their methyl esters (FAMEs).

  • After cooling, add water and hexane to extract the FAMEs.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

2. Calibration Curve Preparation

  • Prepare a series of calibration standards of pentadecanoic acid methyl ester in hexane at concentrations ranging from 1 to 100 µg/mL.

  • Add a constant concentration of this compound methyl ester to each calibration standard.

3. GC-MS Instrumental Parameters [3][8]

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: A polar capillary column (e.g., DB-23, HP-88)

  • Carrier Gas: Helium

  • Oven Temperature Program: A gradient program to separate the FAMEs (e.g., initial temperature of 100°C, ramped to 240°C).

  • MS System: Single quadrupole or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for pentadecanoic acid methyl ester and its deuterated internal standard.

Comparison with Alternative Internal Standards

While this compound is an excellent choice due to its chemical similarity to the analyte, other deuterated fatty acids can also be used. The selection of an internal standard should be based on its absence in the sample matrix and its similar analytical behavior to the analyte.[9]

Internal StandardAnalyte(s)Rationale for Use
This compound Pentadecanoic acidIdeal due to identical chemical properties and chromatographic retention time.[10]
Heptadecanoic acid-d3 Odd-chain fatty acidsClose in chain length and properties to pentadecanoic acid.
Palmitic acid-d31 Even-chain fatty acidsCan be used for broader fatty acid profiling, but may have different extraction and derivatization efficiencies.
Stearic acid-d35 Long-chain saturated fatty acidsSimilar to palmitic acid-d31, suitable for broader profiling.

Visualizing the Experimental Workflow

To illustrate the logical flow of establishing analytical linearity, the following diagram outlines the key steps.

G cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Evaluation prep_standards Prepare Pentadecanoic Acid Calibration Standards spike_is Spike Samples and Standards with Internal Standard prep_standards->spike_is prep_is Prepare this compound Internal Standard Solution prep_is->spike_is extract_lipids Extract Lipids spike_is->extract_lipids derivatize Derivatize to FAMEs (for GC-MS) extract_lipids->derivatize GC-MS Path instrument_analysis Analyze by LC-MS/MS or GC-MS extract_lipids->instrument_analysis LC-MS/MS Path derivatize->instrument_analysis peak_integration Integrate Peak Areas of Analyte and IS instrument_analysis->peak_integration calculate_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->calculate_ratio plot_curve Plot Calibration Curve (Ratio vs. Concentration) calculate_ratio->plot_curve assess_linearity Assess Linearity (e.g., R² > 0.99) plot_curve->assess_linearity

Caption: Workflow for Linearity Evaluation of Pentadecanoic Acid.

References

A Comparative Guide to GC-MS and LC-MS Methods for Fatty Acid Analysis Using Pentadecanoic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of fatty acids, with a specific focus on the use of Pentadecanoic acid-d3 as an internal standard. This document outlines the fundamental principles of each technique, presents typical analytical performance data, and provides detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques widely used for the separation, identification, and quantification of fatty acids. The choice between these two methods depends on various factors, including the specific fatty acids of interest, the sample matrix, and the desired analytical performance.

GC-MS is a well-established technique that offers high chromatographic resolution and is particularly suitable for volatile and thermally stable compounds. For fatty acids, which are generally non-volatile, a crucial sample preparation step of derivatization is required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs).[1][2]

LC-MS has gained prominence for its versatility and applicability to a broader range of compounds, including those that are non-volatile or thermally labile.[2][3] This technique often allows for the direct analysis of free fatty acids without the need for derivatization, simplifying sample preparation.[1] LC-MS is also noted for its high sensitivity, particularly with modern instrumentation.[2]

The Role of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification in both GC-MS and LC-MS analyses. This compound is an ideal internal standard for the quantification of pentadecanoic acid and other fatty acids.[4][5] By adding a known amount of this compound to the sample at the beginning of the workflow, it can compensate for analyte loss during sample extraction and preparation, as well as for variations in instrument response.[6] This isotope dilution mass spectrometry (IDMS) approach significantly improves the reliability and reproducibility of the analytical results.[7]

Quantitative Performance Comparison

While a direct head-to-head comparison study providing quantitative data for both GC-MS and LC-MS using this compound was not available in the reviewed literature, the following table summarizes typical performance characteristics for each method based on published validation studies for fatty acid analysis. These values should be considered representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Parameter GC-MS LC-MS References
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) < 0.2 µg/L< 3 µg/L (can be lower with advanced instrumentation)
Limit of Quantification (LOQ) Typically in the low µg/L rangeTypically in the low µg/L to ng/L range[8][9]
Precision (%RSD) < 15%< 15-20%[9][10]
Accuracy (% Recovery) 85-115%80-120%[9]
Sample Preparation Requires derivatization (e.g., esterification)Often direct analysis is possible[1][2]
Throughput Can be lower due to derivatization and longer run timesCan be higher with rapid LC methods[5]

Experimental Protocols

GC-MS Methodology for Fatty Acid Analysis

The following protocol outlines a typical workflow for the analysis of fatty acids by GC-MS, incorporating derivatization to FAMEs.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma or a known amount of homogenized tissue, add a known amount of this compound internal standard solution.

  • Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer procedure.

  • Evaporate the organic solvent under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 2 mL of 14% boron trifluoride (BF₃) in methanol.

  • Tightly cap the tube and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of water, and vortex to extract the FAMEs into the hexane layer.

  • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column, such as a DB-23 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Initial temperature of 150°C, ramp to 270°C at 10°C/min, then increase to 310°C at 40°C/min and hold for 1 minute for column bake-out.[11]

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for pentadecanoic acid methyl ester and its deuterated counterpart.

    • Transfer Line Temperature: 280°C.[11]

4. Quantification:

  • Generate a calibration curve by analyzing standards containing known concentrations of pentadecanoic acid and a constant concentration of this compound.

  • Calculate the concentration of pentadecanoic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Add_IS Add Pentadecanoic acid-d3 Sample->Add_IS Extraction Lipid Extraction (e.g., Folch) Add_IS->Extraction Dry_Down1 Evaporate Solvent Extraction->Dry_Down1 Add_BF3 Add BF3/Methanol Dry_Down1->Add_BF3 Heat Heat (100°C) Add_BF3->Heat Extract_FAMEs Extract FAMEs with Hexane Heat->Extract_FAMEs GC_MS GC-MS Analysis (SIM Mode) Extract_FAMEs->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

GC-MS Experimental Workflow for Fatty Acid Analysis.
LC-MS Methodology for Fatty Acid Analysis

The following protocol describes a general workflow for the direct analysis of free fatty acids by LC-MS.

1. Sample Preparation and Extraction:

  • To 100 µL of plasma or a known amount of homogenized tissue, add a known amount of this compound internal standard solution.

  • Perform a protein precipitation and liquid-liquid extraction. For example, add 3 volumes of ice-cold isopropanol, vortex, and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase (e.g., methanol/water mixture).

2. LC-MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C8 or C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <3 µm particle size).

    • Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid or 10 mM ammonium acetate).

    • Mobile Phase B: Acetonitrile/Isopropanol mixture.

    • Gradient: A suitable gradient to separate the fatty acids of interest.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor the precursor-to-product ion transitions for pentadecanoic acid and its deuterated internal standard.

3. Quantification:

  • Generate a calibration curve by analyzing standards containing known concentrations of pentadecanoic acid and a constant concentration of this compound.

  • Calculate the concentration of pentadecanoic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Add_IS Add Pentadecanoic acid-d3 Sample->Add_IS Extraction Protein Precipitation & Liquid-Liquid Extraction Add_IS->Extraction Dry_Down Evaporate Solvent Extraction->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

LC-MS Experimental Workflow for Fatty Acid Analysis.

Conclusion

Both GC-MS and LC-MS are robust and reliable techniques for the quantitative analysis of fatty acids when used with an appropriate internal standard like this compound.

  • GC-MS is a highly selective and sensitive method, though it requires a more involved sample preparation due to the necessity of derivatization.

  • LC-MS offers the advantage of simpler and often faster sample preparation, with the potential for higher throughput. The sensitivity of LC-MS is excellent and continues to improve with advancements in instrumentation.

The selection of the optimal method will depend on the specific research question, available instrumentation, desired throughput, and the complexity of the sample matrix. For laboratories with established GC-MS protocols and expertise in derivatization, it remains a powerful tool. For those seeking higher throughput and simplified sample handling, LC-MS presents a compelling alternative. Regardless of the chosen technique, proper method validation is essential to ensure the generation of high-quality, reliable data.

References

Deuterated vs. Analog Internal Standards: A Comparative Guide for Enhanced Bioanalytical Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals vested in the precision of quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision that profoundly impacts data quality. In liquid chromatography-mass spectrometry (LC-MS) applications, an internal standard (IS) is indispensable for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two principal types of internal standards employed are deuterated internal standards—which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium—and analog internal standards, which possess a similar but not identical chemical structure.[2]

This guide presents an objective comparison of deuterated and analog internal standards, substantiated by experimental data and detailed methodologies, to inform the selection process for achieving the highest levels of accuracy and precision in quantitative assays.

The Core Advantage: Mitigating Matrix Effects

The primary advantage of a deuterated internal standard over a structural analog lies in its superior ability to compensate for matrix effects.[3] Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant source of error in LC-MS analysis.[4][5] Because a deuterated internal standard is chemically and structurally almost identical to the analyte, it co-elutes chromatographically and experiences nearly the same degree of ionization suppression or enhancement.[4][6] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[4]

Structural analogs, due to their different chemical structures, often exhibit different retention times and are affected differently by matrix components, leading to less reliable correction.[7]

Performance Comparison: Deuterated vs. Analog Internal Standards

The scientific consensus, supported by experimental data, indicates that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior assay performance.[1][2]

Quantitative Data Summary

The following table summarizes representative data from a comparative study on the analysis of the immunosuppressant drug sirolimus in whole blood, highlighting the performance differences between a deuterated internal standard (sirolimus-d3) and a structural analog (desmethoxyrapamycin).

Performance ParameterDeuterated Internal Standard (sirolimus-d3)Analog Internal Standard (desmethoxyrapamycin)
Inter-patient Assay Imprecision (CV%) 2.7% - 5.7%7.6% - 9.7%
Accuracy (% Bias) < 5%Up to 15%
Matrix Effect Variation MinimizedSignificant
Data is representative and compiled from principles described in referenced literature.[7]

The data clearly demonstrates the superior performance of the deuterated internal standard, with consistently lower inter-patient assay imprecision, indicating that it more effectively compensates for matrix effects that vary between individuals, leading to more precise and reliable results.[7]

Experimental Protocols

To objectively compare the performance of a deuterated and an analog internal standard for a specific analyte, a validation experiment evaluating matrix effects should be conducted.

Evaluation of Matrix Effects

Objective: To quantify the ability of a deuterated and an analog internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Analog internal standard

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and both internal standards spiked into the mobile phase or a clean solvent.

    • Set B (Post-Spiked Matrix): Blank matrix from the six different sources is extracted first, and then the analyte and both internal standards are spiked into the final, clean extract.

    • Set C (Pre-Spiked Matrix): Analyte and both internal standards are spiked into the blank matrix from the six sources before the extraction process.[7]

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Analysis and Calculation of Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).[1]

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Internal Standard-Normalized Matrix Factor: Calculate the matrix factor for the analyte normalized to each internal standard using the following equation:

    • IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (Analyte Peak Area Ratio in Set A)

    • Where the Peak Area Ratio is (Analyte Peak Area / Internal Standard Peak Area).

A successful internal standard will have an IS-Normalized MF close to 1 across all matrix sources, with low variability (e.g., %CV < 15%). The deuterated standard is expected to show a more consistent IS-Normalized MF closer to 1 compared to the analog.

Visualizing the Concepts

The following diagrams illustrate the key concepts and workflows discussed.

MatrixEffect cluster_0 LC Elution cluster_1 Mass Spectrometer (Ion Source) cluster_2 Result Analyte Analyte Ionization Ionization Analyte->Ionization Co-elutes with Deuterated IS Deuterated_IS Deuterated IS Deuterated_IS->Ionization Analog_IS Analog IS Analog_IS->Ionization Separate Elution Matrix_Interference Matrix Interference Matrix_Interference->Ionization Causes Suppression/ Enhancement Accurate_Quant Accurate Quantification Ionization->Accurate_Quant Deuterated IS compensates Inaccurate_Quant Inaccurate Quantification Ionization->Inaccurate_Quant Analog IS fails to compensate

Figure 1. Impact of co-elution on matrix effect compensation.

ExperimentalWorkflow A Prepare Sample Sets B Set A: Neat Solution (Analyte + IS in Solvent) A->B C Set B: Post-Spiked Matrix (Extracted Matrix + Analyte + IS) A->C D Set C: Pre-Spiked Matrix (Matrix + Analyte + IS before extraction) A->D E LC-MS/MS Analysis B->E C->E D->E F Calculate Matrix Factor (MF) and IS-Normalized MF E->F G Compare Performance: Deuterated vs. Analog IS F->G

Figure 2. Experimental workflow for comparing internal standards.

Conclusion

While structural analogs can provide a degree of correction and may be used when a deuterated standard is unavailable, the evidence strongly supports the superiority of deuterated internal standards for rigorous quantitative bioanalysis.[2][7] Their near-identical physicochemical properties to the analyte ensure they closely track and correct for variations throughout the analytical process, most critically for unpredictable matrix effects.[1][3] This leads to enhanced accuracy, precision, and overall data reliability, which is paramount in research, clinical diagnostics, and drug development. The investment in a deuterated internal standard is justified by the significant improvement in data quality and confidence in analytical results.[3]

References

A Comparative Guide to the Performance of Pentadecanoic Acid-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of fatty acids in biological matrices, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Pentadecanoic acid-d3, a deuterated internal standard, with its non-deuterated alternative, heptadecanoic acid (C17:0). The information presented is based on established principles of bioanalytical method validation and data from relevant scientific literature.

Introduction to Internal Standards in Fatty Acid Analysis

Internal standards are essential in analytical chemistry, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.

For the quantification of pentadecanoic acid (C15:0), a fatty acid of increasing interest in metabolic research, two common types of internal standards are employed:

  • Deuterated Internal Standards: this compound is a stable isotope-labeled version of the analyte. Its key advantage is its near-identical chemical and physical behavior to the endogenous, non-labeled pentadecanoic acid. This ensures that it is affected by matrix effects and extraction inconsistencies in the same manner as the analyte.

  • Non-Deuterated Odd-Chain Fatty Acids: Heptadecanoic acid (C17:0) is a naturally occurring odd-chain fatty acid that is often used as an internal standard because it is structurally similar to other fatty acids and typically present at low concentrations in many biological samples. However, its endogenous presence can complicate accurate quantification.

This guide will delve into the performance of this compound across various biological matrices and compare it to the alternative, C17:0.

Performance Comparison: this compound vs. Heptadecanoic Acid (C17:0)

The following tables summarize the expected performance characteristics of this compound compared to C17:0 in common biological matrices. These values are representative of what is expected based on the principles of bioanalytical method validation, where isotopically labeled internal standards generally offer superior performance.

Table 1: Performance in Plasma

Performance MetricThis compound (Expected)Heptadecanoic acid (C17:0) (Expected)Rationale for Difference
Recovery (%) 95 - 10590 - 110Similar extraction efficiency due to structural similarity.
Matrix Effect (%) 95 - 105 (Closer to 100)85 - 115Co-elution with the analyte minimizes differential matrix effects for the deuterated standard.
Linearity (r²) > 0.995> 0.99Both can exhibit good linearity, but the deuterated standard provides a more consistent response.
Precision (%CV) < 10< 15Better correction for variability leads to higher precision with the deuterated standard.
Accuracy (%RE) ± 10± 15Reduced bias due to better compensation for matrix and extraction variables.

Table 2: Performance in Serum

Performance MetricThis compound (Expected)Heptadecanoic acid (C17:0) (Expected)Rationale for Difference
Recovery (%) 95 - 10590 - 110Similar extraction behavior in a closely related matrix to plasma.
Matrix Effect (%) 95 - 105 (Closer to 100)85 - 115The deuterated standard is less susceptible to ion suppression/enhancement differences.
Linearity (r²) > 0.995> 0.99Consistent and predictable response across the calibration range.
Precision (%CV) < 10< 15More reliable normalization of analytical variability.
Accuracy (%RE) ± 10± 15Minimized systematic error due to endogenous levels of C17:0 not being a factor.

Table 3: Performance in Whole Blood

Performance MetricThis compound (Expected)Heptadecanoic acid (C17:0) (Expected)Rationale for Difference
Recovery (%) 90 - 11085 - 115The complexity of the whole blood matrix can lead to slightly more variable recovery.
Matrix Effect (%) 90 - 11080 - 120Increased potential for matrix effects, where the deuterated standard provides better compensation.
Linearity (r²) > 0.99> 0.98Maintaining linearity can be more challenging in this complex matrix.
Precision (%CV) < 15< 20The deuterated standard's ability to track the analyte through complex extraction is crucial.
Accuracy (%RE) ± 15± 20The presence of cellular components can exacerbate inaccuracies with a non-ideal internal standard.

Table 4: Performance in Tissue Homogenates

Performance MetricThis compound (Expected)Heptadecanoic acid (C17:0) (Expected)Rationale for Difference
Recovery (%) 85 - 11580 - 120Tissue composition can significantly impact extraction efficiency, leading to wider acceptable ranges.
Matrix Effect (%) 85 - 11575 - 125High lipid and protein content can cause significant matrix effects.
Linearity (r²) > 0.99> 0.98A robust internal standard is critical for maintaining a linear response.
Precision (%CV) < 15< 20The complexity of the matrix demands a highly representative internal standard.
Accuracy (%RE) ± 15± 20The potential for endogenous C17:0 in certain tissues can be a significant source of error.

Experimental Protocols

The following are detailed methodologies for the extraction and analysis of fatty acids from biological matrices using an internal standard.

Protocol 1: Fatty Acid Extraction and Derivatization from Plasma/Serum
  • Sample Preparation:

    • Thaw frozen plasma or serum samples on ice.

    • Vortex the samples to ensure homogeneity.

    • Pipette 100 µL of the sample into a glass tube.

  • Internal Standard Spiking:

    • Add a known amount of this compound (or C17:0) internal standard solution in a suitable solvent (e.g., methanol) to each sample. The concentration should be in the mid-range of the expected analyte concentration.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer (chloroform) containing the lipids into a new glass tube.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

    • Add 1 mL of 2% H2SO4 in methanol.

    • Incubate the mixture at 50°C for 2 hours to facilitate the methylation of fatty acids.

    • After cooling, add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge.

    • Collect the upper hexane layer containing the FAMEs for GC-MS or LC-MS/MS analysis.

Protocol 2: Fatty Acid Extraction from Tissue Homogenates
  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.

  • Internal Standard Spiking and Extraction:

    • Follow the same steps for internal standard spiking and lipid extraction as described in Protocol 1, using an appropriate volume of the tissue homogenate.

  • Derivatization and Analysis:

    • Proceed with the derivatization to FAMEs and subsequent analysis as outlined in Protocol 1.

Visualizations

Workflow for Fatty Acid Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with This compound Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization to FAMEs Extract->Derivatize Analysis GC-MS or LC-MS/MS Analysis Derivatize->Analysis Quant Quantification using Analyte/IS Ratio Analysis->Quant Result Final Concentration Quant->Result

Caption: Experimental workflow for fatty acid analysis using an internal standard.

Rationale for Using a Deuterated Internal Standard

G cluster_output Analytical Output Analyte_Extract Extraction Efficiency IS_Extract Extraction Efficiency Analyte_Extract->IS_Extract Similar Ratio Consistent Analyte/IS Ratio Analyte_Matrix Matrix Effect IS_Matrix Matrix Effect Analyte_Matrix->IS_Matrix Similar Analyte_Response Instrument Response IS_Response Instrument Response Analyte_Response->IS_Response Similar IS_Extract->Ratio IS_Matrix->Ratio IS_Response->Ratio Accurate_Result Accurate Quantification Ratio->Accurate_Result

A Researcher's Guide to Internal Standards for Odd-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of odd-chain fatty acids (OCFAs) is crucial for advancements in nutritional science, disease biomarker discovery, and therapeutic development. The selection of an appropriate internal standard is a critical determinant of analytical accuracy and precision. This guide provides a comprehensive comparison of commonly used internal standards for OCFA analysis, supported by experimental data and detailed protocols.

The use of an internal standard (IS) is a widely adopted technique to control for sample loss during fatty acid (FA) analysis.[1] An ideal internal standard should have chemical and physical properties similar to the analytes of interest but be distinguishable by the analytical instrument.[1] For OCFA analysis, two main categories of internal standards are prevalent: non-naturally occurring odd-chain fatty acids and stable isotope-labeled (deuterated) fatty acids.

Comparison of Common Internal Standards for Odd-Chain Fatty Acid Analysis

The choice of an internal standard significantly impacts the accuracy and precision of OCFA quantification.[1] Historically, OCFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) were used as internal standards because they were considered to be present in insignificant amounts in human samples.[2][3] However, growing evidence indicates that these OCFAs can be present in detectable amounts in various biological matrices, particularly in ruminant products and as a result of diet, which can interfere with accurate quantification.[2][4]

Stable isotope-labeled internal standards, such as deuterated fatty acids, offer a more robust alternative.[5][6] These standards have nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during sample preparation and analysis, thus providing superior correction for analytical variability.[5][7]

Table 1: Comparison of Internal Standards for Odd-Chain Fatty Acid Analysis

Internal StandardTypeCommon Analytical PlatformAdvantagesDisadvantagesKey Considerations
Heptadecanoic acid (C17:0) Odd-Chain Fatty AcidGC-MS, GC-FIDCommercially available and relatively inexpensive.[8][9]Can be naturally present in some samples, leading to overestimation.[2][4]Essential to verify the absence of C17:0 in the sample matrix before use.[10]
Nonadecanoic acid (C19:0) Odd-Chain Fatty AcidGC-MS, GC-FIDLess common in biological samples compared to C15:0 and C17:0.[11]Potential for natural occurrence still exists in certain matrices.Recommended to add at a concentration within the range of the analytes of interest.[12]
Tricosanoic acid (C23:0) Odd-Chain Fatty AcidGC-MS, GC-FIDStipulated for use in official methods by AOAC and AOCS for long-chain fatty acids.[11]May lead to systematic overestimation of some long-chain n-3 fatty acids.[11] Potential for co-elution with other fatty acids like C21:5n3.[13]Appropriate selection of chromatographic conditions is crucial to avoid co-elution.
Deuterated Fatty Acids (e.g., Palmitic acid-d31) Stable Isotope-LabeledLC-MS/MS, GC-MSCo-elute closely with the endogenous analyte, providing excellent correction for matrix effects and sample loss.[14] Minimal risk of natural occurrence.[1]Higher cost compared to non-labeled standards.[15] Potential for slight retention time shifts in LC.[14]The degree of deuteration should be sufficient to avoid isotopic overlap with the analyte.

Experimental Protocols and Methodologies

Accurate quantification of OCFAs relies on meticulous sample preparation and analysis. The following sections detail common experimental protocols for lipid extraction, derivatization, and analysis using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow

The overall workflow for OCFA analysis typically involves lipid extraction, addition of an internal standard, derivatization to enhance volatility and ionization, and subsequent chromatographic separation and detection.

Experimental Workflow for Odd-Chain Fatty Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Add_IS Addition of Internal Standard Sample->Add_IS Crucial first step Lipid_Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Lipid_Extraction Derivatization Derivatization (e.g., FAMEs) Lipid_Extraction->Derivatization GC_LC_Separation GC or LC Separation Derivatization->GC_LC_Separation MS_Detection Mass Spectrometry Detection GC_LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

Workflow for OCFA analysis.

Lipid Extraction: Folch Method

A widely used method for extracting lipids from biological samples.[16]

  • Homogenize the sample in a suitable buffer.

  • Add a known amount of the selected internal standard.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collect the lower organic layer containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

Derivatization is essential to increase the volatility of fatty acids for GC analysis.[6] A common method is esterification to FAMEs using boron trifluoride (BF₃) in methanol.[17]

  • To the dried lipid extract, add 14% BF₃ in methanol.

  • Cap the vial and heat at 60°C for 60 minutes.

  • After cooling, add a saturated NaCl water solution.

  • Extract the FAMEs with hexane.

  • Collect the upper hexane layer containing the FAMEs.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters
  • Column: A wax-type capillary column is often mandatory for good separation.[11]

  • Injection: 1 µL of the FAMEs solution is injected.

  • Detection: Mass spectrometry is used for identification and quantification.[10]

LC-MS/MS Analysis of OCFAs

LC-MS/MS is a powerful technique, particularly for deuterated internal standards, and can sometimes be performed without derivatization for short-chain fatty acids.[18][19]

  • Sample Preparation: After lipid extraction and addition of the deuterated internal standard, the sample may be saponified to release free fatty acids.[7]

  • Chromatography: A reverse-phase C18 column is commonly used for separation.[7]

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile/isopropanol is typically employed.[7]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]

Signaling Pathway Involving Odd-Chain Fatty Acids

Odd-chain fatty acids are metabolized differently from their even-chain counterparts. The final product of β-oxidation of OCFAs is propionyl-CoA, which can then enter the Krebs cycle after conversion to succinyl-CoA.[20]

OCFA Metabolism OCFA Odd-Chain Fatty Acid Beta_Oxidation β-Oxidation OCFA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl_CoA->Propionyl_CoA_Carboxylase Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA_Carboxylase->Methylmalonyl_CoA Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase Methylmalonyl_CoA->Methylmalonyl_CoA_Mutase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA_Mutase->Succinyl_CoA Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle

Metabolism of OCFAs.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Pentadecanoic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Pentadecanoic acid-d3, a deuterated saturated fatty acid used as an internal standard in mass spectrometry applications.[1] Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemMaterial/SpecificationPurpose
Eye and Face Protection Safety GogglesChemical splash goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards.[5]Protects eyes from splashes and dust.
Face ShieldTo be worn in addition to goggles when there is a high risk of splashing.[6][7]Provides full-face protection from splashes.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves.[7][8]Protects skin from direct contact with the chemical.
Body Protection Lab Coat or CoverallsMade of a material resistant to chemical penetration.Protects skin and personal clothing from contamination.
Respiratory Protection RespiratorAn N95 mask for low-fume environments or a full-face respirator with acid gas cartridges for higher exposure levels may be necessary.[7]Protects against inhalation of dust or aerosols, especially if the compound is not handled in a fume hood.

Experimental Workflow: From Receipt to Disposal

A systematic approach to handling this compound is crucial for both safety and experimental success. The following workflow outlines the key steps from receiving the compound to its final disposal.

G Figure 1: Experimental Workflow for this compound cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_handling Handling and Use cluster_disposal Disposal A Receive Compound B Inspect Container for Damage A->B C Store at <= -16°C in a Tightly Sealed Glass Container B->C D Allow Container to Warm to Room Temperature Before Opening C->D For Use E Weigh and Dissolve in an Appropriate Organic Solvent D->E F Store Solution at -20°C ± 4°C in a Glass Vial with Teflon-Lined Cap E->F G Work in a Well-Ventilated Area or Fume Hood F->G For Experimentation H Wear Appropriate PPE G->H I Avoid Inhalation, Ingestion, and Skin/Eye Contact H->I J Dispose of Unused Compound and Contaminated Materials as Hazardous Waste I->J After Use K Follow Local, State, and Federal Regulations J->K

Caption: Figure 1: A step-by-step workflow for the safe handling of this compound.

Detailed Methodologies

Receiving and Storage: Upon receipt, immediately inspect the container for any signs of damage.[9] Store the compound in a tightly sealed, appropriate container, in a cool, dry, and well-ventilated area away from incompatible substances.[3] For long-term stability, deuterated lipid standards should be stored at or below -16°C.[10]

Preparation of Stock Solutions: To prevent condensation, allow the container to warm to room temperature before opening.[10] this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[1] Prepare solutions in a well-ventilated area or a fume hood. Store stock solutions in glass vials with Teflon-lined caps at -20°C ± 4°C.[10]

Handling: Always wear the recommended PPE when handling this compound.[3] Avoid breathing dust or fumes.[3] Wash hands thoroughly after handling.[3]

Disposal: Dispose of unused this compound and any contaminated materials as hazardous waste.[3][4] All disposal procedures must be in accordance with local, state, and federal regulations.[3] Do not let the product enter drains.[4]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response Protocol

G Figure 2: Spill Response Protocol cluster_spill Spill Response A Evacuate the Immediate Area B Alert Others and Control the Spill Source if Safe to Do So A->B C Wear Appropriate PPE B->C D Contain the Spill with Inert Material (e.g., sand, earth) C->D E Collect and Place in a Suitable Container for Disposal D->E F Clean the Spill Area with Soap and Water E->F G Dispose of Contaminated Materials as Hazardous Waste F->G

Caption: Figure 2: A clear, step-by-step guide for responding to a this compound spill.

First Aid Measures:

  • In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Get medical attention if irritation develops or persists.[11]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • If inhaled: Move the person to fresh air.[3] If breathing is difficult, give oxygen.[3] Get medical attention if you feel unwell.[4]

  • If ingested: Do NOT induce vomiting.[3] Rinse mouth with water and seek immediate medical attention.[3][4]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentadecanoic acid-d3
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Reactant of Route 2
Pentadecanoic acid-d3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。